molecular formula C37H68O5 B1244216 1-Palmitoyl-2-linoleoyl-sn-glycerol

1-Palmitoyl-2-linoleoyl-sn-glycerol

Número de catálogo: B1244216
Peso molecular: 592.9 g/mol
Clave InChI: SVXWJFFKLMLOHO-YAIZGCQRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Palmitoyl-2-linoleoyl-sn-glycerol is a defined diacylglycerol (DAG) species of high research value for investigating cellular signaling pathways. This lipid is characterized by a palmitic acid chain (16:0) at the sn-1 position and a linoleic acid chain (18:2) at the sn-2 position of the glycerol backbone. Its specific stereochemistry is critical for its biological activity. Research has identified this specific DAG as a key hormogonium-inducing factor (HIF), a signaling molecule that triggers the differentiation of filamentous Nostoc cyanobacteria into motile hormogonia, a process essential for the establishment of plant-cyanobacterial symbiosis . The (sn-1, sn-2) configuration is essential for this activity, as studies show that its enantioselectively synthesized form exhibits clear activity, while structural analogs like acyl positional isomers or rac-glycerol mixtures demonstrate significantly less or no activity . Beyond its role in symbiosis, related acetylated forms of this lipid backbone, such as 1-Palmitoyl-2-Linoleoyl-3-acetyl-rac-glycerol (PLAG), have been extensively studied for their potent anti-inflammatory properties. These studies show efficacy in mitigating conditions like acute gouty inflammation and gemcitabine-induced neutrophil extravasation by modulating chemokine production and neutrophil migration . This makes this compound and its derivatives a compelling tool for research in lipid signaling, plant-microbe interactions, and the resolution of inflammation. This product is intended for Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Propiedades

Fórmula molecular

C37H68O5

Peso molecular

592.9 g/mol

Nombre IUPAC

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17-/t35-/m0/s1

Clave InChI

SVXWJFFKLMLOHO-YAIZGCQRSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC

SMILES isomérico

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

SMILES canónico

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC

Descripción física

Solid

Origen del producto

United States

Foundational & Exploratory

The Emergence of a Specific Lipid Messenger: 1-Palmitoyl-2-linoleoyl-sn-glycerol as a Signaling Molecule

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The field of lipid signaling has evolved from a broad understanding of lipid classes as second messengers to a nuanced appreciation of how individual molecular species can encode specific cellular instructions. This guide focuses on the discovery and functional significance of 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG), a specific diacylglycerol (DAG) species, as a signaling molecule. Historically, DAG has been recognized as a key activator of Protein Kinase C (PKC) and other signaling proteins. However, recent evidence indicates that the precise fatty acid composition of DAG molecules, such as in PLG, dictates their unique signaling roles by influencing protein-lipid interactions, membrane dynamics, and the selective activation of downstream effector pathways. This document provides an in-depth overview of the signaling pathways involving PLG, detailed experimental protocols for its study, and a summary of the quantitative data that underscores the principle of lipid species-specific signaling. This guide is intended for researchers, scientists, and drug development professionals interested in the intricacies of lipid signaling and the therapeutic potential of targeting specific lipid messengers.

Introduction: Beyond a Simple Second Messenger

Diacylglycerols (DAGs) are critical second messengers generated at cellular membranes upon the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). For decades, the primary role of DAG was attributed to its ability to recruit and activate a broad range of effector proteins, most notably the Protein Kinase C (PKC) family.[1] This activation is mediated by the binding of DAG to conserved C1 domains found in these effector proteins.[2]

However, the cell produces a vast array of DAG species, each with a unique combination of fatty acyl chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone.[3] This structural diversity is not random; emerging research strongly suggests that the specific acyl chain composition is a key determinant of a DAG molecule's signaling function.[4] Factors such as chain length and degree of saturation can influence the conformation of the DAG molecule, its lifetime in the membrane, and its affinity for different C1 domains.[5][6]

This principle of "lipid species-specific signaling" is exemplified by this compound (PLG), a DAG species containing a saturated palmitic acid (16:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position. This guide delves into the discovery of PLG and other specific DAGs as distinct signaling entities, moving beyond the generalized view of DAG to a more precise understanding of how its molecular diversity orchestrates specific cellular responses.

Signaling Pathways of PLG and Other Specific Diacylglycerols

The canonical DAG signaling pathway involves the activation of C1 domain-containing proteins. However, the specific fatty acid composition of a DAG molecule like PLG can lead to differential or preferential activation of these pathways. The primary effectors include Protein Kinase C (PKC) isoforms, Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs), Protein Kinase D (PKD), and Chimaerins.[2][7]

Differential Activation of Protein Kinase C (PKC) Isoforms

PKC isoforms are broadly classified into conventional (cPKC), novel (nPKC), and atypical (aPKC) groups. Both cPKC and nPKC isoforms are activated by DAG.[8] Studies have shown that different DAG species can selectively activate specific PKC isoforms. For instance, DAGs with a polyunsaturated fatty acid at the sn-2 position, similar to PLG, have been shown to be potent activators of novel PKC isoforms like PKCθ.[4] This selective activation leads to the phosphorylation of a specific subset of downstream targets, resulting in a distinct cellular response.

PKC_Activation_Pathway Differential PKC Isoform Activation by PLG cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PLG This compound (PLG) PLC->PLG Hydrolysis PIP2 PIP2 PKC_theta PKCθ (Novel PKC) PLG->PKC_theta Preferential Activation PKC_alpha PKCα (Conventional PKC) PLG->PKC_alpha Activation Downstream_theta PKCθ Substrates PKC_theta->Downstream_theta Phosphorylation Downstream_alpha PKCα Substrates PKC_alpha->Downstream_alpha Phosphorylation Cellular_Response_theta Specific Cellular Response Downstream_theta->Cellular_Response_theta Cellular_Response_alpha Distinct Cellular Response Downstream_alpha->Cellular_Response_alpha GPCR GPCR/RTK Activation GPCR->PLC Activates

Caption: Preferential activation of PKC isoforms by specific DAG species like PLG.

Activation of RasGRP and the Ras-MAPK Cascade

RasGRPs are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPase Ras.[9] They possess a C1 domain that binds DAG, leading to their recruitment to the membrane and subsequent activation of Ras.[10] The activation of the Ras-MAPK pathway is crucial for cell proliferation and differentiation. The specific structure of PLG may influence the duration and amplitude of Ras activation by modulating its interaction with RasGRP. The interplay between PKC and RasGRP in response to DAG is complex, with some studies suggesting that PKC can phosphorylate and further regulate RasGRP activity.[11]

RasGRP_Activation_Pathway PLG-Mediated Ras Activation via RasGRP cluster_membrane Plasma Membrane PLC PLC PLG PLG PLC->PLG Generates RasGRP1 RasGRP1 PLG->RasGRP1 Recruits & Activates Ras_GDP Ras-GDP (Inactive) RasGRP1->Ras_GDP Promotes GDP/GTP Exchange Ras_GTP Ras-GTP (Active) Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Gene_Expression Changes in Gene Expression ERK->Gene_Expression Regulates Ext_Signal External Signal Ext_Signal->PLC

Caption: The signaling cascade from PLG to the MAPK pathway via RasGRP1.

Quantitative Data on Differential PKC Activation

While direct quantitative binding data for this compound (PLG) is limited in the literature, studies on structurally similar DAG species provide valuable insights into how acyl chain composition affects the activation of PKC isoforms. The following table summarizes data from a study by Madani et al. (2016), which measured the activation of various PKC isoforms by different DAG species. This data highlights the principle of differential activation. Note that 16:0/18:1-DAG is structurally very similar to PLG (16:0/18:2-DAG).

DAG Species (sn-1/sn-2)PKC IsoformFold Activation (Relative to Basal) at 2000 mmol% DAGPreferred DAG Species for Isoform
16:0/16:0-DAGPKCα~4.016:0/18:1-DAG
16:0/18:1-DAGPKCα~5.0Yes
18:1/18:1-DAGPKCα~4.5-
18:0/20:4-DAGPKCα~3.5-
18:0/22:6-DAGPKCα~2.5No
16:0/18:1-DAGPKCβII~2.5No significant preference
18:0/22:6-DAGPKCγ~3.0Yes (at 2 mmol%)
18:0/22:6-DAGPKCδ~2.0Yes
18:0/22:6-DAGPKCε~2.0Yes
18:0/22:6-DAGPKCθ~4.5Yes (at 2 and 20 mmol%)

Data is adapted and interpreted from Madani et al., Biochimica et Biophysica Acta, 2016. The values are approximate representations of the published data for illustrative purposes.[4]

Interpretation: The data indicates that conventional PKCs like PKCα show a preference for DAGs with monounsaturated fatty acids, such as 16:0/18:1-DAG. In contrast, several novel PKCs, particularly PKCθ, are more potently activated by DAGs containing polyunsaturated fatty acids like docosahexaenoic acid (22:6). Given that PLG contains the polyunsaturated linoleic acid (18:2), it is plausible that it would also show preferential activation of novel PKC isoforms.

Experimental Protocols

Studying the signaling role of a specific lipid like PLG requires a combination of lipidomics to quantify its production and cell-based assays to measure its effect on downstream pathways.

Lipid Extraction and Quantification of PLG by Mass Spectrometry

This protocol provides a general workflow for the extraction and analysis of DAG species from cell or tissue samples.

Lipidomics_Workflow Workflow for PLG Quantification Sample Cell/Tissue Homogenate Spike Add Internal Standard (e.g., deuterated DAG) Sample->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer method) Spike->Extraction Dry Dry Lipid Extract (under Nitrogen) Extraction->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Analysis (Quantification of PLG) LCMS->Data

Caption: A typical experimental workflow for quantifying PLG from biological samples.

Protocol:

  • Sample Preparation: Homogenize cell pellets or pulverized tissue in a suitable buffer (e.g., PBS). Determine the protein concentration for normalization.

  • Internal Standard Spiking: To an aliquot of the homogenate, add a known amount of an internal standard. A deuterated or odd-chain DAG standard is ideal for accurate quantification.

  • Lipid Extraction (Modified Bligh-Dyer):

    • To the sample, add a 2:1 (v/v) mixture of chloroform (B151607):methanol.

    • Vortex thoroughly and incubate for 10 minutes.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the aqueous (upper) and organic (lower) phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen or using a speed vacuum.

    • Reconstitute the dried lipid film in a solvent compatible with the mass spectrometry method (e.g., 1:1 v/v chloroform:methanol).

  • Mass Spectrometry Analysis:

    • Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Use a suitable chromatography column (e.g., C18) to separate different lipid species.

    • Employ a targeted MS/MS method (e.g., Multiple Reaction Monitoring, MRM) to specifically detect and quantify the transition from the PLG precursor ion to a specific fragment ion.

  • Data Analysis:

    • Calculate the concentration of PLG in the sample by comparing its peak area to the peak area of the internal standard, normalizing to the initial protein content.

In Vitro PKC Activity Assay

This assay measures the ability of PLG to activate a specific PKC isoform by monitoring the phosphorylation of a substrate.

Materials:

  • Recombinant, purified PKC isoform (e.g., PKCθ).

  • PLG and other DAG species, or a water-soluble DAG analog.

  • Lipid vesicles (e.g., phosphatidylserine (B164497) and phosphatidylcholine).

  • PKC substrate (e.g., myelin basic protein or a fluorescent peptide).

  • [γ-³²P]ATP or ATP for kinase reaction.

  • Kinase buffer.

Protocol:

  • Prepare Lipid Vesicles: Prepare lipid vesicles containing phosphatidylserine (a cofactor for PKC) and the desired concentration of PLG by sonication or extrusion.

  • Set up Kinase Reaction: In a microcentrifuge tube, combine the kinase buffer, lipid vesicles, PKC substrate, and the purified PKC isoform.

  • Initiate Reaction: Start the phosphorylation reaction by adding ATP (containing [γ-³²P]ATP).

  • Incubate: Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., ice-cold EDTA solution).

  • Measure Phosphorylation:

    • For ³²P: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For fluorescent peptide: Measure the change in fluorescence using a plate reader.

  • Data Analysis: Compare the kinase activity in the presence of PLG to a no-DAG control and to vesicles containing other DAG species to determine the specific activity and potency of PLG.

Implications for Drug Development

The understanding that specific DAG species like PLG have distinct signaling roles opens up new avenues for therapeutic intervention.

  • Targeting Specific DAG-Protein Interactions: Instead of broad-spectrum PKC inhibitors, which often have significant side effects, it may be possible to develop small molecules that specifically block the interaction of a particular PKC isoform with a disease-relevant DAG species.

  • Modulating DAG Metabolism: The levels of specific DAGs are controlled by a network of enzymes, including phospholipases that generate them and DAG kinases (DGKs) that terminate their signal by phosphorylation.[12] Developing inhibitors or activators for DGK isoforms that show a substrate preference for PLG or other disease-implicated DAGs could be a powerful therapeutic strategy.[13] This is particularly relevant in immunology and oncology, where DAG signaling is a critical regulator of T-cell activation and cancer cell proliferation.[7]

Conclusion

The discovery of this compound and other specific diacylglycerols as distinct signaling molecules marks a paradigm shift in our understanding of lipid second messengers. The structural diversity of DAG is not a redundant feature but a sophisticated mechanism for encoding and transmitting specific cellular signals. By preferentially activating downstream effectors like particular PKC isoforms and RasGRP, PLG can elicit unique physiological responses. While more research is needed to fully elucidate the specific binding kinetics and cellular roles of PLG, the evidence strongly supports a model where the fatty acid composition of DAG is a key determinant of its signaling function. This nuanced view provides a rich landscape for future research and the development of highly targeted therapeutics for a range of diseases.

References

An In-depth Technical Guide on 1-Palmitoyl-2-linoleoyl-sn-glycerol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological significance of 1-Palmitoyl-2-linoleoyl-sn-glycerol. This diacylglycerol (DAG) plays a crucial role as a signaling molecule, particularly in the symbiotic relationship between certain plants and cyanobacteria. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry, analysis, and biological function of this specific lipid mediator. All quantitative data is presented in structured tables, and detailed experimental protocols for its analysis are provided. Furthermore, key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound is a 1,2-diacyl-sn-glycerol, a class of lipids that are pivotal intermediates in various metabolic pathways and function as second messengers in signal transduction.[1][2] It is composed of a glycerol (B35011) backbone with a palmitic acid molecule esterified at the sn-1 position and a linoleic acid molecule at the sn-2 position. The specific stereochemistry and the nature of the fatty acyl chains confer distinct physical, chemical, and biological properties to this molecule.

Recent research has highlighted its role as a hormogonium-inducing factor (HIF), a key signaling molecule in the establishment of nitrogen-fixing symbioses between plants like the cycad Cycas revoluta and cyanobacteria of the genus Nostoc. This guide will delve into the known characteristics of this compound, providing a valuable resource for its study and potential applications.

Physical and Chemical Properties

The physicochemical properties of this compound are fundamental to its biological function and dictate the methodologies for its extraction, purification, and analysis.

General Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₇H₆₈O₅[1]
Molecular Weight 592.9 g/mol [1]
IUPAC Name [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate[1]
Physical State Solid (predicted)[1][3]
Solubility Predicted to be soluble in organic solvents like chloroform (B151607), DMF, and ethanol. Slightly soluble in PBS:Ethanol mixtures.Inferred from similar compounds[4]
Stability Diacylglycerols are generally more susceptible to oxidation than triacylglycerols due to the presence of a free hydroxyl group. Storage at low temperatures (-20°C or -80°C) is recommended to prevent degradation.[5]
Spectral Data

While specific spectra for this compound are not provided in the search results, general characteristics for diacylglycerols can be inferred.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of diacylglycerols. Key signals would include those from the glycerol backbone, the acyl chain protons and carbons, and the double bonds in the linoleoyl chain.

  • Mass Spectrometry: Electrospray ionization (ESI) and other soft ionization techniques are used to determine the molecular weight and fragmentation patterns, which can confirm the identity and structure of the fatty acyl chains.

Experimental Protocols

The analysis of this compound involves a multi-step process including extraction from a biological matrix, purification, and subsequent characterization and quantification.

Lipid Extraction

A general protocol for the extraction of total lipids, including diacylglycerols, from biological samples is outlined below. This method is based on the principles of the Folch or Bligh-Dyer methods.

Workflow for Lipid Extraction

G start Sample Homogenization (e.g., in methanol) add_chloroform Addition of Chloroform start->add_chloroform add_water Addition of Water/Saline add_chloroform->add_water vortex Vortexing add_water->vortex centrifuge Centrifugation for Phase Separation vortex->centrifuge collect Collection of the Lower (Chloroform) Phase centrifuge->collect dry Drying under Nitrogen collect->dry end Crude Lipid Extract dry->end

A generalized workflow for the extraction of lipids from a biological sample.

Methodology:

  • Homogenization: Homogenize the biological sample in a solvent mixture, typically chloroform:methanol (1:2, v/v).

  • Phase Separation: Add chloroform and water (or a saline solution) to the homogenate to achieve a final solvent ratio of approximately chloroform:methanol:water (2:2:1.8, v/v/v).

  • Centrifugation: Centrifuge the mixture to facilitate the separation of the biphasic system. The lower phase will be the chloroform layer containing the lipids.

  • Collection: Carefully collect the lower chloroform layer.

  • Drying: Evaporate the solvent under a stream of nitrogen to obtain the crude lipid extract.

  • Storage: Store the dried lipid extract at -20°C or -80°C under an inert atmosphere to prevent oxidation.

Purification of Diacylglycerols

The crude lipid extract contains a complex mixture of lipids. Therefore, a purification step is necessary to isolate the diacylglycerol fraction.

TLC is a widely used technique for the separation of lipid classes.

Methodology:

  • Spotting: Dissolve the crude lipid extract in a small volume of chloroform and spot it onto a silica (B1680970) gel TLC plate.

  • Development: Develop the TLC plate in a solvent system capable of separating diacylglycerols from other lipids. A common solvent system is hexane (B92381):diethyl ether:acetic acid (80:20:1, v/v/v).

  • Visualization: Visualize the separated lipid spots using a suitable method, such as iodine vapor or by spraying with a fluorescent dye like primuline (B81338) and viewing under UV light.

  • Elution: Scrape the silica band corresponding to the diacylglycerol standard and elute the lipid from the silica with a solvent like chloroform:methanol (2:1, v/v).

SPE is another effective method for the purification of diacylglycerols.

Methodology:

  • Column Activation: Activate a silica SPE cartridge by washing with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude lipid extract in a minimal amount of the initial mobile phase and load it onto the cartridge.

  • Elution: Elute the different lipid classes by sequentially passing solvents of increasing polarity through the cartridge. Diacylglycerols are typically eluted with a mixture of hexane and diethyl ether.

  • Fraction Collection: Collect the fractions and analyze them by TLC to identify the fraction containing the diacylglycerols.

Analysis and Quantification

Once purified, this compound can be analyzed and quantified using various analytical techniques.

GC-MS is a powerful technique for the analysis of fatty acid composition.

Methodology:

  • Derivatization: Convert the diacylglycerol to its fatty acid methyl esters (FAMEs) by transesterification using a reagent such as methanolic HCl or BF₃-methanol.

  • Injection: Inject the FAMEs into the GC-MS system.

  • Separation: Separate the FAMEs on a suitable GC column (e.g., a polar capillary column).

  • Detection and Identification: Identify the individual FAMEs based on their retention times and mass spectra. The relative amounts of palmitic and linoleic acid can be quantified.

LC-MS allows for the analysis of the intact diacylglycerol molecule.

Methodology:

  • Chromatographic Separation: Separate the diacylglycerol isomers using reverse-phase liquid chromatography.

  • Mass Spectrometric Detection: Detect the intact molecule using an ESI-MS. The mass-to-charge ratio will confirm the molecular weight, and tandem MS (MS/MS) can be used to fragment the molecule and confirm the identity of the fatty acyl chains.

Biological Role: Hormogonium-Inducing Factor

This compound has been identified as a hormogonium-inducing factor (HIF) in the symbiotic relationship between the cycad Cycas revoluta and the cyanobacterium Nostoc.

Signaling Pathway in Plant-Cyanobacteria Symbiosis

G cluster_plant Cycad Plant (Cycas revoluta) cluster_nostoc Cyanobacterium (Nostoc sp.) plant Coralloid Roots hif Secretion of This compound (HIF) plant->hif Nitrogen Limitation Signal nostoc Vegetative Filament hif->nostoc Chemoattraction Signal hormogonium Differentiation into Motile Hormogonium nostoc->hormogonium HIF Recognition hormogonium->plant Migration towards Plant Roots

The role of this compound as a hormogonium-inducing factor in the symbiosis between Cycas revoluta and Nostoc.

In this symbiotic interaction, the plant, under nitrogen-limiting conditions, secretes this compound from its specialized coralloid roots. This molecule acts as a chemoattractant and a signaling molecule for the free-living Nostoc cyanobacteria in the soil. Upon recognition of the HIF, the vegetative filaments of Nostoc differentiate into motile filaments called hormogonia. These hormogonia are then able to migrate towards the plant roots, colonize them, and subsequently differentiate into nitrogen-fixing heterocysts, thereby establishing the symbiosis. The detailed intracellular signaling cascade within the Nostoc cell following the perception of this compound is an active area of research.

Conclusion

This compound is a diacylglycerol with significant biological activity, particularly in mediating plant-microbe interactions. This technical guide has summarized its key physical and chemical properties and provided detailed experimental protocols for its extraction, purification, and analysis. The elucidation of its role as a hormogonium-inducing factor opens up new avenues for research in plant biology, microbiology, and sustainable agriculture. Further investigation into its precise mechanism of action and the signaling pathways it triggers will be crucial for a complete understanding of its function and for harnessing its potential in various applications.

References

The Sentinel at the Gate: 1-Palmitoyl-2-linoleoyl-sn-glycerol's Emerging Role in Plant-Microbe Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lipid signaling is a critical component of the intricate defense network that plants deploy in response to microbial interactions. Among the myriad of lipid second messengers, diacylglycerols (DAGs) are emerging as pivotal players. This technical guide delves into the function of a specific diacylglycerol, 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG), within the context of plant-microbe interactions. While direct research on this specific molecular species is nascent, this paper synthesizes the broader understanding of DAG signaling in plant immunity and provides a framework for future investigation into the unique roles of specific DAG species. We will explore the biosynthesis of DAG, its role in signaling cascades, present quantitative data from related studies, and provide detailed experimental protocols for its analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage lipid-based signaling pathways in plants for agricultural and therapeutic applications.

Introduction: The Dynamic Role of Lipids in Plant Defense

Plants are sessile organisms that have evolved a sophisticated innate immune system to defend against a wide array of microbial pathogens. This immune system relies on the rapid and precise transmission of signals from the site of perception to the cellular machinery responsible for mounting a defense. Lipids, traditionally viewed as structural components of membranes and energy storage molecules, are now recognized as key signaling molecules in these processes[1][2][3][4].

Diacylglycerol (DAG) is a central intermediate in lipid metabolism and a crucial second messenger in signal transduction pathways in both animals and plants[5][6]. In the context of plant-microbe interactions, the production of DAG is an early event following the recognition of a potential pathogen. While the signaling roles of DAG in plants have historically been considered secondary to its phosphorylated derivative, phosphatidic acid (PA), accumulating evidence suggests that DAG itself has distinct signaling functions[5][6].

This whitepaper will focus on the current understanding of DAG's function in plant-microbe interactions, with a conceptual focus on the potential specific roles of this compound. It will provide a comprehensive overview of the signaling pathways, quantitative data on lipid changes during immune responses, and detailed experimental protocols for researchers.

The Central Role of Diacylglycerol in Plant Immune Signaling

Biosynthesis and Metabolism of Diacylglycerol in Response to Microbes

The primary and most rapid pathway for the generation of signaling DAG in response to microbial elicitors is through the action of phospholipase C (PLC)[7][8][9][10]. Upon recognition of microbe-associated molecular patterns (MAMPs), such as flagellin, plasma membrane-localized PLCs are activated. These enzymes hydrolyze phosphoinositides, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), to produce inositol (B14025) trisphosphate (IP3) and DAG[7][8].

A key feature of DAG signaling in plants is its transient nature. DAG is swiftly phosphorylated by diacylglycerol kinases (DGKs) to yield phosphatidic acid (PA), another potent second messenger[5][11][12]. This rapid conversion has led to the hypothesis that in many instances, DAG's primary role is as a precursor to PA. However, the transient increase in DAG concentration is itself a signal that can be decoded by the cell.

Signaling Pathways: From Pathogen Recognition to Defense Activation

The signaling cascade involving DAG is a cornerstone of pattern-triggered immunity (PTI) in plants. The process can be outlined as follows:

  • Pathogen Recognition: Receptors on the plant cell surface recognize MAMPs from microbes, initiating the signaling cascade[13].

  • PLC Activation: This recognition leads to the activation of PLCs at the plasma membrane.

  • DAG and IP3 Production: PLC hydrolyzes PIP2, generating DAG within the membrane and releasing IP3 into the cytoplasm.

  • Downstream Signaling:

    • DAG to PA Conversion: DGKs phosphorylate DAG to PA[11][13].

    • PA-mediated Responses: PA acts as a signaling hub, modulating the activity of numerous downstream targets. A critical role of PA is the activation of NADPH oxidases, leading to a rapid production of reactive oxygen species (ROS), a phenomenon known as the oxidative burst. This is a hallmark of plant defense, directly harming pathogens and acting as a secondary signal to trigger further defense responses[7][11][13].

The specific fatty acid composition of DAG, such as in this compound, is hypothesized to influence the physical properties of the membrane and the recruitment and activation of specific DGKs and other downstream effectors, thereby fine-tuning the defense response.

Plant_DAG_Signaling MAMP Microbe-Associated Molecular Pattern (MAMP) Receptor Pattern Recognition Receptor (PRR) MAMP->Receptor Recognition PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) PLC->PIP2 Hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate for PA Phosphatidic Acid (PA) DGK->PA Produces NADPH_Oxidase NADPH Oxidase PA->NADPH_Oxidase Activates ROS Reactive Oxygen Species (ROS) Burst NADPH_Oxidase->ROS Generates Defense Downstream Defense Responses ROS->Defense Induces

Caption: Simplified DAG signaling pathway in plant immunity.

Quantitative Data on Diacylglycerol in Plant Defense

While specific quantitative data for this compound during plant-microbe interactions is not yet available in the literature, studies have quantified changes in the broader classes of DAG and its metabolite, PA, in response to biotic stress. The following table summarizes representative findings.

Plant SpeciesElicitor/PathogenLipid AnalyzedFold Change/ObservationReference
Arabidopsis thalianaflg22 (flagellin peptide)Phosphatidic Acid (PA)Rapid and transient increase[13]
Tomato (cell culture)ElicitorsPhosphatidic Acid (PA)Accumulation[11]
Arabidopsis thalianaFreezing Stress (abiotic stress mimicking dehydration during infection)Diacylglycerol (DAG)Accumulation[14][15]
Arabidopsis thalianaFreezing StressPhosphatidic Acid (PA)Accumulation, partially via DGK pathway[14]

These studies collectively indicate that the PLC-DGK pathway is activated during stress, leading to changes in the levels of DAG and PA. The accumulation of these lipids is a quantifiable marker of the plant's defense response.

Experimental Protocols

Investigating the role of this compound and other DAG species in plant-microbe interactions requires specialized methodologies. Below are detailed protocols for key experiments.

Quantification of Diacylglycerol Species by LC-MS/MS

This protocol provides a framework for the extraction, purification, and quantification of DAG molecular species from plant tissue.

1. Lipid Extraction: a. Flash-freeze plant tissue (e.g., leaf discs) in liquid nitrogen and grind to a fine powder. b. Immediately add hot isopropanol (B130326) (75°C) with 0.01% butylated hydroxytoluene (BHT) to inactivate lipases. c. Add chloroform (B151607) and water and vortex thoroughly. d. Centrifuge to separate the phases. Collect the lower chloroform phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen gas.

2. Solid-Phase Extraction (SPE) for DAG Purification: a. Resuspend the dried lipid extract in a small volume of chloroform. b. Use a silica-based SPE cartridge pre-conditioned with chloroform. c. Load the lipid extract onto the cartridge. d. Wash with chloroform to elute neutral lipids. e. Elute the DAG fraction with a mixture of acetone (B3395972) and chloroform. f. Dry the DAG fraction under nitrogen gas.

3. LC-MS/MS Analysis: a. Reconstitute the purified DAG fraction in a suitable solvent for liquid chromatography (e.g., methanol/chloroform/ammonium acetate). b. Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). c. Use a reverse-phase C18 column for separation of DAG species based on their acyl chain length and degree of unsaturation. d. The mass spectrometer should be operated in positive ion mode, using electrospray ionization (ESI). e. For quantification, use a multiple reaction monitoring (MRM) method, monitoring for the specific precursor-to-product ion transitions for this compound and other target DAG species. f. Use appropriate internal standards (e.g., deuterated DAG species) for accurate quantification[16][17].

Investigating the DAG Signaling Pathway

The following experimental workflow can be used to dissect the components and dynamics of the DAG signaling pathway.

Experimental_Workflow Plant_Treatment Plant Treatment with MAMPs/Pathogens Inhibitor_Studies Inhibitor Studies (e.g., PLC/DGK inhibitors) Plant_Treatment->Inhibitor_Studies Genetic_Mutants Use of Genetic Mutants (e.g., plc, dgk mutants) Plant_Treatment->Genetic_Mutants Lipid_Analysis Lipid Analysis (LC-MS/MS for DAG/PA) Inhibitor_Studies->Lipid_Analysis Gene_Expression Gene Expression Analysis (qPCR for defense genes) Inhibitor_Studies->Gene_Expression ROS_Measurement ROS Measurement (Luminol-based assay) Inhibitor_Studies->ROS_Measurement Genetic_Mutants->Lipid_Analysis Genetic_Mutants->Gene_Expression Genetic_Mutants->ROS_Measurement Data_Integration Data Integration and Pathway Modeling Lipid_Analysis->Data_Integration Gene_Expression->Data_Integration ROS_Measurement->Data_Integration

Caption: Experimental workflow for studying DAG signaling.

a. Inhibitor Studies:

  • Pre-treat plant tissues or cell cultures with specific inhibitors of PLC (e.g., U73122) or DGK (e.g., R59022) prior to elicitation with MAMPs.

  • Measure the impact on DAG and PA levels, as well as downstream responses like ROS production and defense gene expression[13].

b. Genetic Mutants:

  • Utilize knockout or knockdown mutants for genes encoding PLCs and DGKs.

  • Characterize the response of these mutants to pathogen challenge in terms of disease resistance, lipid profiles, and defense marker induction[13].

c. ROS Measurement:

  • Use a luminol-based chemiluminescence assay to quantify the oxidative burst in leaf discs following elicitor treatment. This provides a quantitative measure of a key downstream output of the DAG-PA signaling axis.

Conclusion and Future Directions

Diacylglycerol is a critical, albeit transient, signaling molecule in the plant's defense against microbial pathogens. While the broader strokes of the DAG-PA signaling axis are becoming clearer, the specific roles of individual DAG molecular species, such as this compound, remain a frontier for research.

Future research should focus on:

  • Comprehensive Lipidomics: Profiling the full spectrum of DAG molecular species in different plant-microbe interactions to identify species that are specifically regulated.

  • Identification of DAG Effectors: Searching for plant proteins that directly bind to DAG and mediate its signaling functions independently of PA.

  • Spatial and Temporal Dynamics: Investigating the subcellular localization and precise timing of the production of specific DAG species to understand how signaling specificity is achieved.

A deeper understanding of the role of this compound and other DAGs in plant immunity will not only enhance our fundamental knowledge of plant biology but also open new avenues for the development of novel strategies to enhance crop resilience and for the discovery of new drug targets.

References

The Keystone of Lipid Metabolism: A Technical Guide to the Biosynthesis of 1,2-Diacyl-sn-glycerols in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diacyl-sn-glycerols (DAGs) are fundamental lipid molecules that occupy a central crossroads in cellular metabolism and signaling.[1] As key intermediates in the synthesis of major glycerolipids such as triacylglycerols (TAGs) and phospholipids, they are integral to energy storage and membrane biogenesis.[1][2] Furthermore, DAGs function as critical second messengers, activating a variety of signaling proteins, most notably protein kinase C (PKC), thereby influencing a wide array of cellular processes.[2] Given their pivotal roles, the biosynthesis of 1,2-diacyl-sn-glycerols is a tightly regulated process, involving multiple pathways and a host of enzymes with distinct properties and tissue distributions. Dysregulation of DAG metabolism is implicated in numerous pathologies, including obesity, type 2 diabetes, and cancer, making the enzymes in these pathways attractive targets for therapeutic intervention.[3][4] This technical guide provides an in-depth exploration of the core biosynthetic pathways of 1,2-diacyl-sn-glycerols in mammals, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Biosynthetic Pathways

In mammalian cells, 1,2-diacyl-sn-glycerols are primarily synthesized through two major pathways: the de novo or Kennedy pathway, and the monoacylglycerol pathway.[1][5]

The De Novo (Kennedy) Pathway

The Kennedy pathway, first elucidated by Eugene Kennedy and colleagues, is the principal route for the de novo synthesis of 1,2-diacyl-sn-glycerol and is foundational for the production of triacylglycerols and phospholipids.[5][6] This pathway begins with glycerol-3-phosphate and proceeds through two sequential acylation steps, followed by dephosphorylation.[2][5]

  • Acylation of Glycerol-3-Phosphate: The first committed step is the acylation of glycerol-3-phosphate at the sn-1 position by Glycerol-3-Phosphate Acyltransferase (GPAT) , forming lysophosphatidic acid (LPA).[2][7] Mammals express four GPAT isoforms (GPAT1-4) with distinct subcellular localizations (mitochondria and endoplasmic reticulum) and substrate specificities.[8]

  • Acylation of Lysophosphatidic Acid: The newly synthesized LPA is then acylated at the sn-2 position by 1-acyl-sn-glycerol-3-phosphate acyltransferase (AGPAT) , also known as Lysophosphatidic Acid Acyltransferase (LPAAT) , to produce phosphatidic acid (PA).[9][10] This reaction is catalyzed by a family of LPAAT isoforms, each exhibiting specific tissue expression and fatty acyl-CoA preferences.[10][11]

  • Dephosphorylation of Phosphatidic Acid: The final step in the formation of 1,2-diacyl-sn-glycerol via this pathway is the dephosphorylation of phosphatidic acid by Phosphatidic Acid Phosphatase (PAP) , also known as lipin.[12][13] This reaction yields 1,2-diacyl-sn-glycerol and inorganic phosphate.[12] The activity of PAP is a critical regulatory point, directing the flux of PA towards either DAG synthesis or the production of CDP-DAG for phospholipid synthesis.[12][14]

The Monoacylglycerol Pathway

In the small intestine, the monoacylglycerol pathway plays a crucial role in the absorption of dietary fats.[15] Dietary triacylglycerols are hydrolyzed in the intestinal lumen to free fatty acids and 2-monoacyl-sn-glycerols.[1] These products are then taken up by enterocytes and re-esterified by Monoacylglycerol Acyltransferase (MGAT) to form 1,2-diacyl-sn-glycerols.[1][15] The resulting DAG is then primarily used for the resynthesis of triacylglycerols, which are packaged into chylomicrons for transport.[15] While predominant in the intestine, MGAT activity has also been identified in other tissues like the liver.[16]

Quantitative Data on Key Enzymes

The substrate specificity and kinetic parameters of the enzymes involved in 1,2-diacyl-sn-glycerol biosynthesis are critical determinants of the resulting lipid composition and metabolic flux. The following tables summarize available quantitative data for the key enzymes in mammalian systems.

Table 1: Substrate Specificity of Mammalian GPAT Isoforms

EnzymeSubcellular LocalizationAcyl-CoA PreferenceReference(s)
GPAT1 Mitochondrial Outer MembranePrefers saturated acyl-CoAs (e.g., palmitoyl-CoA)[17][18]
GPAT2 Mitochondrial Outer MembraneNo strong preference between saturated and unsaturated acyl-CoAs[18]
GPAT3 Endoplasmic ReticulumBroad specificity for long-chain saturated and unsaturated acyl-CoAs[19]
GPAT4 Endoplasmic ReticulumBroad specificity, can utilize various acyl-CoAs including C12:0, C16:0, C18:1, and C20:4[19]

Table 2: Substrate Specificity and Kinetic Parameters of Mammalian LPAAT Isoforms

EnzymeAcyl-CoA PreferenceKinetic Parameters (for LPAATδ)Reference(s)
LPAAT-β 18:1, 18:0, and 16:0 > 12:0, 14:0, 20:0, and 20:4Not specified[16]
LPAATδ C22:6, C20:4, C18:1 > C16:0Vmax: 23.2 ± 2.4 nmol/min/mg (with 18:0-LPA)Km: 42.9 ± 2.9 µM (for 18:0-LPA)[20]

Table 3: Substrate Specificity and Kinetic Parameters of Mammalian DGAT Isoforms

EnzymeAcyl-CoA PreferenceDiacylglycerol PreferenceOther SubstratesKinetic CharacteristicsReference(s)
DGAT1 Broad specificity, with a preference for oleoyl-CoA (18:1) over palmitoyl-CoA (16:0).Prefers diacylglycerol over monoacylglycerol.Retinol, long-chain alcohols (forms retinyl esters and waxes).Higher Km for substrates, more active at higher substrate concentrations.[11][12][21]
DGAT2 Narrower specificity, often showing preference for endogenously synthesized fatty acids. Some isoforms have high specificity for particular fatty acids (e.g., erucic acid in plants).Primarily specific for diacylglycerol.Limited activity with other acyl acceptors.Lower Km for substrates, more active at lower, basal substrate concentrations.[1][5][11][12][21]

Experimental Protocols

Isolation of Microsomal Fractions from Mammalian Liver

This protocol describes the preparation of the microsomal fraction, which is enriched in endoplasmic reticulum-associated enzymes like DGAT, LPAAT, and some GPAT isoforms.

Materials:

  • Fresh or frozen liver tissue

  • Homogenization buffer (0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors)

  • High-speed refrigerated centrifuge

Procedure:

  • Mince the liver tissue and homogenize it in ice-cold homogenization buffer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

  • Carefully collect the supernatant and centrifuge it at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

  • Discard the supernatant (cytosolic fraction).

  • Resuspend the microsomal pellet in a suitable buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the BCA assay.

  • The microsomes can be used immediately or stored at -80°C.[9]

Radiometric Assay for DGAT Activity

This is a classic and highly sensitive method for measuring DGAT activity.[16][17]

Materials:

  • Isolated microsomes (see Protocol 1)

  • Assay buffer (100 mM Tris-HCl, pH 7.4)

  • 1,2-dioleoyl-sn-glycerol (B52968)

  • [¹⁴C]oleoyl-CoA (radiolabeled substrate)

  • Stop solution (isopropanol:heptane (B126788):water, 80:20:2, v/v/v)

  • Heptane

  • Silica (B1680970) gel thin-layer chromatography (TLC) plates

  • TLC mobile phase (hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing 5-10 µg of microsomal protein and 100 µM 1,2-dioleoyl-sn-glycerol in the assay buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 25 µM [¹⁴C]oleoyl-CoA.

  • Incubate at 37°C for 10-30 minutes.

  • Stop the reaction by adding 1.5 mL of the stop solution.

  • Add 1 mL of heptane and vortex thoroughly to extract the lipids.

  • Centrifuge for 5 minutes to separate the phases.

  • Transfer the upper heptane phase to a new tube.

  • Spot the extracted lipids onto a silica gel TLC plate.

  • Develop the TLC plate in the mobile phase.

  • Allow the plate to dry and identify the triglyceride band (co-migration with a standard).

  • Scrape the silica corresponding to the triglyceride band into a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity.

  • Calculate the amount of product formed based on the specific activity of the [¹⁴C]oleoyl-CoA.[17]

Lipid Extraction from Mammalian Cells for Diacylglycerol Analysis

This protocol outlines a common method for extracting total lipids from cultured cells.[15][22][23]

Materials:

Procedure:

  • Wash the cell pellet with an appropriate buffer (e.g., PBS or an ammonium (B1175870) acetate-based buffer for mass spectrometry compatibility).[7]

  • Spike the sample with an appropriate internal standard for quantitative analysis.

  • Add ice-cold methanol with 1 mM BHT and chloroform (1:2, v/v) directly to the cell pellet.

  • Vortex and incubate on ice for 30 minutes with occasional vortexing.

  • Add ice-cold water to achieve a final ratio of chloroform:methanol:water of 8:4:3 (v/v/v).

  • Incubate on ice for an additional 10 minutes.

  • Centrifuge at a low speed (e.g., 500 x g) for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen and store at -80°C until analysis.[22]

Quantitative Analysis of Diacylglycerols by Mass Spectrometry

This protocol provides a general workflow for the quantification of DAG species using liquid chromatography-mass spectrometry (LC-MS).[3][5][11][12][24]

Materials:

  • Dried lipid extract (see Protocol 3)

  • Appropriate solvents for lipid resuspension and LC mobile phases

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile:water).

  • Inject an aliquot of the sample into the LC-MS/MS system.

  • Separate the different lipid species using a suitable LC column and gradient. Normal-phase or reverse-phase chromatography can be used depending on the desired separation.

  • Detect and quantify the diacylglycerol species using tandem mass spectrometry, often in multiple reaction monitoring (MRM) mode for targeted quantification.

  • Identify and quantify specific DAG molecular species based on their precursor and fragment ions and by comparison to internal standards.[11][12]

Visualizations

Biosynthetic Pathways

Biosynthesis_of_1_2_Diacyl_sn_glycerol cluster_kennedy De Novo (Kennedy) Pathway cluster_monoacylglycerol Monoacylglycerol Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (1-acyl-sn-glycerol-3-phosphate) G3P->LPA GPAT (Acyl-CoA) PA Phosphatidic Acid (1,2-diacyl-sn-glycerol-3-phosphate) LPA->PA LPAAT (Acyl-CoA) DAG 1,2-Diacyl-sn-glycerol PA->DAG PAP (Lipin) (H₂O → Pi) Phospholipids Phospholipids PA->Phospholipids CDP-DAG Synthase TAG Triacylglycerol DAG->TAG DGAT (Acyl-CoA) MAG 2-Monoacyl-sn-glycerol DAG2 1,2-Diacyl-sn-glycerol MAG->DAG2 MGAT (Acyl-CoA) DAG2->TAG AcylCoA Fatty Acyl-CoA DietaryTAG Dietary Triacylglycerol DietaryTAG->MAG Lipolysis

Caption: Overview of the major biosynthetic pathways of 1,2-diacyl-sn-glycerol in mammals.

Experimental Workflow for DGAT Activity Assay

DGAT_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Reaction cluster_analysis Product Analysis Tissue 1. Homogenize Liver Tissue Centrifuge1 2. Low-speed Centrifugation (remove debris, mitochondria) Tissue->Centrifuge1 Centrifuge2 3. High-speed Centrifugation (pellet microsomes) Centrifuge1->Centrifuge2 Microsomes 4. Resuspend Microsomes Centrifuge2->Microsomes Reaction 5. Incubate Microsomes with 1,2-Diacylglycerol and [¹⁴C]Acyl-CoA at 37°C Microsomes->Reaction Stop 6. Stop Reaction and Extract Lipids Reaction->Stop TLC 7. Separate Lipids by TLC Stop->TLC Scrape 8. Scrape Triglyceride Band TLC->Scrape Quantify 9. Quantify Radioactivity (Scintillation Counting) Scrape->Quantify

Caption: Experimental workflow for a radiometric DGAT activity assay.

Conclusion

The biosynthesis of 1,2-diacyl-sn-glycerols is a complex and highly regulated process that is central to mammalian lipid metabolism. A thorough understanding of the key enzymes, their isoforms, and their regulation is essential for researchers in academia and industry. The quantitative data, detailed experimental protocols, and visual diagrams provided in this guide offer a comprehensive resource for studying these critical pathways. Further research into the specific roles of the various enzyme isoforms and the development of selective inhibitors will continue to be a vibrant area of investigation with significant potential for the treatment of metabolic diseases.

References

role of diacylglycerols in cellular signaling cascades

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of Diacylglycerols in Cellular Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol (DAG) is a pivotal lipid second messenger central to a multitude of cellular signaling pathways. Generated at cellular membranes in response to extracellular stimuli, DAG orchestrates a wide array of physiological processes by recruiting and activating a specific set of effector proteins. Its transient and localized production ensures the precise control of signaling events, while its dysregulation is implicated in numerous pathologies, including cancer, metabolic disorders, and neurological diseases. This technical guide provides a comprehensive overview of DAG's role in cellular signaling, detailing its generation and metabolism, its primary downstream effector pathways, and the mechanisms that regulate its signaling output. Furthermore, it delves into the experimental methodologies used to study DAG signaling and explores the potential of targeting this axis for therapeutic intervention.

Generation and Metabolism of Diacylglycerol

Cellular DAG levels are tightly controlled through a balance of synthesis and degradation pathways, ensuring that its signaling function is spatially and temporally precise.[1] Under basal conditions, the concentration of DAG in biological membranes is kept very low.[2]

Primary Generation Pathways

The most well-characterized pathway for signal-induced DAG generation involves the hydrolysis of membrane phosphoinositides by phospholipase C (PLC).[3]

  • Phospholipase C (PLC) Activation: Upon stimulation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC enzymes are activated. PLCγ is activated by tyrosine phosphorylation, while PLCβ isoforms are activated by Gαq/11 and Gβγ subunits.

  • PIP2 Hydrolysis: Activated PLC translocates to the plasma membrane and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor component of the inner leaflet, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.[2] IP3 is water-soluble and diffuses into the cytosol to trigger calcium release, while the lipophilic DAG remains in the membrane to activate its downstream targets.

Other significant sources of DAG include:

  • Phosphatidylcholine (PC) Hydrolysis: Phospholipase D (PLD) can hydrolyze PC to generate phosphatidic acid (PA) and choline. PA is then converted to DAG by PA phosphohydrolases (PAPs). This pathway typically leads to a more sustained DAG signal compared to PLC-mediated generation.

  • De Novo Synthesis: DAG is an intermediate in the de novo synthesis of triglycerides (TAGs) and other phospholipids (B1166683) within the endoplasmic reticulum (ER).[4] While primarily a metabolic route, this pathway can contribute to the overall cellular pool of DAG.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 DGK DGK DAG->DGK Substrate for DGAT DGAT DAG->DGAT Substrate for PC Phosphatidylcholine (PC) PA Phosphatidic Acid (PA) PC->PA PA->DAG PLC PLC PLC->PIP2 Hydrolyzes PLD PLD PLD->PC Hydrolyzes PAP PAP PAP->PA Dephosphorylates DGK->PA Phosphorylates to TAG Triacylglycerol (TAG) DGAT->TAG Acylates to Receptor GPCR / RTK Receptor->PLC Activates Receptor->PLD Activates Stimulus Extracellular Stimulus Stimulus->Receptor Activates cluster_membrane Plasma Membrane cluster_cytosol Cytosol DAG DAG PKC_cyto Inactive PKC (Autoinhibited) DAG->PKC_cyto Recruits PKC_mem Active PKC Substrate Substrate Protein PKC_mem->Substrate Phosphorylates PLC PLC PLC->DAG Generates IP3 IP3 PLC->IP3 Generates PKC_cyto->PKC_mem Translocates & Activates Substrate_P Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Substrate_P->Cellular_Response Substrate->Substrate_P ER Endoplasmic Reticulum IP3->ER Binds to receptor on Receptor GPCR / RTK Receptor->PLC Activates Stimulus Extracellular Stimulus Stimulus->Receptor Ca Ca²⁺ ER->Ca Releases Ca->PKC_cyto Binds (cPKCs) cluster_membrane Plasma Membrane cluster_cytosol Cytosol DAG DAG RasGRP_cyto Inactive RasGRP DAG->RasGRP_cyto Recruits RasGRP_mem Active RasGRP Ras_GDP Ras-GDP (Inactive) RasGRP_mem->Ras_GDP Activates (GEF) Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GDP -> GTP Ras_GTP->Ras_GDP GTP Hydrolysis (GAP-mediated) Raf Raf Ras_GTP->Raf Activates PLC PLC PLC->DAG Generates RasGRP_cyto->RasGRP_mem Translocates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus: Transcription Factors ERK->Nucleus Receptor T-Cell Receptor / RTK Receptor->PLC Activates Stimulus Antigen / Growth Factor Stimulus->Receptor Gene_Expression Gene Expression (Proliferation, Differentiation) Nucleus->Gene_Expression A 1. Cell Culture & Stimulation Treat cells with desired agonist to induce DAG production. B 2. Cell Lysis & Lipid Extraction Lyse cells and perform a Bligh-Dyer extraction to isolate total lipids in the organic phase. A->B C 3. Kinase Reaction Dry down lipid extract and resuspend. Incubate with DGK enzyme and [γ-³²P]ATP. DAG is converted to [³²P]-PA. B->C D 4. Separation by TLC Spot the reaction mixture onto a TLC plate. Develop the plate using a suitable solvent system to separate PA from other lipids. C->D E 5. Quantification Excise the PA spot from the TLC plate. Measure radioactivity using a scintillation counter. Quantify against a standard curve. D->E

References

The Lynchpin of Lipid Synthesis: 1-Palmitoyl-2-linoleoyl-sn-glycerol as a Precursor for Triacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) is a pivotal intermediate in the de novo synthesis of triacylglycerols (TAGs), the primary form of energy storage in eukaryotes. As a specific diacylglycerol (DAG) species, PLG stands at a critical metabolic crossroads, directing fatty acids toward storage or membrane synthesis. Understanding the enzymatic conversion of PLG to TAG is fundamental for research in metabolic diseases such as obesity, type 2 diabetes, and hepatic steatosis. This technical guide delineates the core pathways of TAG synthesis from PLG, focusing on the enzymatic machinery, and provides detailed experimental protocols for the analysis of this conversion. Furthermore, it explores the role of DAGs in cellular signaling, offering a comprehensive resource for professionals in lipid research and drug development.

Introduction

Triacylglycerols are highly nonpolar lipids, composed of a glycerol (B35011) backbone esterified with three fatty acids. Their synthesis is a multi-step process, with the final committed step being the acylation of a diacylglycerol molecule. This compound, containing a saturated fatty acid (palmitic acid) at the sn-1 position and a polyunsaturated fatty acid (linoleic acid) at the sn-2 position, represents a common and physiologically significant DAG species. The metabolic fate of PLG is of considerable interest as the specific fatty acid composition of the resulting TAG can influence cellular processes and has been implicated in various health and disease states.

The Kennedy Pathway: The Primary Route to Triacylglycerol Synthesis

The predominant pathway for TAG synthesis from PLG is the Kennedy pathway, which occurs primarily at the endoplasmic reticulum.[1][2] This pathway involves the sequential acylation of glycerol-3-phosphate. The final step, the conversion of DAG to TAG, is catalyzed by the enzyme acyl-CoA:diacylglycerol acyltransferase (DGAT).[3][4][5]

Diacylglycerol Acyltransferase (DGAT) Enzymes

Two main isoforms of DGAT, DGAT1 and DGAT2, catalyze the final acylation of PLG.[6][7] While they perform the same reaction, they are encoded by different genes and exhibit distinct biochemical properties and physiological roles.[6]

  • DGAT1: This enzyme is expressed in various tissues, with high levels in the small intestine, and is involved in the re-esterification of dietary mono- and diacylglycerols. It is also thought to play a role in the formation of lipid droplets.[6]

  • DGAT2: DGAT2 is the dominant enzyme for TAG synthesis in the liver and adipose tissue. Its activity is crucial for hepatic TAG production and VLDL (very-low-density lipoprotein) secretion, as well as for fat storage in adipocytes.[6]

The conversion of PLG to a specific TAG is dependent on the available fatty acyl-CoA pool and the substrate specificity of the DGAT isoforms.

Data Presentation: Quantitative Analysis of TAG Synthesis

While specific kinetic data for this compound as a substrate for DGAT enzymes is not extensively available in a consolidated format, the following table presents representative kinetic parameters for DGAT1 with relevant fatty acyl-CoAs. This data is crucial for understanding the efficiency and substrate preference of the enzyme.

EnzymeAcyl-CoA DonorDiacylglycerol AcceptorApparent Km (µM)Apparent Vmax (pmol/min/mg)Reference
B. napus DGAT1 (full-length)Palmitoyl-CoAsn-1,2-dioleoylglycerol13.7 ± 1.11080 ± 30[8]
B. napus DGAT1 (full-length)Oleoyl-CoAsn-1,2-dioleoylglycerol15.2 ± 1.22000 ± 60[8]

Note: The presented data utilizes sn-1,2-dioleoylglycerol as the diacylglycerol acceptor. The affinity and reaction velocity with this compound are expected to be comparable, influenced by the specific isoform and cellular context.

Signaling Pathways Involving Diacylglycerols

Beyond its role as a TAG precursor, PLG, as a diacylglycerol, is a critical second messenger in various signaling cascades. The primary signaling role of DAG is the activation of Protein Kinase C (PKC) isoforms.[9][10] This activation triggers a downstream cascade of phosphorylation events that regulate numerous cellular processes, including cell growth, differentiation, and apoptosis.

The concentration of DAG at the membrane is tightly regulated. Diacylglycerol kinases (DGKs) phosphorylate DAG to produce phosphatidic acid (PA), another important lipid second messenger.[2][10][11] This phosphorylation terminates DAG-mediated signaling and initiates PA-dependent pathways.

DAG_Signaling_Pathway PIP2 PIP2 PLC PLC PIP2->PLC Signal DAG This compound (DAG) PLC->DAG Hydrolysis PKC Protein Kinase C (PKC) DAG->PKC Activation DGK DGK DAG->DGK Substrate DGAT DGAT DAG->DGAT Substrate Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation Cascade PA Phosphatidic Acid (PA) DGK->PA Phosphorylation TAG Triacylglycerol (TAG) DGAT->TAG Acylation

Figure 1. Diacylglycerol signaling and metabolic pathways.

Experimental Protocols

In Vitro DGAT Activity Assay

This protocol describes a radioactive assay to measure the activity of DGAT in microsomal preparations.

Materials:

  • Microsomal protein fraction

  • 1,2-Diacylglycerol (e.g., this compound)

  • [14C]Oleoyl-CoA (or other radiolabeled fatty acyl-CoA)

  • Assay buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mg/ml fatty acid-free BSA, 200 mM sucrose

  • Stop solution: Chloroform:methanol (2:1, v/v)

  • TLC plate (silica gel)

  • TLC developing solvent: Hexane:diethyl ether:acetic acid (80:20:1, v/v/v)

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer, a known concentration of 1,2-diacylglycerol, and microsomal protein (e.g., 50 µg).[5]

  • Initiate the reaction by adding [14C]oleoyl-CoA.

  • Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).[12]

  • Stop the reaction by adding the stop solution.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Spot the lower organic phase onto a TLC plate.

  • Develop the TLC plate in the developing solvent to separate the lipids.

  • Visualize the lipid spots (e.g., with iodine vapor or autoradiography).

  • Scrape the triglyceride spot into a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate DGAT activity as the amount of radiolabeled fatty acyl-CoA incorporated into TAG per unit time per amount of protein.

DGAT_Assay_Workflow Start Start Prepare_Microsomes Prepare Microsomal Fraction Start->Prepare_Microsomes Prepare_Reaction Prepare Reaction Mix (Buffer, DAG, Microsomes) Prepare_Microsomes->Prepare_Reaction Add_Radiolabel Add [14C]Acyl-CoA (Start Reaction) Prepare_Reaction->Add_Radiolabel Incubate Incubate at 37°C Add_Radiolabel->Incubate Stop_Reaction Stop Reaction (Add Chloroform:Methanol) Incubate->Stop_Reaction Lipid_Extraction Lipid Extraction (Vortex & Centrifuge) Stop_Reaction->Lipid_Extraction TLC Thin Layer Chromatography (TLC) Lipid_Extraction->TLC Quantification Scrape TAG Spot & Scintillation Counting TLC->Quantification End End Quantification->End

Figure 2. Workflow for in vitro DGAT activity assay.
Lipid Extraction and Analysis by HPLC-MS

This protocol outlines a general procedure for the extraction and analysis of TAGs from biological samples.

Materials:

  • Biological sample (cells, tissue, etc.)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform

  • Internal standards for TAGs

  • HPLC system coupled with a mass spectrometer (MS)

  • C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation: Homogenize tissue samples or harvest cultured cells. Wash cells with ice-cold PBS.

  • Lipid Extraction (Folch Method): a. To the sample, add a 2:1 mixture of chloroform:methanol.[13] b. Vortex vigorously and incubate at room temperature. c. Add water to induce phase separation. d. Centrifuge to separate the aqueous and organic phases. e. Collect the lower organic phase containing the lipids.[14] f. Dry the lipid extract under a stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis (e.g., isopropanol:acetonitrile:water).

  • HPLC-MS Analysis: a. Inject the reconstituted sample into the HPLC-MS system. b. Separate the lipid species using a C18 reversed-phase column with a suitable gradient elution. c. Detect and identify the TAG species based on their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer. d. Quantify the TAGs by comparing their peak areas to those of the internal standards.

Conclusion

This compound is a central molecule in lipid metabolism, serving as the direct precursor for a significant portion of cellular triacylglycerols and as a key signaling molecule. A thorough understanding of its conversion to TAGs, the enzymes involved, and its role in cellular signaling is paramount for developing therapeutic strategies against metabolic diseases. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the multifaceted roles of PLG and its metabolic products. Further research into the specific kinetics of DGAT isoforms with various diacylglycerol species, including PLG, will provide a more nuanced understanding of the regulation of triacylglycerol synthesis.

References

Enzymatic Synthesis of 1-Palmitoyl-2-linoleoyl-sn-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG), a structured lipid with significant applications in nutrition and pharmacology. The guide details the prevalent enzymatic strategies, experimental protocols, and analytical techniques, and presents quantitative data from various studies in a comparative format. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a comprehensive understanding of the synthesis and biological relevance of PLG.

Introduction to Structured Lipids and this compound (PLG)

Structured lipids (SLs) are triacylglycerols (TAGs) that have been modified to alter the composition and/or positional distribution of fatty acids on the glycerol (B35011) backbone.[1][2][3] This targeted restructuring allows for the creation of lipids with specific nutritional or therapeutic properties. This compound (PLG) is a specific diacylglycerol (DAG) where palmitic acid is esterified at the sn-1 position and the essential fatty acid, linoleic acid, is at the sn-2 position. The precise positioning of these fatty acids is crucial for its biological activity and metabolic fate.

The enzymatic synthesis of SLs, including PLG, offers significant advantages over chemical methods, such as mild reaction conditions, high specificity, and reduced byproduct formation.[1][3] Lipases (EC 3.1.1.3) are the primary enzymes employed for this purpose, particularly those exhibiting sn-1,3 regioselectivity, which allows for the specific modification of the outer positions of the glycerol backbone while preserving the fatty acid at the sn-2 position.[4][5]

Enzymatic Synthesis Strategies for Structured Lipids

The enzymatic synthesis of structured lipids like PLG primarily involves three main strategies: acidolysis, transesterification, and multi-step enzymatic catalysis.[1][4]

  • Acidolysis: This reaction involves the exchange of fatty acids between a triacylglycerol and a free fatty acid, catalyzed by a lipase (B570770). For the synthesis of a PLG-like structure, a TAG rich in palmitic acid at the sn-1 and sn-3 positions would be reacted with linoleic acid in the presence of an sn-1,3 specific lipase.[5]

  • Transesterification: This process involves the exchange of fatty acids between two different esters. In the context of PLG synthesis, this could involve the reaction between a triacylglycerol and a fatty acid ester.

  • Multi-step Enzymatic Catalysis: This approach combines multiple enzymatic reactions to achieve the desired structured lipid. For instance, a two-step process could involve the hydrolysis of a TAG to a 2-monoacylglycerol, followed by the specific esterification of the sn-1 and sn-3 positions with desired fatty acids.

Key Enzymes in PLG Synthesis

The choice of lipase is critical for the successful synthesis of PLG. sn-1,3 specific lipases are essential for targeting the outer positions of the glycerol backbone. Commercially available and widely studied lipases for structured lipid synthesis include:

  • Lipozyme RM IM: An immobilized lipase from Rhizomucor miehei that exhibits high sn-1,3 specificity.

  • Lipozyme TL IM: An immobilized lipase from Thermomyces lanuginosus.

  • Novozym 435: An immobilized lipase B from Candida antarctica, which is generally considered non-specific but can be employed in certain strategies.

  • Lipase from Aspergillus niger: This lipase has also been shown to be effective in synthesizing structured lipids.

Experimental Protocols

This section outlines a representative experimental protocol for the synthesis of a structured lipid with a composition analogous to PLG, specifically focusing on the production of 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO), which shares a similar synthesis strategy.

Materials
  • Substrates: Tripalmitin (B1682551) (source of sn-2 palmitate), Linoleic Acid (or Oleic Acid for OPO synthesis)

  • Enzyme: Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

  • Solvent (optional): n-hexane

  • Analytical Reagents: As required for TLC and GC analysis (e.g., silica (B1680970) gel plates, developing solvents, internal standards).

Enzymatic Acidolysis Reaction
  • Substrate Preparation: The substrates, tripalmitin and linoleic acid, are weighed to achieve a specific molar ratio (e.g., 1:2 to 1:12, tripalmitin to linoleic acid).[6]

  • Reaction Setup: The substrates are added to a reaction vessel. A solvent such as n-hexane can be used to facilitate mixing and reduce mass transfer limitations, although solvent-free systems are also common.[6]

  • Enzyme Addition: The immobilized lipase is added to the reaction mixture. The enzyme loading is typically between 5% and 15% of the total substrate weight.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 55-65°C) with constant agitation for a specified duration (e.g., 3-24 hours).[6]

  • Reaction Termination and Enzyme Removal: After the desired reaction time, the immobilized enzyme is separated from the reaction mixture by filtration.

Purification of the Product

The reaction mixture will contain the desired structured lipid, unreacted substrates, and byproducts. Purification is essential to isolate the target molecule.

  • Removal of Free Fatty Acids: Excess free fatty acids can be removed by molecular distillation or by extraction with an alkaline solution.

  • Fractionation: The structured lipid can be separated from the remaining triacylglycerols and other glycerides using techniques like solvent fractionation or column chromatography.

Analysis of the Product

The composition and purity of the synthesized structured lipid are determined using various analytical techniques.

  • Thin-Layer Chromatography (TLC): TLC is used for the qualitative analysis of the reaction mixture to identify the presence of triacylglycerols, diacylglycerols, monoacylglycerols, and free fatty acids.

  • Gas Chromatography (GC): GC analysis of the fatty acid methyl esters (FAMEs) of the product is performed to determine the fatty acid composition. To determine the positional distribution of fatty acids, the product can be subjected to pancreatic lipase hydrolysis, which specifically cleaves the fatty acids at the sn-1 and sn-3 positions, followed by GC analysis of the resulting 2-monoacylglycerols.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of structured lipids similar to PLG.

Table 1: Reaction Conditions and Yields for Enzymatic Acidolysis

Lipase SourceSubstratesMolar Ratio (TAG:FFA)Temperature (°C)Time (h)SolventIncorporation of Unsaturated FA (%)Reference
Rhizomucor miehei (Lipozyme RM IM)Tripalmitin, Hazelnut Oil FAs, Stearic Acid1:12:1.56524n-hexane47.1 (Oleic Acid)[6]
Rhizomucor miehei (Lipozyme RM IM)Tripalmitin, Capric Acid1:3 to 1:950-70-Organic Solvent-[7]
Aspergillus niger (immobilized)Palm Stearin, High-Oleic Sunflower Oil1:8 (Tripalmitin:Oleic Acid)553--[8]
Rhizopus oryzae (Lipase DF)Palmitic Acid enriched TAGs, Oleic Acid--1-50.4 (Oleic Acid)[9]

Table 2: Purity and Composition of Synthesized Structured Lipids

ProductSynthesis MethodPurity (%)sn-2 Palmitic Acid Content (%)Reference
OPO-rich lipidAcetone fractionation and lipase-catalyzed acidolysis50.2-[10]
1,3-DAGsEnzymatic esterification and molecular distillation98.0-[11]
OPOTwo-step enzymatic alcoholysis-esterification>75% sn-2 palmitate>75[12]
1,3-dioleoyl-2-palmitoylglycerolLipase-catalyzed acidolysis-67.8[9]

Mandatory Visualizations

Signaling Pathway of Diacylglycerol (DAG)

Diacylglycerols like PLG are important second messengers in cellular signaling. A primary pathway involves the activation of Protein Kinase C (PKC).

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (e.g., PLG) PIP2->DAG Generates IP3 IP3 PIP2->IP3 Generates PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate for PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses PKC_active->Downstream Phosphorylates target proteins ER Endoplasmic Reticulum IP3->ER Binds to receptors Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC_inactive Co-activates PA Phosphatidic Acid DGK->PA Phosphorylates to PA->Downstream Further Signaling

Caption: Diacylglycerol (DAG) signaling pathway leading to Protein Kinase C (PKC) activation.

Experimental Workflow for Enzymatic Synthesis of PLG

This workflow outlines the key steps involved in the laboratory-scale synthesis and analysis of PLG.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start: Substrate Preparation (Tripalmitin & Linoleic Acid) Reaction Enzymatic Acidolysis (sn-1,3 specific lipase) Start->Reaction Filtration Enzyme Removal (Filtration) Reaction->Filtration FFA_Removal Free Fatty Acid Removal (Molecular Distillation) Filtration->FFA_Removal Fractionation Product Fractionation (Column Chromatography) FFA_Removal->Fractionation TLC Qualitative Analysis (TLC) Fractionation->TLC GC_Composition Fatty Acid Composition (GC) Fractionation->GC_Composition Pancreatic_Lipolysis Positional Analysis: Pancreatic Lipase Hydrolysis Fractionation->Pancreatic_Lipolysis End End: Purified & Characterized PLG TLC->End GC_Composition->End GC_Positional GC of 2-MAGs Pancreatic_Lipolysis->GC_Positional GC_Positional->End

Caption: Experimental workflow for the synthesis, purification, and analysis of PLG.

Conclusion

The enzymatic synthesis of this compound represents a powerful strategy for producing structured lipids with defined physiological benefits. The use of sn-1,3 specific lipases in reactions such as acidolysis allows for the precise modification of triacylglycerols under mild conditions. A thorough understanding of the experimental parameters, coupled with robust purification and analytical techniques, is crucial for obtaining high-purity PLG. The role of PLG as a signaling molecule, particularly in the diacylglycerol-PKC pathway, underscores its importance in cellular regulation and highlights its potential as a target for therapeutic development. This guide provides a foundational resource for researchers and professionals engaged in the synthesis and application of this important structured lipid.

References

An In-depth Technical Guide to 1-Palmitoyl-2-linoleoyl-sn-glycerol in Membrane Lipid Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG), a specific diacylglycerol (DAG) species, is a pivotal component of cellular membranes and a critical signaling molecule. As an intermediate in lipid metabolism, its presence and concentration within the lipid bilayer are tightly regulated. Beyond its structural role, PLG is a potent second messenger, primarily known for its ability to activate Protein Kinase C (PKC), a family of enzymes central to a multitude of signal transduction cascades. The unique stereochemistry of PLG, with palmitic acid at the sn-1 position and the polyunsaturated linoleic acid at the sn-2 position, is not merely incidental; it dictates its biological activity, influencing protein affinities, downstream signaling events, and the biophysical properties of the membrane itself. This guide provides a comprehensive overview of PLG's role in membrane lipid composition, its involvement in signaling pathways, and detailed methodologies for its study.

Chemical and Physical Properties of this compound

This compound is a 1,2-diacyl-sn-glycerol where the acyl groups at positions 1 and 2 are palmitoyl (B13399708) and linoleoyl, respectively[1]. It is functionally related to linoleic acid and hexadecanoic acid[1].

PropertyValueReference
Molecular Formula C37H68O5[1]
Molecular Weight 592.9 g/mol [1]
Physical Description Solid[1]
Cellular Locations Extracellular, Membrane[1]

Role in Membrane Composition and Biophysical Effects

Phospholipids with a saturated fatty acid in the primary position and an unsaturated fatty acid in the secondary position are major components of biological membranes[2]. The diacylglycerol portion of these lipids forms the hydrophobic core of the membrane[2]. The presence of the unsaturated linoleoyl chain in PLG influences the structural and dynamic properties of the membrane. Studies on the closely related 1-stearoyl-2-linoleoyl-sn-glycerol (B52925) (SLDG) show that it packs less efficiently than saturated diacylglycerols, which can increase membrane fluidity[2]. The cone-like shape of DAGs can influence the curvature of cellular membranes, which is important for processes like membrane fusion and vesicle formation[3].

Quantitative Abundance of Diacylglycerol Species

The precise concentration of this compound in various mammalian cell types and membranes is not extensively documented in publicly available literature. However, studies on total diacylglycerol levels and the relative abundance of different DAG species provide valuable context. For instance, in the green alga Dunaliella salina, the total cellular diacylglycerol level is approximately 4.2 nanomoles per 100 nanomoles of lipid phosphorus[4]. Following hypoosmotic shock, a rise in 16:0/18:2 and 16:0/18:3 DAG species was observed in the plasma membrane, suggesting a role for these specific DAGs in stress response signaling[4]. In mammalian cells, the levels of various DAG species are known to be altered in disease states such as obesity and type 2 diabetes[5][6].

Tissue/Cell TypeDiacylglycerol SpeciesConcentration/ChangeConditionReference
Dunaliella salina (whole cell)Total DAG4.2 nmol/100 nmol lipid phosphorusNormal[4]
Dunaliella salina (plasma membrane)16:0/18:2 DAG40% increase in total DAG within 30 secondsHypoosmotic shock[4]
ob/ob mouse liverTotal DAG16-fold increase4 months of age (insulin-resistant)[5]

Signaling Pathways Involving this compound

The primary signaling function of sn-1,2-diacylglycerols is the activation of Protein Kinase C (PKC) isoforms[3][7]. The acyl chain composition of DAGs is a critical determinant of their signaling specificity, with different PKC isoforms showing preferential activation by different DAG species[8]. The polyunsaturated nature of the linoleoyl chain at the sn-2 position of PLG is thought to be particularly important for potent PKC activation[9].

Generation and Signaling Cascade of PLG

The generation of PLG in the plasma membrane is primarily a result of the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC) in response to various extracellular signals[3][7]. Once formed, PLG remains in the plasma membrane where it recruits and activates conventional and novel PKC isoforms[7].

PLG_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Hormone) Receptor Receptor Extracellular_Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 PLG This compound (PLG) PIP2->PLG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) PLG->PKC Recruits & Activates ER Endoplasmic Reticulum IP3->ER Substrate Substrate Protein PKC->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Leads to Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Co-activates (for cPKC)

Caption: Representative PLG signaling pathway via PKC activation.

Experimental Protocols

Lipid Extraction (Bligh-Dyer Method)

This protocol is a standard method for the total extraction of lipids from biological samples.

Bligh_Dyer_Workflow start Start: Sample (e.g., 1 ml cell suspension) add_solvents1 Add 3.75 ml of 1:2 (v/v) CHCl₃:MeOH start->add_solvents1 vortex1 Vortex well add_solvents1->vortex1 add_chloroform Add 1.25 ml CHCl₃ vortex1->add_chloroform vortex2 Vortex well add_chloroform->vortex2 add_water Add 1.25 ml dH₂O vortex2->add_water vortex3 Vortex well add_water->vortex3 centrifuge Centrifuge (e.g., 1000 rpm, 5 min) to separate phases vortex3->centrifuge phases Two Phases Formed: Top: Aqueous Bottom: Organic (Lipids) centrifuge->phases collect_bottom Carefully collect the bottom organic phase phases->collect_bottom dry_down Evaporate solvent under N₂ collect_bottom->dry_down end End: Dried Lipid Extract dry_down->end

Caption: Workflow for Bligh-Dyer lipid extraction.

Detailed Steps: [9][10]

  • For each 1 ml of aqueous sample, add 3.75 ml of a 1:2 (v/v) chloroform (B151607):methanol mixture. Vortex thoroughly.

  • Add 1.25 ml of chloroform and vortex again.

  • Add 1.25 ml of deionized water and vortex to induce phase separation.

  • Centrifuge the mixture at 1000 rpm for 5 minutes at room temperature. This will result in a two-phase system.

  • The bottom organic layer, containing the lipids, is carefully collected using a Pasteur pipette.

  • The collected organic phase is then dried under a stream of nitrogen gas to yield the total lipid extract.

Quantification of PLG by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of specific lipid species like PLG.

Sample Preparation:

  • Extract total lipids from the sample using the Bligh-Dyer method as described above.

  • For enhanced detection and to distinguish between 1,2- and 1,3-DAG isomers, derivatization of the diacylglycerol hydroxyl group can be performed. A common method is derivatization with dimethylglycine (DMG)[5].

LC Separation:

  • Column: A suitable column for neutral lipid separation, such as a normal-phase silica (B1680970) column, is used.

  • Mobile Phase: A gradient of solvents is typically employed to separate the different lipid classes. For example, a gradient of methyl tert-butyl ether in isooctane (B107328) can be used[11].

  • Flow Rate: A typical flow rate is around 0.2 ml/min[12].

MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used, often with the addition of an electrolyte like ammonium (B1175870) acetate (B1210297) to the mobile phase to promote the formation of [M+NH₄]⁺ adducts[11].

  • Detection Mode: Multiple Reaction Monitoring (MRM) or Neutral Loss Scanning can be used for sensitive and specific quantification. For DMG-derivatized DAGs, a precursor ion scan for the DMG-related fragment can be employed[5].

  • Quantification: Absolute quantification is achieved by comparing the signal of the endogenous PLG to a stable isotope-labeled internal standard of known concentration.

LCMS_Workflow start Start: Dried Lipid Extract derivatization Optional: Derivatization (e.g., with DMG) start->derivatization reconstitution Reconstitute in LC-compatible solvent derivatization->reconstitution injection Inject onto LC system reconstitution->injection separation Chromatographic Separation (Normal Phase HPLC) injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms1 Mass Analyzer 1 (Q1) (Select Precursor Ion) ionization->ms1 cid Collision Cell (Q2) (Fragment Ion) ms1->cid ms2 Mass Analyzer 2 (Q3) (Detect Product Ion) cid->ms2 detection Detector ms2->detection data_analysis Data Analysis & Quantification detection->data_analysis end End: PLG Concentration data_analysis->end

Caption: General workflow for LC-MS/MS analysis of PLG.

Conclusion and Future Directions

This compound is a key player in both the structural integrity and signaling dynamics of cellular membranes. Its specific acyl chain composition is fundamental to its biological function, enabling it to differentially activate downstream signaling pathways. While advanced analytical techniques like LC-MS/MS have made it possible to identify and quantify specific DAG isomers, a significant gap remains in our understanding of the precise concentrations and subcellular distribution of PLG in various physiological and pathological states. Future research, leveraging advanced lipidomics platforms, will be crucial to fully elucidate the specific roles of PLG in health and disease, potentially uncovering new therapeutic targets for a range of disorders, from metabolic diseases to cancer. The continued development of tools to study individual lipid species in living cells will undoubtedly shed more light on the nuanced and critical functions of molecules like this compound.

References

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry Analysis of 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG), a diacylglycerol (DAG) with CAS Registry Number 3281-98-9, is a critical lipid second messenger involved in a multitude of cellular signaling pathways.[1] Composed of a glycerol (B35011) backbone esterified with palmitic acid (16:0) at the sn-1 position and linoleic acid (18:2) at the sn-2 position, its stereo-specificity is vital for its biological activity. DAGs like PLG are key activators of protein kinase C (PKC) isoforms, thereby regulating processes such as cell proliferation, differentiation, and apoptosis. The accurate quantification of specific DAG isomers such as PLG is essential for understanding lipid metabolism and its role in various disease states, including cancer and metabolic disorders.

This document provides a comprehensive guide to the analysis of PLG using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for lipidomics.

Principle of the Method

The quantitative analysis of this compound from biological matrices involves three primary steps:

  • Lipid Extraction: Isolation of lipids from the sample matrix using a robust organic solvent extraction method, such as the Bligh-Dyer technique, to separate lipids from other cellular components.

  • Chromatographic Separation: Utilization of reversed-phase liquid chromatography (RPLC) to separate PLG from its structural isomers (e.g., 1-linoleoyl-2-palmitoyl-sn-glycerol) and other lipid classes. Separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

  • Mass Spectrometric Detection: Detection and quantification using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. PLG is typically ionized using electrospray ionization (ESI) in positive mode, forming an ammonium (B1175870) adduct. This precursor ion is then fragmented, and specific product ions are monitored for selective and sensitive quantification.

Experimental Protocols

Materials and Reagents
  • Solvents: HPLC-grade methanol, chloroform (B151607), isopropanol, acetonitrile, and water.

  • Reagents: Formic acid, ammonium formate, and ammonium hydroxide.

  • Standards: this compound (analytical standard).

  • Internal Standard (IS): A structurally similar, stable isotope-labeled diacylglycerol, such as 1,3-dipentadecanoyl-glycerol (15:0/15:0-DAG), is recommended for accurate quantification.[2]

Sample Preparation: Lipid Extraction (Bligh-Dyer Method)

This protocol is suitable for cell pellets or plasma samples.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of sample (e.g., plasma or cell homogenate).

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Add the internal standard at this stage.

  • Vortex the mixture vigorously for 15 minutes at 4°C.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of water and vortex for 1 minute.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90% mobile phase B) for LC-MS/MS analysis.[2]

Liquid Chromatography (LC) Method
  • Column: A reversed-phase C8 or C18 column (e.g., Zorbax SB-C8, 2.1 x 150 mm, 1.8 µm) is recommended for good separation of DAG isomers.[2]

  • Mobile Phase A: 1.5 mM Ammonium Formate, 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 2 mM Ammonium Formate, 0.15% Formic Acid in Methanol.[2]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 3 µL.

Table 1: Reversed-Phase LC Gradient

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.01090
1.5496
3.0397
5.0595
7.02.597.5
7.51090
8.01090
(This gradient is adapted from a published method for DAG analysis and may require optimization for specific instrumentation and columns).[2]
Mass Spectrometry (MS) Method
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Nebulizer Gas: Nitrogen.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300 °C.

Data Presentation and Analysis

The molecular formula for this compound is C37H68O5, with a monoisotopic mass of 592.5066 g/mol .[1] In positive ESI mode with an ammonium-containing mobile phase, it readily forms an ammonium adduct [M+NH4]+. Collision-induced dissociation (CID) of this precursor ion results in the neutral loss of the constituent fatty acids.

Table 2: Quantitative MS/MS Parameters for this compound (PLG)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)
PLG (16:0/18:2)610.6353.3[NH3 + C16H32O2]~20
PLG (16:0/18:2)610.6331.3[NH3 + C18H32O2]~20
Internal Standard (15:0/15:0-DAG)554.5313.3[NH3 + C15H30O2]~20
(Collision energy is instrument-dependent and requires optimization. The product ions correspond to the monoacylglycerol-like fragments remaining after the neutral loss of ammonia (B1221849) and one of the fatty acid chains.)

Table 3: Representative Concentrations of DG (16:0/18:2) in Human Plasma

ConditionConcentration Range (µM)
Healthy Subjects1.5 - 5.0
Subjects with Metabolic DiseaseCan be significantly elevated
(Concentrations are highly variable and depend on physiological state, diet, and the specific analytical method used. This table provides an estimated range for context.)

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample collection to data analysis for the quantification of PLG.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells) Spike Spike Internal Standard Sample->Spike Extract Lipid Extraction (Bligh-Dyer) Spike->Extract Dry Dry Down (Nitrogen Stream) Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC Reversed-Phase LC Separation Reconstitute->LC MS Tandem MS (MRM) Detection (ESI+) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (vs. Internal Standard) Integrate->Quantify Report Final Report Quantify->Report G Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 PLG PLG (DAG) (this compound) PIP2->PLG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) PLG->PKC Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates Response Cellular Responses (Proliferation, etc.) Substrate->Response Ca->PKC Co-activates (cPKC)

References

Application Note: High-Performance Liquid Chromatography for the Separation of Diacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Diacylglycerols (DAGs) are crucial lipid second messengers involved in a multitude of cellular signaling pathways. The specific isomeric form of DAG, determined by the positions of the two fatty acyl chains on the glycerol (B35011) backbone (sn-1,2-, sn-2,3-, and 1,3-diacylglycerols), dictates its biological activity and metabolic fate. Consequently, accurate separation and quantification of DAG isomers are paramount for researchers in cell biology, pharmacology, and drug development. This application note provides a detailed protocol for the separation of diacylglycerol isomers using reversed-phase high-performance liquid chromatography (RP-HPLC), a robust and widely accessible technique. Methodologies for sample preparation, chromatographic conditions, and detection are outlined, along with representative quantitative data.

Introduction

Diacylglycerols are key intermediates in lipid metabolism and pivotal signaling molecules. Upon extracellular stimulation, DAG is transiently produced at the plasma membrane and recruits and activates a host of downstream effector proteins, most notably Protein Kinase C (PKC) isoforms. The activation of these pathways regulates a vast array of cellular processes, including cell proliferation, differentiation, apoptosis, and secretion.[1][2][3][4] Given the stereo- and regiospecificity of the enzymes that produce and metabolize DAGs, as well as their effector proteins, the ability to distinguish between different DAG isomers is essential for a comprehensive understanding of their physiological and pathological roles.

Reversed-phase high-performance liquid chromatography has emerged as a powerful analytical tool for the separation of lipid isomers.[5][6][7] This technique separates molecules based on their hydrophobicity, allowing for the resolution of DAG isomers with the same fatty acid composition but different positional arrangements. This document presents a detailed protocol for the separation of 1,2(2,3)- and 1,3-diacylglycerol isomers, summarizes key quantitative data, and provides visual representations of the relevant signaling pathway and experimental workflow.

Diacylglycerol Signaling Pathway

Diacylglycerol is a critical component of cellular signal transduction. Its generation, typically through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), triggers a cascade of downstream events. The primary effector of DAG is Protein Kinase C (PKC), which, upon activation, phosphorylates a wide range of substrate proteins, leading to diverse cellular responses. The metabolic fate of DAG is tightly regulated, either through phosphorylation by diacylglycerol kinases (DGKs) to phosphatidic acid (PA) or through hydrolysis by DAG lipases.[1][2][4][8]

Diacylglycerol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC 2. Activates PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG 3. Hydrolysis PKC_inactive Inactive PKC DAG->PKC_inactive 4. Recruits & Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK 6. Phosphorylation (Termination) PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses PKC_active->Downstream 5. Phosphorylation Cascade Signal Extracellular Signal Signal->GPCR 1. Activation PA Phosphatidic Acid (PA) DGK->PA

Caption: Diacylglycerol (DAG) signaling pathway.

Experimental Protocols

This section details the necessary steps for the separation of diacylglycerol isomers by RP-HPLC.

Materials and Reagents
  • Diacylglycerol standards (e.g., 1,2-dioleoyl-sn-glycerol, 1,3-dioleoyl-glycerol)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade acetone (B3395972)

  • HPLC-grade 2-propanol

  • Water, HPLC-grade

  • Hexane (B92381), HPLC-grade

  • Chloroform, HPLC-grade

  • Methanol, HPLC-grade

  • 0.2 µm PTFE syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • Detector: UV detector, Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Glass vials with PTFE-lined caps

  • Syringes

Sample Preparation
  • Lipid Extraction (from biological samples):

    • For cellular or tissue samples, perform a lipid extraction using a modified Bligh and Dyer method (chloroform:methanol:water).

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in the initial mobile phase or a suitable solvent like hexane/2-propanol.

  • Standard and Sample Dilution:

    • Prepare stock solutions of DAG standards in hexane or the initial mobile phase.

    • Dilute the standards and the extracted lipid samples to a final concentration of approximately 1-5 mg/mL.[9]

  • Filtration:

    • Filter all samples and standards through a 0.2 µm PTFE syringe filter into an HPLC vial to remove any particulate matter.[9]

HPLC Method

The following method is a general guideline and may require optimization for specific applications and DAG species.

  • Column: C18 reversed-phase column (e.g., ODS, 250 mm x 4.6 mm, 5 µm). Non-endcapped ODS phases may offer better separation for some regioisomers.[6]

  • Mobile Phase:

    • Isocratic Elution: 100% Acetonitrile.[5][10][11][12] This is a simple and robust method for separating common DAG isomers.

    • Gradient Elution: A stepwise gradient of acetone and acetonitrile can be employed for more complex mixtures.[13] For example:

      • 0-10 min: 90% Acetonitrile, 10% Acetone

      • 10-20 min: Gradient to 70% Acetonitrile, 30% Acetone

      • 20-28 min: Hold at 70% Acetonitrile, 30% Acetone

  • Flow Rate: 1.0 mL/min.[9][10]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 18°C) for improved reproducibility.[9]

  • Injection Volume: 10-20 µL.[9]

  • Detection:

    • UV: 205 nm.[5][10][11][12] Suitable for unsaturated DAGs.

    • ELSD/CAD: These detectors are more universal for lipids as they do not require a chromophore.

    • MS: Provides mass information for peak identification and structural elucidation.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Start: Biological Sample or Standard Extract Lipid Extraction (e.g., Bligh & Dyer) Start->Extract Reconstitute Reconstitute in Solvent Extract->Reconstitute Filter Filter (0.2 µm PTFE) Reconstitute->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect Detection (UV, ELSD, MS) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Identify Peak Identification (vs. Standards) Chromatogram->Identify Quantify Quantification (Peak Area) Identify->Quantify End End: Quantified DAG Isomers Quantify->End

Caption: HPLC workflow for DAG isomer analysis.

Data Presentation

The elution order of diacylglycerol isomers in reversed-phase HPLC is influenced by their polarity. Generally, 1,3-DAG isomers are less polar and elute earlier than their corresponding 1,2-DAG counterparts with the same acyl chains.[13] The retention time increases with the increasing chain length and decreases with the number of double bonds in the fatty acyl chains.

Table 1: Elution Order of Diacylglycerol Isomers
Elution OrderDiacylglycerol Species
11,3-dilinolein
21,2-dilinolein
31,3-diolein
41,2-dioleoyl-sn-glycerol
51,3-dipalmitin
61,2-dipalmitoyl-rac-glycerol
71,3-distearin
81,2-distearoyl-rac-glycerol
Data compiled from reference[5].
Table 2: Method Performance Characteristics
ParameterValueDiacylglycerol Species
Limit of Detection (LOD)0.2 µg/mL1,3-dilinolein
Limit of Quantitation (LOQ)0.7 µg/mL1,3-dilinolein
Limit of Detection (LOD)0.6 µg/mL1,2-dioleoyl-sn-glycerol
Limit of Quantitation (LOQ)1.9 µg/mL1,2-dioleoyl-sn-glycerol
Data from reference[5]. Linearity is reported to be observed over three orders of magnitude.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and reproducible approach for the separation and quantification of diacylglycerol isomers. The choice of stationary phase, mobile phase, and detector can be tailored to the specific DAG species of interest and the complexity of the sample matrix. By enabling the precise measurement of individual DAG isomers, this methodology serves as an invaluable tool for researchers investigating the intricate roles of these lipid mediators in health and disease. For the separation of enantiomers (sn-1,2- vs. sn-2,3-diacylglycerols), chiral stationary phases are required.[6][14] Furthermore, derivatization of DAGs can be employed to enhance detection sensitivity, particularly for mass spectrometry-based methods.[6][15]

References

Application Notes and Protocols for the Extraction of 1-Palmitoyl-2-linoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) is a specific diacylglycerol (DAG) molecule that plays a significant role as a lipid signaling molecule. Accurate and efficient extraction of PLG from biological matrices is crucial for its quantification and the study of its downstream effects in various signaling pathways. This document provides detailed protocols for the extraction of PLG, a comparison of common extraction methods, and an overview of its role in cellular signaling.

The selection of an appropriate extraction method is critical for the reliable quantification of diacylglycerols. The two most widely recognized and utilized methods for lipid extraction are the Folch and Bligh & Dyer techniques. Both methods are based on a liquid-liquid partitioning system using a mixture of chloroform (B151607) and methanol (B129727) to effectively extract lipids from aqueous samples.

Data Presentation: Comparison of Lipid Extraction Methods

The efficiency of lipid extraction can vary depending on the method used and the lipid content of the sample. While data specifically for this compound is limited, the following tables summarize the comparative recovery of total lipids and diacylglycerols using different extraction protocols.

Table 1: Comparison of Total Lipid Recovery from Samples with Varying Lipid Content

Extraction MethodSample Lipid ContentRelative Lipid RecoveryReference
Folch> 2%Higher[1][2]
Bligh & Dyer> 2%Lower (underestimation increases with lipid content)[1][3]
Folch< 2%Similar[1][3]
Bligh & Dyer< 2%Similar[1][3]
Acidified Bligh & DyerNot specifiedHigher total lipid yield[2]
n-Hexane/IsopropanolNot specifiedLower total lipid yield[2]

Table 2: General Recovery of Diacylglycerols (DG) by Different Extraction Methods

Extraction MethodGeneral Diacylglycerol RecoveryReference
FolchComparable to other methods for non-polar lipids like DG[4]
Methanol/MTBEComparable to other methods for non-polar lipids like DG[4]
Single Phase (Methanol/1-Butanol)Lower for less polar lipids like DG (<80%)[5]

Experimental Protocols

Folch Method for Lipid Extraction

This method is particularly suitable for tissues with a lipid content of greater than 2%.[1][2]

Materials:

  • Tissue sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.74% KCl)

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Homogenization: Homogenize 1 g of tissue with 20 mL of a chloroform:methanol (2:1, v/v) mixture for 2-5 minutes.

  • Filtration (Optional): For samples with a large amount of connective tissue, filter the homogenate through a glass wool or a solvent-resistant filter to remove solid particles.

  • Washing: Add 0.2 volumes (4 mL for 20 mL of extract) of 0.9% NaCl solution to the homogenate.

  • Phase Separation: Vortex the mixture for 30 seconds and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to facilitate the separation of the two phases.

  • Collection of the Lipid Phase: After centrifugation, two distinct layers will be visible: an upper aqueous (methanol-water) phase and a lower organic (chloroform) phase containing the lipids. Carefully aspirate and discard the upper phase.

  • Solvent Evaporation: Transfer the lower chloroform phase to a clean, pre-weighed glass tube. Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Final Lipid Weight: Once the solvent is completely evaporated, re-weigh the tube to determine the total lipid yield.

  • Storage: For subsequent analysis, redissolve the lipid extract in a small volume of chloroform or another suitable solvent and store under a nitrogen atmosphere at -20°C or -80°C to prevent oxidation.

Bligh & Dyer Method for Lipid Extraction

This method is a rapid alternative to the Folch method and is well-suited for samples with lower lipid content (<2%).[1][3]

Materials:

  • Tissue sample

  • Chloroform

  • Methanol

  • Distilled water

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen stream evaporator

Procedure:

  • Homogenization: Homogenize 1 g of tissue with 3 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Addition of Chloroform: Add an additional 1 mL of chloroform to the homogenate and mix thoroughly.

  • Addition of Water: Add 1 mL of distilled water to the mixture.

  • Phase Separation: Vortex the mixture vigorously for 30 seconds and then centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Collection of the Lipid Phase: A biphasic system will form, with the lower chloroform layer containing the lipids. Carefully collect the lower organic phase, avoiding the upper aqueous layer and the protein interface.

  • Solvent Evaporation: Transfer the collected chloroform phase to a clean tube and evaporate the solvent under a gentle stream of nitrogen.

  • Storage: Redissolve the dried lipid extract in an appropriate solvent for storage at low temperatures under a nitrogen atmosphere.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_separation Phase Separation & Collection cluster_downstream Downstream Processing sample Biological Sample (e.g., Tissue, Cells) homogenize Homogenization in Solvent sample->homogenize add_solvent Add Chloroform/Methanol & Water homogenize->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifugation for Phase Separation vortex->centrifuge phases Formation of Aqueous and Organic Phases centrifuge->phases collect Collect Lower Organic (Lipid) Phase phases->collect evaporate Solvent Evaporation collect->evaporate store Store Lipid Extract at -20°C/-80°C evaporate->store analyze Analysis (e.g., LC-MS, TLC) store->analyze

Caption: Experimental workflow for lipid extraction.

dag_pkc_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response receptor G-protein Coupled Receptor / Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc Activation pip2 PIP2 plc->pip2 Hydrolysis dag 1,2-Diacylglycerol (DAG) (e.g., this compound) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activation downstream Downstream Signaling (e.g., Phosphorylation of target proteins) pkc->downstream Phosphorylation response e.g., Insulin Resistance, Cell Growth, Differentiation downstream->response

Caption: Diacylglycerol (DAG) signaling pathway via PKC.

References

Application Notes and Protocols: Synthesis of 1-Palmitoyl-2-linoleoyl-sn-glycerol Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, purification, and characterization of the 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) standard. PLG is a crucial diacylglycerol (DAG) involved in cellular signaling pathways, primarily as a second messenger that activates protein kinase C (PKC).[1][2][3][4][5] The availability of a high-purity PLG standard is essential for in vitro and in vivo studies aimed at understanding its physiological and pathological roles, as well as for the development of therapeutic agents targeting DAG-mediated signaling. This application note details a robust chemical synthesis protocol, purification methods, and analytical characterization techniques.

Introduction

1,2-diacyl-sn-glycerols are key intermediates in lipid metabolism and critical signaling molecules. The specific stereochemistry and fatty acid composition of DAGs, such as this compound, determine their biological activity. The de novo synthesis of DAGs in cells occurs through the Kennedy pathway, involving the sequential acylation of glycerol-3-phosphate. PLG, with palmitic acid at the sn-1 position and linoleic acid at the sn-2 position, is a physiologically relevant DAG species. Its primary signaling function is the activation of various protein kinase C (PKC) isoforms, which in turn regulate a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[1][2][3] Dysregulation of DAG-PKC signaling has been implicated in various diseases, including cancer and metabolic disorders like type 2 diabetes.[4] Therefore, a reliable source of well-characterized PLG is indispensable for research in these areas.

Chemical Synthesis of this compound

The synthesis of this compound with defined stereochemistry requires a multi-step approach involving the use of a chiral precursor and protecting groups to ensure regioselective acylation. A common and effective strategy starts from (R)-(-)-Solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol), a commercially available chiral building block derived from glycerol.

Synthesis Workflow

Synthesis_Workflow A (R)-(-)-Solketal B 1-Palmitoyl-2,3-isopropylidene-sn-glycerol A->B Palmitoyl Chloride, Pyridine, DCM C 1-Palmitoyl-sn-glycerol B->C Boric Acid in Trimethyl borate D 1-Palmitoyl-2-linoleoyl-3-trityl-sn-glycerol C->D 1. Trityl Chloride, Pyridine 2. Linoleoyl Chloride, Pyridine, DCM E This compound (PLG) D->E Boric Acid in Trimethyl borate Signaling_Pathway cluster_membrane Plasma Membrane Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG This compound (PLG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits and partially activates PKC_active Active PKC PKC_inactive->PKC_active Full Activation Downstream Downstream Cellular Responses (Gene expression, Proliferation, etc.) PKC_active->Downstream phosphorylates target proteins Stimulus Extracellular Stimulus (e.g., Hormone, Growth Factor) Stimulus->Receptor ER Endoplasmic Reticulum IP3->ER binds to receptor Ca Ca²⁺ ER->Ca releases Ca->PKC_inactive binds and assists activation

References

Application Notes and Protocols for 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG), a significant diacylglycerol (DAG), in lipidomics. The detailed protocols below offer step-by-step guidance for its extraction, quantification, and the study of its involvement in cellular signaling pathways.

Introduction to this compound (PLG)

This compound (PLG), also known as DG(16:0/18:2), is a key intermediate in the biosynthesis of triacylglycerols and phospholipids.[1][2] As a diacylglycerol, it also functions as a critical second messenger in various cellular signaling cascades, primarily through the activation of protein kinase C (PKC) isoforms.[3][4][5] Dysregulation of PLG and other DAGs has been implicated in a range of diseases, including metabolic syndrome, cancer, and neurodegenerative disorders, making it a molecule of significant interest in drug development and biomarker discovery.[3][6][7]

Applications in Lipidomics Research

The study of PLG in lipidomics provides valuable insights into:

  • Metabolic Pathways: Elucidating the dynamics of de novo triacylglycerol biosynthesis.[2][8][9][10]

  • Cellular Signaling: Investigating signaling pathways mediated by diacylglycerols, particularly those involving protein kinase C (PKC).[3][4]

  • Disease Biomarker Discovery: Identifying changes in PLG levels associated with various pathological conditions.[7]

  • Drug Development: Assessing the impact of therapeutic agents on lipid metabolism and signaling pathways involving PLG.

Quantitative Data Summary

The concentration of diacylglycerols, including PLG, can vary significantly depending on the biological matrix, physiological state, and disease condition. While specific concentrations for PLG are not always individually reported in broad lipidomics studies, the tables below summarize representative data for total diacylglycerol concentrations and highlight studies where specific DAG species have been quantified.

Table 1: Representative Diacylglycerol Concentrations in Biological Samples

Biological SampleConditionDiacylglycerol SpeciesConcentration RangeReference
Human PlasmaHealthyTotal DAGs4 - 15 ng/mL[11]
Rhesus Monkey PlasmaHealthy ControlTotal DAGs~2.5 µg/mL[7]
Rhesus Monkey PlasmaMetabolically ImpairedTotal DAGs~4.0 µg/mL[7]
Mouse SerumHealthy ControlDAG (16:0/18:1)~80 ng/mL[11]
Mouse SerumModel of DiseaseDAG (16:0/18:1)Increased 2.3-fold[11]

Note: Concentrations can be influenced by extraction methods and analytical techniques. The data presented should be considered as representative examples.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol is based on the widely used Bligh and Dyer method, suitable for the extraction of diacylglycerols from plasma, cells, and tissues.

Materials:

  • Chloroform (B151607) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized Water

  • Internal Standard (IS): A stable isotope-labeled DAG, such as 1,2-dipalmitoyl-d62-sn-glycerol, or a structural analog not present in the sample, like 1,3-dipentadecanoyl-sn-glycerol.[12]

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Plasma/Serum: Use 50-100 µL of plasma or serum.

    • Cells: Harvest approximately 1 x 10^7 cells and wash twice with cold PBS. Resuspend the cell pellet in 1 mL of cold PBS.[13]

    • Tissues: Pulverize and weigh approximately 20 mg of frozen tissue.[12]

  • Addition of Internal Standard: Add a known amount of the internal standard to the sample. This is crucial for accurate quantification to correct for sample loss during extraction and for variations in instrument response.[14]

  • Lipid Extraction:

    • To the sample, add a mixture of chloroform and methanol (1:2, v/v) to achieve a final single-phase mixture of chloroform:methanol:water of approximately 1:2:0.8 (v/v/v). For a 1 mL aqueous sample, add 3.75 mL of chloroform:methanol (1:2).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and disruption of cell membranes.

    • Add 1.25 mL of chloroform and vortex for 30 seconds.

    • Add 1.25 mL of deionized water and vortex for another 30 seconds. This will induce phase separation.

  • Phase Separation:

    • Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will result in two distinct liquid phases (an upper aqueous phase and a lower organic phase containing the lipids) separated by a protein disk.

  • Lipid Collection:

    • Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein disk.

    • Transfer the organic phase to a clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of a suitable solvent for LC-MS/MS analysis, such as methanol or isopropanol.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

This protocol outlines a general method for the quantification of PLG using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 reversed-phase analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • PLG analytical standard for calibration curve generation

Procedure:

  • Chromatographic Separation:

    • Inject 5-10 µL of the reconstituted lipid extract onto the C18 column.

    • Use a binary gradient elution to separate the lipid species. A representative gradient is as follows:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient from 30% to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Return to 30% B for column re-equilibration

    • Set the column temperature to 40°C and the flow rate to 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Optimize the ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) for maximum signal intensity of PLG.

    • Perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of PLG and the internal standard.

      • PLG (DG 16:0/18:2): The precursor ion will be the [M+NH4]+ adduct. The exact m/z can be calculated based on the chemical formula C37H68O5. Product ions will correspond to the neutral loss of the fatty acyl chains.

      • Internal Standard: Monitor the corresponding MRM transition for the chosen internal standard.

  • Quantification:

    • Generate a calibration curve using the analytical standard of PLG at a range of concentrations.

    • Process the data using the instrument's software.

    • Calculate the concentration of PLG in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualization of Pathways and Workflows

Diacylglycerol Signaling Pathway

Diacylglycerols like PLG are generated at the cell membrane and act as second messengers to recruit and activate various effector proteins, most notably Protein Kinase C (PKC).

Diacylglycerol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 PLG This compound (PLG) PIP2->PLG PLC PKC_active Active PKC PLG->PKC_active Recruitment & Activation PKC_inactive Inactive PKC Downstream Downstream Signaling (Cell Growth, Proliferation, etc.) PKC_active->Downstream PLC Phospholipase C (PLC) Receptor Receptor Activation (e.g., GPCR, RTK) Receptor->PLC Stimulus

Caption: Diacylglycerol signaling pathway illustrating the generation of PLG and activation of PKC.

Experimental Workflow for PLG Lipidomics

The following diagram outlines the key steps in a typical lipidomics workflow for the analysis of PLG.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) IS_Addition Addition of Internal Standard Sample->IS_Addition Extraction Lipid Extraction (Bligh & Dyer) IS_Addition->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution in LC-MS Solvent Drying->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Data_Analysis Statistical Analysis & Pathway Mapping Quantification->Data_Analysis

Caption: A typical experimental workflow for the lipidomics analysis of PLG.

References

Revolutionizing Drug Discovery: A Guide to Diacylglycerol Analysis using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical lipid second messengers involved in a multitude of cellular signaling pathways, most notably as activators of protein kinase C (PKC) and as precursors for other signaling lipids. Dysregulation of DAG signaling is implicated in numerous diseases, including cancer, metabolic disorders, and neurological conditions. Consequently, the accurate quantification of DAG molecular species is paramount for understanding disease mechanisms and for the development of novel therapeutics. This document provides a detailed protocol for the analysis of diacylglycerols using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Diacylglycerol Signaling Pathways

DAGs are central to cellular signaling, primarily through the activation of PKC isoforms.[1][2] Upon generation at the plasma membrane, typically from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), DAG recruits and activates conventional and novel PKC isoforms.[1][3] This initiates a cascade of phosphorylation events that regulate diverse cellular processes such as cell proliferation, differentiation, and apoptosis.[1][4]

Another critical aspect of DAG signaling is its termination and conversion to another important lipid messenger, phosphatidic acid (PA), a reaction catalyzed by diacylglycerol kinases (DGKs).[5][6][7][8][9] This conversion not only attenuates DAG-mediated signaling but also initiates PA-dependent signaling pathways. The balance between DAG and PA levels is therefore tightly regulated and crucial for cellular homeostasis.

Diagram of the Diacylglycerol (DAG) Signaling Pathway

DAG_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate for Downstream Downstream Signaling PKC->Downstream Phosphorylates PA Phosphatidic Acid (PA) DGK->PA Produces Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream->Cellular_Response

A simplified diagram of the diacylglycerol signaling cascade.

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma

Accurate quantification of DAGs begins with efficient and reproducible extraction from the biological matrix. The following protocol is a modification of the widely used Bligh-Dyer method.[10]

Materials:

  • Human plasma (EDTA-anticoagulated)

  • Internal Standard (ISTD) solution (e.g., 1,2-dipalmitoyl-d62-glycerol in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge capable of 3000 x g and 4°C

  • Glass centrifuge tubes

Procedure:

  • Thaw plasma samples on ice.

  • In a glass centrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution.

  • Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex for 30 seconds.

  • Add 125 µL of chloroform. Vortex for 30 seconds.

  • Add 125 µL of 0.9% NaCl solution. Vortex for 30 seconds.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:isopropanol with 10 mM ammonium (B1175870) formate) for LC-MS/MS analysis.

LC-MS/MS Analysis

This section outlines the parameters for the chromatographic separation and mass spectrometric detection of DAG species.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.[11]

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[11]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 32
    1.5 45
    5.0 52
    8.0 58
    11.0 66
    14.0 70
    18.0 75
    21.0 97
    25.0 97
    25.1 32

    | 30.0 | 32 |

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Spray Voltage: 5500 V

  • Source Temperature: 400°C[12]

  • Gas 1 (Nebulizer Gas): 50 psi

  • Gas 2 (Heater Gas): 60 psi

  • Curtain Gas: 35 psi

  • Collision Gas (CAD): Medium

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample ISTD Add Internal Standard Plasma->ISTD Extraction Liquid-Liquid Extraction ISTD->Extraction Drydown Drydown Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC Liquid Chromatography (Reversed-Phase C18) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

References

Application Notes and Protocols for the Derivatization of 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) is a significant diacylglycerol (DAG) involved in various physiological and pathological signaling pathways. Accurate quantification and structural elucidation of PLG are crucial for understanding its role in cellular processes and for the development of therapeutic interventions. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of lipids; however, the inherent low volatility and thermal lability of diacylglycerols necessitate a derivatization step to convert them into more volatile and thermally stable analogues.

These application notes provide detailed protocols for the derivatization of PLG for GC-MS analysis, focusing on the widely used silylation method. This document is intended to guide researchers, scientists, and drug development professionals in establishing a robust and reproducible workflow for the analysis of PLG and other diacylglycerols.

Derivatization Strategy: Silylation

Silylation is the most common derivatization technique for compounds containing active hydrogens, such as the hydroxyl group in PLG.[1] The process involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group, thereby increasing the volatility and thermal stability of the analyte.[2] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a highly effective reagent for this purpose.[3]

Reaction Principle

The free hydroxyl group at the sn-3 position of this compound reacts with BSTFA (with 1% TMCS) to form a trimethylsilyl ether. This derivatization enhances the volatility of the molecule, allowing it to be analyzed by GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound (PLG) standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Hexane (B92381) (GC grade)

  • Internal Standard (e.g., 1,2-dipalmitin)

  • Glass reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply

  • Microsyringes

Standard and Sample Preparation
  • Standard Preparation: Prepare a stock solution of PLG in a suitable organic solvent (e.g., hexane or chloroform) at a concentration of 1 mg/mL.

  • Sample Preparation: For biological samples, perform a lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer). The final lipid extract should be dried under a stream of nitrogen and reconstituted in a known volume of hexane.

  • Internal Standard: Add an appropriate amount of internal standard to both the standard and sample solutions to correct for variations in derivatization efficiency and injection volume.

Silylation Protocol with BSTFA + 1% TMCS
  • Aliquot: Transfer 100 µL of the PLG standard or sample solution into a clean, dry 2 mL glass reaction vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as moisture will deactivate the silylating reagent.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the dried sample. Pyridine acts as a catalyst and helps to solubilize the sample.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or oven.[3]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Quantitative Data

The following tables summarize typical quantitative data obtained from the silylation of diacylglycerols. While specific data for PLG is limited, these values provide a strong indication of the expected performance.

Table 1: Comparison of Silylating Agents for Diacylglycerol Derivatization

Silylating AgentTypical Reaction ConditionsDerivatization Efficiency (Relative to BSTFA)Reproducibility (RSD, %)Notes
BSTFA + 1% TMCS 60°C, 30 min100%< 5%Most common and effective reagent.[3]
MSTFA 60°C, 30 min95-105%< 5%By-products are more volatile than those of BSTFA.
BSA 70°C, 60 min85-95%< 10%Less reactive than BSTFA.

Relative Standard Deviation (RSD) is a measure of precision.

Table 2: Method Validation Parameters for Quantitation of Diacylglycerols by GC-MS after Silylation

ParameterTypical Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 1-10 ng/mL
Limit of Quantification (LOQ) 5-25 ng/mL
Recovery (%) 90-110%
Intra-day Precision (RSD, %) < 10%
Inter-day Precision (RSD, %) < 15%

GC-MS Analysis

Typical GC-MS Conditions
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 280°C

  • Oven Program: Initial temperature of 150°C, hold for 1 min, ramp at 10°C/min to 320°C, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-800

Mass Spectral Fragmentation of TMS-Derivatized PLG

The electron ionization mass spectrum of the trimethylsilyl derivative of PLG is expected to exhibit several characteristic fragment ions that are useful for its identification and structural confirmation.

Expected Key Fragment Ions:

  • [M]+ : The molecular ion peak, though it may be of low abundance.

  • [M-15]+ : Loss of a methyl group from a TMS moiety.

  • [M-90]+ : Loss of trimethylsilanol (B90980) (TMSOH).

  • [M-RCOO]+ : Loss of one of the fatty acid chains as a carboxylate radical. This will result in two distinct ions corresponding to the loss of palmitic acid and linoleic acid.

  • [M-RCOOCH2]+ : This is a key diagnostic ion for distinguishing between 1,2- and 1,3-diacylglycerol isomers. For 1,2-diacylglycerols, the loss of the fatty acid from the sn-1 or sn-2 position along with the adjacent CH2 group is observed.

  • [RCO+73]+ : An ion representing the fatty acyl group plus the TMS moiety.

  • m/z 73 : A prominent peak corresponding to the trimethylsilyl ion [(CH3)3Si]+.

Workflow and Signaling Pathway Diagrams

Experimental Workflow

experimental_workflow Experimental Workflow for GC-MS Analysis of PLG cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample PLG Standard or Biological Sample extraction Lipid Extraction (for biological samples) sample->extraction drying1 Drying under Nitrogen extraction->drying1 reconstitution Reconstitution in Hexane drying1->reconstitution is_addition Addition of Internal Standard reconstitution->is_addition drying2 Drying under Nitrogen is_addition->drying2 reagent_addition Addition of BSTFA + 1% TMCS and Pyridine drying2->reagent_addition reaction Heating at 60°C for 30 min reagent_addition->reaction cooling Cooling to Room Temperature reaction->cooling gcms_injection GC-MS Injection cooling->gcms_injection data_acquisition Data Acquisition (Scan Mode) gcms_injection->data_acquisition data_analysis Data Analysis and Quantification data_acquisition->data_analysis

Caption: Workflow for PLG derivatization and GC-MS analysis.

Logical Relationship of Derivatization

derivatization_logic Logic of PLG Silylation for GC-MS PLG This compound (PLG) (Low Volatility, Thermally Labile) Derivatization Silylation Reaction (+ BSTFA + 1% TMCS) PLG->Derivatization TMS_PLG TMS-derivatized PLG (High Volatility, Thermally Stable) Derivatization->TMS_PLG GC_MS GC-MS Analysis TMS_PLG->GC_MS Quantification Quantification and Structural Elucidation GC_MS->Quantification

Caption: Silylation enhances PLG suitability for GC-MS.

Conclusion

The silylation of this compound using BSTFA with 1% TMCS is a robust and reliable method for its derivatization prior to GC-MS analysis. The protocols and data presented in these application notes provide a comprehensive guide for researchers to accurately quantify and characterize PLG in various samples. Adherence to the detailed experimental procedures will ensure high-quality data for applications in lipidomics, drug development, and biomedical research.

References

Application Note: Solid-Phase Extraction of Diacylglycerols from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical lipid second messengers involved in a multitude of cellular signaling pathways. They are generated at the cell membrane and activate a variety of downstream effector proteins, most notably protein kinase C (PKC). The PKC family of enzymes plays a crucial role in regulating cellular processes such as proliferation, differentiation, apoptosis, and insulin (B600854) signaling.[1] Dysregulation of DAG-mediated signaling has been implicated in various diseases, including cancer and type 2 diabetes.[2] Consequently, the accurate quantification of DAGs in biological matrices like plasma is essential for understanding disease mechanisms and for the development of novel therapeutics.

Solid-phase extraction (SPE) is a robust and efficient technique for the isolation and purification of lipids from complex biological samples.[3] This application note provides a detailed protocol for the selective extraction of diacylglycerols from plasma using aminopropyl-bonded silica (B1680970) SPE cartridges.

Diacylglycerol Signaling Pathway

Diacylglycerols are key players in signal transduction cascades. The diagram below illustrates a simplified overview of a common DAG-mediated signaling pathway. Upon stimulation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), phospholipase C (PLC) is activated. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 diffuses into the cytoplasm to trigger calcium release, DAG remains in the membrane and activates protein kinase C (PKC). Activated PKC can then phosphorylate a wide range of target proteins, leading to various cellular responses.

Diacylglycerol_Signaling_Pathway cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Activates PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Cellular Response PKC_active->Cellular_Response Phosphorylates Target Proteins Ca_release Ca²⁺ Release IP3->Ca_release Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR Binds

Caption: Simplified Diacylglycerol (DAG) signaling pathway.

Experimental Protocol: Solid-Phase Extraction of Diacylglycerols

This protocol is based on the principle of normal-phase chromatography using an aminopropyl-bonded silica sorbent, which effectively separates lipid classes based on their polarity.[4]

Materials:

  • Plasma samples

  • Aminopropyl-bonded silica SPE cartridges (e.g., 500 mg, 3 mL)

  • Chloroform

  • Isopropanol

  • Hexane (B92381)

  • Ethyl Acetate (B1210297)

  • Methanol (B129727)

  • Internal Standard (e.g., a deuterated diacylglycerol)

  • Glass test tubes

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma in a glass tube, add a known amount of internal standard.

    • Add 1 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic layer containing the total lipid extract.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 1 mL of hexane.

  • SPE Cartridge Conditioning:

    • Place the aminopropyl SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 3 mL of hexane through the sorbent. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the reconstituted lipid extract (in hexane) onto the conditioned SPE cartridge.

    • Allow the sample to pass through the sorbent under gravity or with very gentle vacuum.

  • Washing (Elution of Neutral Lipids):

    • Wash the cartridge with 3 mL of hexane:ethyl acetate (9:1, v/v) to elute less polar lipids such as cholesterol esters and triacylglycerols. Discard the eluate.

  • Elution of Diacylglycerols:

    • Elute the diacylglycerol fraction by passing 5 mL of hexane:ethyl acetate (8:2, v/v) through the cartridge.[4] Collect this fraction in a clean glass tube.

  • Elution of More Polar Lipids (Optional):

    • More polar lipids, such as free fatty acids and phospholipids, can be subsequently eluted with more polar solvents like chloroform:isopropanol (2:1, v/v) followed by methanol if desired.[4]

  • Sample Finalization:

    • Evaporate the solvent from the collected diacylglycerol fraction under a gentle stream of nitrogen.

    • Reconstitute the dried diacylglycerol extract in a suitable solvent for your downstream analysis (e.g., LC-MS/MS).

Experimental Workflow

The following diagram outlines the key steps in the solid-phase extraction workflow for isolating diacylglycerols from plasma.

SPE_Workflow Start Start: Plasma Sample Lipid_Extraction 1. Liquid-Liquid Extraction (Chloroform:Methanol) Start->Lipid_Extraction Evaporation1 2. Evaporation under N₂ Lipid_Extraction->Evaporation1 Reconstitution 3. Reconstitution in Hexane Evaporation1->Reconstitution Sample_Loading 5. Sample Loading Reconstitution->Sample_Loading SPE_Conditioning 4. SPE Cartridge Conditioning (Aminopropyl Silica with Hexane) SPE_Conditioning->Sample_Loading Wash 6. Wash: Elute Neutral Lipids (Hexane:Ethyl Acetate 9:1) Sample_Loading->Wash Elution 7. Elution: Collect Diacylglycerols (Hexane:Ethyl Acetate 8:2) Wash->Elution Evaporation2 8. Evaporation under N₂ Elution->Evaporation2 Final_Sample 9. Reconstitute for Analysis Evaporation2->Final_Sample End End: Purified Diacylglycerols Final_Sample->End

Caption: Solid-Phase Extraction Workflow for Diacylglycerols.

Quantitative Data Summary

The performance of lipid extraction methods is crucial for accurate quantification. The following table summarizes typical performance data for solid-phase extraction of lipid classes, including diacylglycerols, from biological samples. It is important to note that specific recovery and reproducibility can vary depending on the exact SPE sorbent, elution conditions, and the specific diacylglycerol species being analyzed.

ParameterDiacylglycerols (DG)Triacylglycerols (TG)Free Fatty Acids (FA)Phosphatidylcholine (PC)Reference
Recovery Rate (%) ~82-88~82-88~100~74[5][6]
Reproducibility (%CV) < 20< 20< 20< 20[5]

Note: The recovery rates for di- and triacylglycerols can sometimes be lower due to their non-polar nature and their presence within the hydrophobic core of lipoprotein particles in plasma.[5] The reproducibility data represents the intra-batch coefficient of variation for a high-throughput lipid extraction method.[5]

Conclusion

This application note provides a comprehensive guide for the solid-phase extraction of diacylglycerols from plasma. The detailed protocol and workflow diagram offer a clear and reproducible method for isolating this important class of lipid messengers. The provided quantitative data serves as a benchmark for method performance. This SPE method, coupled with sensitive analytical techniques like mass spectrometry, will enable researchers to accurately quantify diacylglycerols, facilitating a deeper understanding of their role in health and disease.

References

Application Notes and Protocols for the Enzymatic Assay of Diacylglycerol Kinase using 1-Palmitoyl-2-linoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol kinases (DGKs) are a family of enzymes that play a pivotal role in cellular signaling by catalyzing the ATP-dependent phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA).[1][2][3][4] This enzymatic reaction is crucial as it modulates the cellular levels of two key second messengers: it attenuates DAG-mediated signaling pathways, such as those involving protein kinase C (PKC) and Ras guanyl-releasing proteins (RasGRPs), while simultaneously initiating PA-dependent signaling cascades that can influence cell proliferation, differentiation, and immune responses.[5] There are ten known mammalian DGK isoforms, each with distinct structural features, subcellular localizations, and regulatory mechanisms, making them attractive therapeutic targets for a variety of diseases, including cancer, metabolic disorders, and neurological conditions.[5][6]

These application notes provide a detailed protocol for the in vitro enzymatic assay of DGK using the specific substrate 1-palmitoyl-2-linoleoyl-sn-glycerol, a naturally occurring diacylglycerol species. Due to the hydrophobic nature of this long-chain DAG, the assay is performed in a mixed micellar system to ensure substrate availability to the enzyme. The protocol described here utilizes a non-radioactive, luminescence-based method (ADP-Glo™ Kinase Assay) to quantify enzyme activity by measuring the amount of ADP produced during the kinase reaction.

Signaling Pathway of Diacylglycerol Kinase

The diagram below illustrates the central role of Diacylglycerol Kinase in lipid signaling pathways.

DGK_Signaling_Pathway PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG Diacylglycerol (DAG) (this compound) PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolysis DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate PKC Protein Kinase C (PKC) DAG->PKC RasGRP RasGRP DAG->RasGRP PA Phosphatidic Acid (PA) DGK->PA Product ADP ADP DGK->ADP PA_Effectors PA Effectors (e.g., mTOR, Raf) PA->PA_Effectors Downstream_DAG Downstream Signaling PKC->Downstream_DAG RasGRP->Downstream_DAG Downstream_PA Downstream Signaling PA_Effectors->Downstream_PA ATP ATP ATP->DGK

Caption: DGK phosphorylates DAG to PA, thus acting as a critical switch in lipid signaling.

Quantitative Data Summary

ParameterValueNotes
Substrate This compoundThe specified substrate for this protocol.
Enzyme Recombinant Human Diacylglycerol KinaseIsoform-specific (e.g., DGKε) enzymes should be used for targeted studies.
Reference Substrate 1-Stearoyl-2-arachidonoyl-sn-glycerol (for DGKε)DGKε shows high specificity for this substrate.[1][2][3]
Apparent Km (ATP) Varies by isoform (typically in the µM range)Determined for each DGK isoform.[6]
Apparent Km (DAG) Not available for the specified substrate.For DGKε, activity with 18:0/18:2-DAG is ~5-fold lower than with 18:0/20:4-DAG.[2]
Vmax Not available for the specified substrate.Dependent on enzyme concentration and assay conditions.
Optimal pH 7.0 - 7.5Generally optimal for most DGK isoforms.
Required Cofactor Mg2+Essential for catalytic activity.
Assay Temperature 25 - 37 °CTypically performed at room temperature or 37°C.
Detection Method Luminescence (ADP-Glo™)Measures ADP production, which is proportional to kinase activity.[7][8]

Experimental Protocol

This protocol is adapted from established methods for DGK assays using long-chain DAGs and the ADP-Glo™ Kinase Assay system.

Materials and Reagents
  • Recombinant Diacylglycerol Kinase (e.g., human DGKε)

  • This compound (from a reputable supplier)

  • n-Octyl-β-D-glucopyranoside (Octyl glucoside) or Triton X-100

  • HEPES

  • NaCl

  • MgCl2

  • Dithiothreitol (DTT)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • Nuclease-free water

  • White, opaque 96-well or 384-well plates suitable for luminescence measurements

  • Multimode plate reader with luminescence detection capabilities

Buffer and Reagent Preparation
  • DGK Assay Buffer (1X): 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT. Prepare fresh and keep on ice.

  • Mixed Micelle Stock Solution: a. In a glass vial, prepare a solution of this compound in chloroform (B151607) or another suitable organic solvent. b. Dry the lipid under a stream of nitrogen gas to form a thin film. c. Place the vial under a vacuum for at least 1 hour to remove any residual solvent. d. Resuspend the lipid film in DGK Assay Buffer containing a concentration of octyl glucoside or Triton X-100 above its critical micelle concentration (e.g., 50 mM octyl glucoside). e. Sonicate or vortex vigorously to form a clear or slightly opalescent mixed micelle solution. The final concentration of the DAG in the mixed micelles should be determined based on experimental needs (e.g., for Km determination).

  • Enzyme Stock Solution: Dilute the recombinant DGK to the desired concentration in DGK Assay Buffer. The optimal enzyme concentration should be determined empirically but is typically in the ng/µL range.

  • ATP Stock Solution: Prepare a concentrated stock of ATP (e.g., 10 mM) in nuclease-free water and adjust the pH to 7.0. Store in aliquots at -20°C.

  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

Experimental Workflow Diagram

The following diagram outlines the key steps in the DGK enzymatic assay.

DGK_Assay_Workflow Prep_Reagents 1. Prepare Reagents (Buffers, Mixed Micelles, Enzyme, ATP) Setup_Reaction 2. Set up Kinase Reaction (Add buffer, enzyme, and mixed micelles to well) Prep_Reagents->Setup_Reaction Initiate_Reaction 3. Initiate Reaction (Add ATP) Setup_Reaction->Initiate_Reaction Incubate 4. Incubate (Room Temperature, e.g., 60 min) Initiate_Reaction->Incubate Stop_Reaction_Deplete_ATP 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate->Stop_Reaction_Deplete_ATP Incubate_2 6. Incubate (Room Temperature, 40 min) Stop_Reaction_Deplete_ATP->Incubate_2 Detect_ADP 7. Detect ADP (Add Kinase Detection Reagent) Incubate_2->Detect_ADP Incubate_3 8. Incubate (Room Temperature, 30-60 min) Detect_ADP->Incubate_3 Read_Luminescence 9. Read Luminescence Incubate_3->Read_Luminescence Analyze_Data 10. Analyze Data (Calculate enzyme activity) Read_Luminescence->Analyze_Data

Caption: Step-by-step workflow for the DGK enzymatic assay using the ADP-Glo™ method.

Assay Procedure
  • Reaction Setup:

    • In a white, opaque multiwell plate, add the components in the following order:

      • DGK Assay Buffer

      • Mixed Micelle Solution (containing this compound)

      • Diluted DGK enzyme solution

    • Include appropriate controls:

      • No enzyme control: Replace the enzyme solution with DGK Assay Buffer.

      • No DAG control: Use mixed micelles prepared without the DAG substrate.

      • Positive control (if available): A known activator of the DGK isoform.

      • Inhibitor control: A known inhibitor of the DGK isoform.

  • Initiate the Kinase Reaction:

    • Start the reaction by adding the ATP solution to each well to achieve the desired final concentration (e.g., a concentration close to the apparent Km for ATP of the specific DGK isoform).

    • The final reaction volume will depend on the plate format (e.g., 25-50 µL for a 96-well plate).

  • Incubation:

    • Mix the plate gently.

    • Incubate the reaction at room temperature or 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction, which should be determined empirically.

  • ADP Detection:

    • Following the kinase reaction incubation, add a volume of prepared ADP-Glo™ Reagent equal to the volume of the kinase reaction in each well.

    • Mix the plate and incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.

    • Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume to each well.

    • Mix the plate and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis
  • Subtract the background luminescence (from the "no enzyme" control) from all experimental wells.

  • The net luminescence signal is directly proportional to the amount of ADP produced, and thus to the DGK activity.

  • For inhibitor studies, calculate the percent inhibition relative to a vehicle control.

  • For kinetic studies, vary the concentration of the DAG substrate or ATP and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion

This document provides a comprehensive protocol for assaying the activity of diacylglycerol kinase with the specific substrate this compound. The use of a mixed micellar system is essential for solubilizing the lipid substrate, and the ADP-Glo™ assay offers a sensitive and non-radioactive method for quantifying enzyme activity. This protocol can be adapted for high-throughput screening of DGK inhibitors, for characterizing the kinetic properties of different DGK isoforms, and for investigating the substrate specificity of this important class of signaling enzymes. Careful optimization of enzyme concentration, substrate concentration, and incubation times is recommended to ensure robust and reproducible results.

References

Application of 1-Palmitoyl-2-linoleoyl-sn-glycerol in Artificial Membranes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) is a diacylglycerol (DAG) that plays a crucial role as a second messenger in various cellular signaling pathways.[1][2] Its primary function is the activation of Protein Kinase C (PKC), a family of enzymes involved in regulating cell growth, differentiation, and apoptosis.[3] Artificial membranes, such as liposomes and supported lipid bilayers, provide powerful model systems to study the biophysical effects of PLG on membrane properties and to investigate its role in cellular processes in a controlled environment.[4] These models are also instrumental in the development of drug delivery systems.

This document provides detailed application notes and experimental protocols for the use of PLG in artificial membranes, focusing on its impact on membrane physical properties, its role in PKC activation assays, and its potential applications in drug delivery.

I. Effects of this compound on Artificial Membrane Properties

The incorporation of PLG into a phospholipid bilayer can significantly alter its physical characteristics. As a diacylglycerol, PLG lacks a polar head group, which influences lipid packing and membrane fluidity.

A. Membrane Fluidity

The presence of the unsaturated linoleoyl chain in PLG introduces a "kink," which is expected to increase membrane fluidity by disrupting the ordered packing of saturated acyl chains.[5] This can be quantified using fluorescence anisotropy measurements with a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.[6][7]

Table 1: Hypothetical Fluorescence Anisotropy of DPH in POPC Liposomes Containing PLG

PLG (mol%)Fluorescence Anisotropy (r)
00.250
50.235
100.220
200.200

Note: This table presents expected trends. Actual values must be determined experimentally.

B. Bilayer Thickness and Area per Lipid

The conical shape of DAGs, with a small headgroup and larger acyl chain region, is known to alter the lateral packing of phospholipids. Molecular dynamics simulations of bilayers containing diacylglycerols suggest an increase in the average area per lipid and a corresponding decrease in bilayer thickness.[8] These parameters can be experimentally determined using techniques like small-angle X-ray scattering (SAXS) or neutron scattering. For 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a common phospholipid in model membranes, the area per lipid is approximately 70.5 Ų.[9]

Table 2: Expected Changes in Physical Properties of POPC Bilayers with PLG

PLG (mol%)Average Area per Lipid (Ų)Bilayer Thickness (nm)
070.53.8
571.53.7
1072.83.6
2074.53.5

Note: These values are illustrative and require experimental verification.

C. Phase Transition Behavior

The inclusion of PLG can also influence the phase transition temperature (Tm) of the lipid bilayer. The disruption of lipid packing caused by the unsaturated linoleoyl chain is expected to lower the Tm. This can be measured by differential scanning calorimetry (DSC), which detects the heat absorbed during the transition from the gel to the liquid-crystalline phase.[10][11]

II. Experimental Protocols

A. Preparation of PLG-Containing Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing PLG using the thin-film hydration and extrusion method.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • This compound (PLG)

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

Protocol:

  • Dissolve the desired molar ratio of POPC and PLG in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing. The temperature of the buffer should be above the Tm of the lipid mixture.

  • Subject the resulting multilamellar vesicle (MLV) suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to form LUVs.

Diagram 1: Liposome (B1194612) Preparation Workflow

Liposome_Preparation cluster_0 Preparation Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Hydration Hydration Film Formation->Hydration Add Buffer Freeze-Thaw Freeze-Thaw Hydration->Freeze-Thaw 5 cycles Extrusion Extrusion Freeze-Thaw->Extrusion 11 passes LUVs LUVs Extrusion->LUVs

Caption: Workflow for preparing PLG-containing LUVs.

B. Characterization of Membrane Fluidity using Fluorescence Anisotropy

Materials:

  • PLG-containing LUVs

  • DPH stock solution (in methanol)

  • Spectrofluorometer with polarization filters

Protocol:

  • Dilute the liposome suspension to the desired concentration in the hydration buffer.

  • Add DPH stock solution to the liposome suspension to a final probe-to-lipid ratio of 1:500.

  • Incubate the mixture in the dark at room temperature for 1 hour.

  • Measure the fluorescence anisotropy (r) using the spectrofluorometer with excitation at 358 nm and emission at 430 nm.

  • The fluorescence anisotropy is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically and horizontally, respectively. G is the grating correction factor.

C. In Vitro Protein Kinase C Activity Assay

This protocol outlines a method to measure the activation of PKC by PLG in an artificial membrane system.

Materials:

  • PLG-containing LUVs (prepared with a buffer suitable for the kinase assay)

  • Recombinant Protein Kinase C (PKC)

  • PKC substrate peptide (e.g., fluorescently labeled)

  • ATP

  • Kinase reaction buffer (containing MgCl2 and CaCl2)

  • Plate reader capable of detecting fluorescence or radioactivity

Protocol:

  • Prepare proteoliposomes by incubating PLG-containing LUVs with recombinant PKC. The reconstitution can be achieved by simple incubation or by detergent dialysis methods.[11]

  • In a microplate, add the proteoliposome suspension.

  • Add the PKC substrate peptide to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • Measure the phosphorylation of the substrate using the plate reader. The signal will be proportional to PKC activity.

Diagram 2: PKC Activity Assay Workflow

PKC_Assay Prepare Proteoliposomes Prepare Proteoliposomes Add Substrate Add Substrate Prepare Proteoliposomes->Add Substrate Initiate Reaction (ATP) Initiate Reaction (ATP) Add Substrate->Initiate Reaction (ATP) Incubate Incubate Initiate Reaction (ATP)->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Measure Signal Measure Signal Stop Reaction->Measure Signal

Caption: Workflow for in vitro PKC activity assay.

D. Drug Release Studies from PLG-Containing Liposomes

This protocol describes a dialysis-based method to assess the in vitro release of a model drug from PLG-containing liposomes.

Materials:

  • Drug-loaded PLG-containing LUVs

  • Dialysis membrane (with a molecular weight cut-off below the drug's molecular weight)

  • Release medium (e.g., phosphate-buffered saline, pH 7.4)

  • Stirring plate

  • Analytical method to quantify the drug (e.g., HPLC, UV-Vis spectrophotometry)

Protocol:

  • Load the drug into the PLG-containing LUVs using a suitable method (e.g., passive loading for hydrophilic drugs, active loading for some amphipathic drugs).

  • Remove the unencapsulated drug by size exclusion chromatography or dialysis.

  • Place a known concentration of the drug-loaded liposome suspension into a dialysis bag.

  • Place the dialysis bag in a beaker containing the release medium, maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Quantify the drug concentration in the collected aliquots.

  • Calculate the cumulative percentage of drug released over time.

Table 3: Hypothetical Drug Release Profile from POPC Liposomes with and without PLG

Time (hours)Cumulative Release (%) - POPCCumulative Release (%) - POPC/PLG (10 mol%)
158
41522
82840
124055
246075

Note: The increased fluidity due to PLG is expected to enhance the drug release rate.

III. Applications in Drug Development

The ability of PLG to modulate membrane properties can be harnessed in drug delivery. For instance, incorporating PLG into liposomal formulations could enhance the release of encapsulated drugs at the target site.[4][7] The fusogenic properties of DAGs may also be exploited to promote the fusion of liposomes with cell membranes, thereby facilitating intracellular drug delivery.

Furthermore, artificial membranes containing PLG serve as valuable platforms for high-throughput screening of compounds that modulate PKC activity. This is particularly relevant in cancer research, where PKC is a key therapeutic target.

Conclusion

This compound is a versatile lipid molecule with significant applications in the study of artificial membranes. Its ability to influence membrane fluidity, thickness, and phase behavior, coupled with its critical role in cell signaling, makes it an important component in the design of model membranes for biophysical studies and drug development. The protocols provided herein offer a starting point for researchers to explore the multifaceted roles of PLG in artificial membrane systems.

References

Troubleshooting & Optimization

Technical Support Center: Improving Ionization Efficiency of Diacylglycerols in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of diacylglycerols (DAGs) by electrospray ionization-mass spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the ionization efficiency of DAGs in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a very low signal for my diacylglycerol samples in ESI-MS?

Diacylglycerols are neutral lipids that lack a permanent charge and have low proton affinity, leading to poor ionization efficiency in ESI-MS.[1][2][3][4] This inherent chemical property is the primary reason for low signal intensity. The low natural abundance of DAGs in many biological samples further complicates their detection.[1][5]

Q2: How can I significantly improve the signal intensity of my DAGs?

The most effective method to enhance signal intensity is through chemical derivatization. This process introduces a charged group onto the DAG molecule, dramatically increasing its ionization efficiency. Two highly effective derivatization strategies are:

  • Betaine Derivatization: Using N-chlorobetainyl chloride to introduce a permanently charged quaternary ammonium (B1175870) group can increase signal intensity by up to two orders of magnitude compared to underivatized sodium adducts.[1][6]

  • Tertiary Amine Derivatization: Reagents like N,N-dimethylglycine (DMG) or N,N-dimethylalanine (DMA) add a tertiary amine to the DAG molecule.[2][3][7] This amine is readily protonated in the acidic mobile phase of the ESI source, leading to a significant enhancement in signal.

Q3: Are there alternatives to derivatization for improving the signal?

Yes, while derivatization is highly effective, you can also optimize your mobile phase and ESI source parameters:

  • Mobile Phase Additives: The addition of certain salts to your mobile phase can promote the formation of adduct ions, which are more readily detected than the protonated molecule. Commonly used additives include:

    • Ammonium Formate (B1220265) or Ammonium Acetate: Typically used at concentrations of 5-10 mM to encourage the formation of ammonium adducts ([M+NH₄]⁺).[8][9][10]

    • Sodium Acetate: Can be used to promote the formation of sodium adducts ([M+Na]⁺).[11]

  • ESI Source Optimization: Fine-tuning the ESI source parameters is critical. This includes optimizing the spray voltage, sheath and auxiliary gas flow rates, and capillary and source temperatures to ensure efficient desolvation and ionization.[9]

Q4: I'm seeing multiple different adducts for the same DAG species (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺). How can I simplify the spectrum?

The presence of multiple adducts is common and arises from various cations present in your sample, solvents, or glassware. To favor the formation of a single, specific adduct and simplify your spectra for easier quantification, you can add a specific salt to your mobile phase at a concentration that will outcompete the other endogenous cations. For example, adding 10 mM ammonium formate will predominantly yield [M+NH₄]⁺ adducts.[9]

Q5: How can I differentiate between 1,2- and 1,3-DAG regioisomers?

Distinguishing between these isomers is challenging. One approach is to use derivatization with reagents like difluorophenyl isocyanate. This derivatization, combined with normal-phase chromatography, can allow for the separation and distinct detection of 1,2- and 1,3-DAGs.[10]

Troubleshooting Guide

Issue 1: No or Very Weak DAG Signal

This is a common and frustrating issue. The following workflow can help you diagnose the problem.

G A Start: No/Weak DAG Signal B Prepare & Inject a Fresh Standard A->B C Check for Signal B->C D Signal Present? C->D E Issue is Likely Sample Degradation or Extraction Inefficiency. Review sample handling and storage. D->E Yes F Check ESI Spray Stability. Is there a visible, stable spray? D->F No L Problem Resolved E->L G No Stable Spray: Troubleshoot LC & MS Hardware. Check pumps, connections, and ESI probe. F->G No H Stable Spray Present: Optimize MS Parameters F->H Yes G->L I Increase Capillary Voltage, Optimize Gas Flows & Temperatures H->I J Still No/Weak Signal? I->J K Consider Derivatization or Mobile Phase Modification J->K Yes J->L No K->L

Figure 1: Troubleshooting workflow for no or weak diacylglycerol signal.

Issue 2: Poor Signal-to-Noise Ratio

Even with a detectable signal, a high baseline or excessive noise can hinder accurate quantification.

  • Cause 1: Ion Suppression. Co-eluting compounds, especially more easily ionizable lipids like phospholipids, can suppress the ionization of your DAGs.

    • Solution: Improve chromatographic separation to resolve DAGs from interfering species. If using direct infusion, consider an offline sample cleanup step like solid-phase extraction (SPE) to remove phospholipids.[9]

  • Cause 2: Contaminated Solvents or System. Impurities in the mobile phase or a dirty MS source can lead to high background noise.

    • Solution: Always use high-purity, MS-grade solvents and additives.[12] Perform regular maintenance and cleaning of the ESI source.

Quantitative Data Summary

The following table summarizes the reported improvements in signal intensity and limits of detection for different analytical approaches.

MethodReagent/AdditiveAnalyte FormImprovement FactorLimit of Quantification (LOQ)Reference(s)
Derivatization N-chlorobetainyl chlorideQuaternary Ammonium Derivative~100x vs. Sodium AdductNot Specified[1]
N,N-dimethylglycine (DMG)Tertiary Amine DerivativeSubstantial increase vs. Metal Adducts62.5 amol/µl[2][3][7]
N,N-dimethylalanine (DMA)Tertiary Amine DerivativeSignificant increase vs. Metal Adducts62.5 amol/µl[3][7]
Mobile Phase Additives Ammonium Formate/Acetate[M+NH₄]⁺ AdductMethod DependentNot Specified[8][9][10]
Sodium Acetate[M+Na]⁺ AdductMethod Dependent0.1-0.4 pmol/µL[11][13]

Experimental Protocols

Protocol 1: Derivatization of Diacylglycerols with N,N-dimethylglycine (DMG)

This protocol is adapted from published methods to increase the ionization efficiency of DAGs by introducing a tertiary amine group.[2]

G cluster_prep Reagent Preparation cluster_reaction Derivatization Reaction cluster_extraction Product Extraction A Prepare in ultra-dry Chloroform: - 0.125 M DMG - 0.5 M DMAP - 0.25 M EDC B Add 2 µL of each reagent to dried lipid extract. C Vortex for 20s, then centrifuge (2700 rpm, 1 min). B->C D Flush with dry N₂, cap, and incubate at 45°C for 90 min. C->D E Terminate reaction by adding: - 3 ml CHCl₃/MeOH (1:1, v/v) - 1.5 ml NH₄OH (25 mM) D->E F Vortex for 1 min. E->F G Perform modified Bligh-Dyer extraction to isolate derivatized DAGs. F->G H Analyze by ESI-MS. G->H

References

preventing acyl migration in diacylglycerol standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diacylglycerol (DAG) standards. This resource is designed to assist researchers, scientists, and drug development professionals in preventing acyl migration and ensuring the integrity of their diacylglycerol standards during experimental procedures.

Troubleshooting Guide

This section addresses specific issues you may encounter with your diacylglycerol standards, providing direct solutions to common problems.

Issue 1: My 1,2-diacylglycerol standard shows two spots/peaks during analysis (TLC/HPLC/LC-MS), suggesting contamination.

  • Question: Why am I seeing an extra spot or peak when I analyze my pure 1,2-diacylglycerol standard?

  • Answer: The additional spot or peak is likely the 1,3-diacylglycerol isomer. This is a common issue caused by a phenomenon called acyl migration, where the acyl chain moves from the sn-2 position to the more thermodynamically stable sn-1 or sn-3 position, converting the 1,2-DAG into 1,3-DAG. This process can be accelerated by improper storage and handling.

Troubleshooting Steps:

  • Verify Isomer Presence: Confirm that the second peak/spot corresponds to the 1,3-isomer using a 1,3-DAG standard if available, or by employing mass spectrometry techniques that can differentiate between the isomers.[1][2]

  • Review Storage Conditions: Immediately assess your current storage protocol against the recommended guidelines. Exposure to elevated temperatures, moisture, and inappropriate solvents are primary causes of acyl migration.

  • Implement Prevention Protocol: Adopt the recommended storage and handling protocols outlined in this guide to minimize further isomerization of your existing standards and to properly handle new batches.

Issue 2: I am observing inconsistent results in my signaling pathway experiments using a 1,2-diacylglycerol standard.

  • Question: My cell signaling assays are yielding variable results, and I suspect an issue with my 1,2-DAG standard. What could be the cause?

  • Answer: Inconsistent results in signaling assays are often due to the partial isomerization of the biologically active 1,2-DAG to the less active 1,3-DAG. Different batches of your standard may have varying degrees of isomerization, leading to fluctuating effective concentrations of the active isomer in your experiments.

Troubleshooting Steps:

  • Quantify Isomer Ratio: It is crucial to determine the ratio of 1,2- to 1,3-DAG in your standard. This can be achieved using analytical methods like HPLC or LC-MS/MS.[2][3][4]

  • Use Fresh Aliquots: If possible, use a fresh, unopened vial of the standard for critical experiments. If you must use an existing stock, ensure it has been stored correctly.

  • Standardize Handling Procedure: For future experiments, prepare single-use aliquots from a new stock solution to minimize repeated warming and cooling cycles. Follow the detailed protocol for dissolving and handling DAG standards provided below.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration in diacylglycerols?

A1: Acyl migration is an intramolecular rearrangement where an acyl group (a fatty acid chain) moves from one hydroxyl group of the glycerol (B35011) backbone to another. In the context of diacylglycerol standards, the most common migration is from the sn-2 position to the sn-1 or sn-3 position, resulting in the isomerization of 1,2-diacylglycerol to the more stable 1,3-diacylglycerol.

Q2: What factors promote acyl migration?

A2: Several factors can accelerate acyl migration in diacylglycerol standards:

  • High Temperatures: Increased temperature significantly enhances the rate of acyl migration.[5][6][7][8]

  • Inappropriate Solvents: Non-polar solvents tend to accelerate acyl migration, while polar aprotic solvents can inhibit it.[7]

  • pH: Both acidic and basic conditions can catalyze the migration. A pH around 4-5 is generally where the migration rate is at a minimum.[9][10]

  • Presence of Water: Water can facilitate the reaction that leads to acyl migration.[5]

  • Solid Surfaces: Certain solid supports, such as silica (B1680970) gel, can catalyze acyl migration.[11]

Q3: How should I store my diacylglycerol standards to prevent acyl migration?

A3: To minimize acyl migration, diacylglycerol standards should be stored under the following conditions:

  • Temperature: Store at -80°C for long-term storage.[12] For short-term storage, -20°C is acceptable.

  • Solvent: If in solution, use a polar aprotic solvent like methyl-tert-butyl ether (MTBE) or tert-butanol. Avoid chlorinated solvents and alcohols if possible, as they can contain acidic impurities.

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation, especially for unsaturated DAGs.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[12]

Q4: What is the best way to dissolve diacylglycerol standards for my experiments?

A4: Follow this procedure for dissolving your DAG standards:

  • Allow the vial to warm to room temperature before opening to prevent condensation of moisture.

  • Add a suitable polar aprotic solvent.

  • Vortex briefly to ensure the standard is fully dissolved.

  • Use the solution immediately. For cellular experiments, the final concentration of the organic solvent should be kept to a minimum to avoid toxicity.

Q5: How can I check the purity and isomeric ratio of my diacylglycerol standard?

A5: The isomeric purity of your DAG standard can be assessed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable column can separate 1,2- and 1,3-DAG isomers.[2][3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity for both separation and identification of DAG isomers.[1][9]

Data and Experimental Protocols

Quantitative Data on Factors Influencing Acyl Migration

Table 1: Effect of Temperature on Acyl Migration

Temperature (°C)Relative Rate of IsomerizationReference
4Very Low[9]
20Baseline[7]
505.6-fold increase from 20°C[7]
62t1/2 eq. of 1-2 hours in buffer[11]
74t1/2 eq. of 18 hours (neat melt)[11]

t1/2 eq. refers to the time required to reach half the equilibrium concentration of 1,3-DPG.

Table 2: Effect of Solvent on Acyl Migration Rate Constant

SolventRelative Rate ConstantPolarity (log P)Reference
tert-ButanolLowest0.8[7]
AcetonitrileLow-0.33[7]
AcetoneLow-0.24[7]
EthanolLow-0.23[7]
DichloromethaneModerate1.25[7]
Solvent-freeHighN/A[7]
HexaneHighest3.5[7]
Experimental Protocols

Protocol 1: Recommended Storage and Handling of Diacylglycerol Standards

  • Receiving: Upon receipt, immediately store the diacylglycerol standard at -80°C.

  • Aliquoting: Before first use, allow the vial to warm to room temperature. Under an inert atmosphere (e.g., in a glove box with argon or nitrogen), dissolve the entire contents in a suitable polar aprotic solvent to a known concentration. Distribute the solution into single-use, amber glass vials with Teflon-lined caps. Flush each vial with inert gas before sealing.

  • Storage of Aliquots: Store the aliquots at -80°C.

  • Usage: For each experiment, retrieve one aliquot and allow it to warm to room temperature before opening. Use the required amount and discard any unused portion of that aliquot to prevent contamination and degradation from repeated temperature cycling.

Protocol 2: Analysis of Diacylglycerol Isomers by HPLC

This is a general protocol and may require optimization for your specific DAG standard and HPLC system.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 100% acetonitrile.[2] Degas the mobile phase before use.

  • Column: Use a C18 reversed-phase column.

  • Sample Preparation: Dilute your diacylglycerol standard in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 205 nm

  • Analysis: The 1,3-isomer typically elutes before the 1,2-isomer under these conditions.[3] Calculate the percentage of each isomer by integrating the peak areas.

Visual Guides

Mechanism of Acyl Migration

Acyl_Migration cluster_1 1,2-Diacylglycerol (Less Stable) cluster_2 Orthoester Intermediate (Transition State) cluster_3 1,3-Diacylglycerol (More Stable) 1_2_DAG Glycerol Backbone Acyl at sn-1 Acyl at sn-2 OH at sn-3 Intermediate Glycerol Backbone Acyl bridging sn-2 and sn-3 1_2_DAG:p2->Intermediate:p1 Migration Initiated (catalyzed by H⁺, OH⁻, heat) 1_3_DAG Glycerol Backbone Acyl at sn-1 OH at sn-2 Acyl at sn-3 Intermediate:p1->1_3_DAG:p3 Resolution

Caption: Mechanism of acyl migration from 1,2-DAG to 1,3-DAG.

Recommended Workflow for Handling DAG Standards

Workflow Receive Receive Standard Store_80C Store at -80°C Receive->Store_80C Warm_RT Warm to Room Temp Store_80C->Warm_RT Dissolve Dissolve in Polar Aprotic Solvent Warm_RT->Dissolve Aliquot Create Single-Use Aliquots Dissolve->Aliquot Analyze Analyze Isomeric Purity (HPLC/LC-MS) Dissolve->Analyze Store_Aliquots Store Aliquots at -80°C Aliquot->Store_Aliquots Use_Experiment Use in Experiment Store_Aliquots->Use_Experiment Discard Discard Unused Portion Use_Experiment->Discard Use_Experiment->Analyze

Caption: Workflow for minimizing acyl migration in DAG standards.

Troubleshooting Logic for Isomerization Issues

Troubleshooting Start Inconsistent Results or Extra Peak Observed Check_Purity Analyze Isomeric Ratio (HPLC/LC-MS) Start->Check_Purity Isomerization_Confirmed Isomerization Confirmed Check_Purity->Isomerization_Confirmed >5% 1,3-isomer No_Isomerization No Significant Isomerization Check_Purity->No_Isomerization <5% 1,3-isomer Review_Storage Review Storage and Handling Procedures Isomerization_Confirmed->Review_Storage Other_Issues Investigate Other Experimental Variables No_Isomerization->Other_Issues Implement_Protocol Implement Correct Storage/Handling Protocol Review_Storage->Implement_Protocol New_Standard Use New, Verified Standard Implement_Protocol->New_Standard

References

Technical Support Center: Improving Resolution of Diacylglycerol Regioisomers in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of diacylglycerol (DAG) regioisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the resolution of sn-1,2- and sn-1,3-diacylglycerol regioisomers using reversed-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating diacylglycerol (DAG) regioisomers by RP-HPLC?

The primary challenge lies in the high structural similarity between sn-1,2- and sn-1,3-diacylglycerol regioisomers. These molecules have the same fatty acid composition and, consequently, very similar physicochemical properties, such as polarity and hydrophobicity. This often leads to co-elution or poor resolution in typical reversed-phase chromatography systems.

Q2: Which type of HPLC column is most effective for separating DAG regioisomers?

Reversed-phase columns with octadecylsilyl (C18 or ODS) stationary phases are the most commonly used for DAG analysis.[1] For particularly challenging separations, non-endcapped ODS columns have demonstrated superior performance in differentiating between regioisomers compared to their endcapped counterparts.[2] The presence of residual silanol (B1196071) groups on non-endcapped columns can introduce secondary separation mechanisms that enhance selectivity.

Q3: How does the mobile phase composition affect the resolution of DAG regioisomers?

The mobile phase composition is a critical factor in achieving adequate separation. Acetonitrile (B52724) is a frequently used primary solvent in the mobile phase for DAG analysis.[1] The elution order of DAG molecular species has been identified using 100% acetonitrile with UV detection at 205 nm.[1] Modifying the mobile phase with solvents like acetone (B3395972) or isopropanol (B130326) can fine-tune the separation. For instance, a step-wise gradient of acetone and acetonitrile has been successfully used to separate positional isomers of palm oil- and palm kernel oil-based diacylglycerols.[3]

Q4: What is the effect of column temperature on the separation of DAG regioisomers?

Column temperature is a crucial parameter that can significantly influence the resolution of DAG regioisomers. While increasing temperature generally reduces retention times, it can also affect the selectivity of the separation. The optimal temperature is often specific to the regioisomeric pair and the chromatographic system being used. Therefore, it is recommended to empirically determine the optimal temperature for your specific application.

Troubleshooting Guides

This section addresses common issues encountered during the RP-HPLC analysis of DAG regioisomers, providing potential causes and actionable solutions.

Problem 1: Poor or no resolution between sn-1,2- and sn-1,3-diacylglycerol peaks.

Potential Cause Solution
Inadequate Mobile Phase Strength Adjust the mobile phase composition. If using 100% acetonitrile, consider introducing a modifier like acetone or isopropanol in a gradient or isocratic elution to enhance selectivity.
Suboptimal Column Chemistry Consider using a non-endcapped C18 column to leverage secondary interactions with residual silanols, which can improve selectivity for regioisomers.[2]
Incorrect Column Temperature Methodically vary the column temperature (e.g., in 5°C increments) to determine the optimal temperature for your specific separation.
Sample Overload Reduce the injection volume or the concentration of your sample to prevent peak broadening and improve resolution.

Problem 2: Peak tailing, affecting quantification and resolution.

Potential Cause Solution
Secondary Interactions with Silanol Groups If not using a non-endcapped column intentionally, residual silanols can cause tailing. Consider using a modern, fully endcapped, high-purity silica (B1680970) column. Alternatively, adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase can suppress silanol activity.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol) to remove strongly retained contaminants. If the problem persists, consider replacing the guard column or the analytical column.
Incompatible Sample Solvent Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase.

Problem 3: Inconsistent retention times.

Potential Cause Solution
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection, especially when running a gradient.
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature throughout the analysis.
Mobile Phase Instability Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation in the pump.
Pump Performance Issues Check for leaks in the pump and ensure the check valves are functioning correctly.

Quantitative Data

The retention behavior of diacylglycerol regioisomers is influenced by the fatty acid composition and the chromatographic conditions. Below is a summary of the observed elution order for various DAG molecular species in RP-HPLC.

Table 1: Elution Order of Diacylglycerol Molecular Species on a C18 Column with 100% Acetonitrile Mobile Phase [1]

Elution OrderDiacylglycerol Molecular Species
11,3-dilinolein
21,2-dilinolein
31,3-dimyristin
41-oleoyl-3-linoleoyl-glycerol
51,2-dimyristoyl-rac-glycerol
61(2)-oleoyl-2(3)-linoleoyl-glycerol
71-linolenoyl-3-stearoyl-glycerol
81(2)-linolenoyl-2(3)-stearoyl-glycerol
91,3-diolein
101-palmitoyl-3-oleoyl-glycerol
111,2-dioleoyl-sn-glycerol
121(2)-palmitoyl-2(3)-oleoyl-glycerol
131-linoleoyl-3-stearoyl-glycerol
141,3-dipalmitin
151(2)-linoleoyl-2(3)-stearoyl-glycerol
161-oleoyl-3-stearoyl-glycerol
171,2-dipalmitoyl-rac-glycerol
181-palmitoyl-3-stearoyl-sn-glycerol
191,3-distearin
201,2-distearoyl-rac-glycerol

Note: The elution order generally follows increasing hydrophobicity. For a given fatty acid composition, the sn-1,3 isomer tends to elute slightly earlier than the sn-1,2(2,3) isomer.[4]

Experimental Protocols

Protocol 1: General RP-HPLC Method for Separation of DAG Regioisomers

This protocol is a starting point and may require optimization for specific applications.

1. Sample Preparation: a. Dissolve the diacylglycerol sample in a suitable organic solvent, such as chloroform (B151607) or hexane. b. For complex matrices, a lipid extraction (e.g., Folch or Bligh-Dyer method) may be necessary. c. Evaporate the solvent under a stream of nitrogen and reconstitute the lipid residue in the initial mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). d. Filter the sample through a 0.22 µm PTFE syringe filter before injection.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with 100% acetonitrile.[1]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C (optimization may be required).
  • Injection Volume: 10-20 µL.
  • Detector: UV detector at 205 nm or an Evaporative Light Scattering Detector (ELSD).

3. Data Analysis: a. Identify peaks by comparing retention times with those of authentic standards. b. Quantify the regioisomers by integrating the peak areas. For accurate quantification, a calibration curve should be generated using standards of known concentrations.

Protocol 2: Derivatization with 3,5-Dinitrophenylurethane (DNPU) for Improved Separation [2]

Derivatization of the hydroxyl group of diacylglycerols can enhance the separation of regioisomers.

1. Derivatization: a. React the diacylglycerol sample with 3,5-dinitrophenyl isocyanate to form the DNPU derivatives. b. Purify the resulting DNPU-derivatized diacylglycerols.

2. HPLC System and Conditions:

  • Column: Non-endcapped ODS column.[2]
  • Mobile Phase: Acetonitrile.[2]
  • Detector: UV detector at a wavelength appropriate for DNPU derivatives (e.g., 254 nm).

3. Analysis: a. The DNPU derivatives of regioisomers often exhibit better separation on non-endcapped ODS columns.[2] b. Proceed with peak identification and quantification as described in Protocol 1.

Visualizations

Diacylglycerol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR G-Protein Coupled Receptor (GPCR) G_Protein G-Protein GPCR->G_Protein PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG G_Protein->PLC PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation of target proteins Ligand Ligand Ligand->GPCR Activation

Caption: A simplified diagram of a common diacylglycerol signaling pathway.

Troubleshooting_Workflow Start Poor or No Resolution Check_Mobile_Phase Is the mobile phase optimized? Start->Check_Mobile_Phase Optimize_Mobile_Phase Adjust mobile phase composition (e.g., add modifier like acetone/isopropanol) Check_Mobile_Phase->Optimize_Mobile_Phase No Check_Column Is the column chemistry appropriate? Check_Mobile_Phase->Check_Column Yes Optimize_Mobile_Phase->Check_Column Change_Column Try a non-endcapped C18 column Check_Column->Change_Column No Check_Temperature Is the column temperature optimized? Check_Column->Check_Temperature Yes Change_Column->Check_Temperature Optimize_Temperature Systematically vary temperature Check_Temperature->Optimize_Temperature No Check_Sample_Load Is the sample overloaded? Check_Temperature->Check_Sample_Load Yes Optimize_Temperature->Check_Sample_Load Reduce_Sample_Load Decrease injection volume or concentration Check_Sample_Load->Reduce_Sample_Load Yes Good_Resolution Resolution Achieved Check_Sample_Load->Good_Resolution No Reduce_Sample_Load->Good_Resolution

Caption: A logical workflow for troubleshooting poor resolution of DAG regioisomers.

Experimental_Workflow Sample_Prep 1. Sample Preparation (Extraction, Derivatization if needed) Filtration 2. Sample Filtration (0.22 µm PTFE filter) Sample_Prep->Filtration HPLC_Setup 3. HPLC System Setup (Column installation, mobile phase priming) Filtration->HPLC_Setup Equilibration 4. Column Equilibration HPLC_Setup->Equilibration Injection 5. Sample Injection Equilibration->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. Detection (UV or ELSD) Separation->Detection Data_Acquisition 8. Data Acquisition Detection->Data_Acquisition Data_Analysis 9. Data Analysis (Peak integration, quantification) Data_Acquisition->Data_Analysis Result Result: Resolved Regioisomers Data_Analysis->Result

Caption: An experimental workflow for the RP-HPLC analysis of DAG regioisomers.

References

stability of 1-Palmitoyl-2-linoleoyl-sn-glycerol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) in various solvents. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary degradation pathways for PLG in solution?

A1: The two main degradation pathways for this compound are acyl migration and oxidation.

  • Acyl Migration: This is a spontaneous isomerization process where the acyl chain at the sn-2 position migrates to the sn-1 or sn-3 position, resulting in the formation of the more thermodynamically stable 1,3-diacylglycerol isomers. This can impact biological activity as many enzymes are stereospecific for 1,2-diacyl-sn-glycerols.

  • Oxidation: The linoleoyl moiety at the sn-2 position contains two double bonds, making it susceptible to oxidation. This process can be initiated by exposure to air (autoxidation), light, or trace metal ions, leading to the formation of various oxidation products, including hydroperoxides, aldehydes, and ketones. These byproducts can interfere with experiments and introduce artifacts. A study on 1-palmitoyl-2-linoleoyl-sn-glycerophosphatidylcholine (PLPC), which has the same fatty acid composition as PLG, identified numerous oxidation products resulting from both oxidative cleavage and oxygen addition.[1]

Q2: How does the choice of solvent affect the stability of PLG?

A2: The solvent plays a crucial role in the rate of degradation, particularly for acyl migration.

  • Polar Solvents (e.g., Ethanol (B145695), t-Butanol): Polar solvents have been shown to inhibit the rate of acyl migration.[2] This is thought to be due to the stabilization of the transition state of the PLG molecule, making isomerization less favorable.

  • Non-polar Solvents (e.g., Hexane, Chloroform): Non-polar solvents can accelerate acyl migration.[2][3]

  • Aqueous Solutions: In aqueous environments, the oxidation of the linoleoyl chain can be a significant issue. One study on a similar lipid, 1-palmitoyl-2-linoleoyl-sn-glycerophosphatidylcholine, in an aqueous solution showed the formation of a multitude of oxidation products upon exposure to air or Fenton-like reagents.[1]

Q3: I am observing unexpected peaks in my chromatogram after storing my PLG solution. What could be the cause?

A3: Unexpected peaks are likely due to the degradation of PLG.

  • Early eluting peaks on a reverse-phase HPLC system could correspond to more polar oxidation products.

  • A peak eluting close to the parent PLG peak is often the 1,3-diacylglycerol isomer formed via acyl migration. Several HPLC methods have been developed to separate these positional isomers.[4]

  • To confirm the identity of these peaks, it is recommended to use a combination of analytical techniques, such as mass spectrometry (MS) coupled with chromatography, or by comparing retention times with commercially available standards of the potential degradation products.

Q4: What are the best practices for preparing and storing PLG solutions to minimize degradation?

A4: To ensure the integrity of your PLG solutions, follow these guidelines:

  • Solvent Selection: Whenever possible, use high-purity, degassed polar solvents like ethanol or t-butanol for stock solutions. If a non-polar solvent is required for your experiment, prepare the solution fresh and use it as quickly as possible.

  • Inert Atmosphere: Both solid PLG and its solutions should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Avoid Contaminants: Use high-purity solvents and clean glassware to avoid introducing metal ions or other contaminants that can catalyze oxidation.

Q5: My PLG solution appears cloudy or has precipitated after storage at low temperatures. What should I do?

A5: Cloudiness or precipitation upon storage at low temperatures can be due to the low solubility of PLG in some solvents at these temperatures. Before use, allow the vial to warm to room temperature and gently vortex to ensure the lipid is fully redissolved. If the solution remains cloudy, it may indicate degradation or the presence of impurities.

Quantitative Stability Data

While specific kinetic data for the stability of this compound in a wide range of solvents is not extensively available in the literature, the following table provides representative data for the acyl migration of similar diacylglycerols to illustrate the expected timeframes for isomerization under different conditions.

CompoundSolvent/ConditionTemperatureHalf-life (t½) of 1,2-isomerReference
1,2-Dipalmitoyl-sn-glycerol (B135180)Organic Solvent (unspecified)Room TemperatureA few days[5]
1,2-Dipalmitoyl-sn-glycerolNeat (melt)74°C18 hours[5]
1,2-Dipalmitoyl-sn-glycerolAqueous buffer (pH 7.0)62°C1-2 hours[5]
2-Monoolein / 2-MonopalmitinHexane37°C~160 hours[3]
2-Monoolein / 2-MonopalmitinWater37°C~12 hours[3]

Note: The rate of acyl migration is dependent on the specific diacylglycerol and the experimental conditions. This table should be used as a general guide.

Experimental Protocols

Protocol for Assessing PLG Stability by HPLC

This protocol outlines a general method for monitoring the stability of PLG in a specific solvent over time.

  • Preparation of PLG Stock Solution:

    • Accurately weigh a known amount of high-purity PLG.

    • Dissolve in the desired solvent (e.g., ethanol) to a known concentration (e.g., 1 mg/mL). It is recommended to use an amber vial and to have purged the vial with an inert gas.

  • Sample Incubation:

    • Aliquot the stock solution into several small, sealed amber vials, purging each with inert gas before sealing.

    • Store the vials at the desired temperature (e.g., room temperature, 4°C, 37°C).

    • At specified time points (e.g., 0, 1, 3, 7, 14 days), remove one vial for analysis.

  • HPLC Analysis:

    • System: A reverse-phase HPLC system with a C18 column is suitable.

    • Mobile Phase: An isocratic mobile phase of 100% acetonitrile (B52724) or a gradient of acetonitrile and water may be effective for separating PLG from its more polar oxidation products and its 1,3-isomer.[4]

    • Detection: A UV detector set at a low wavelength (e.g., 205 nm) or an Evaporative Light Scattering Detector (ELSD) can be used.

    • Quantification: Inject a known volume of the sample from the incubated vial. The percentage of remaining PLG can be calculated by comparing the peak area of PLG at each time point to the peak area at time zero. The formation of degradation products can be monitored by the appearance and increase in the area of new peaks.

Protocol for Assessing PLG Stability by TLC

Thin-Layer Chromatography (TLC) offers a simpler, albeit less quantitative, method for assessing stability.

  • Sample Preparation and Incubation:

    • Prepare and incubate the PLG solution as described in the HPLC protocol.

  • TLC Analysis:

    • Plate: Use a silica (B1680970) gel TLC plate.

    • Spotting: At each time point, spot a small amount of the PLG solution onto the TLC plate alongside a freshly prepared standard of PLG.

    • Mobile Phase: A common mobile phase for separating neutral lipids is a mixture of hexane:diethyl ether:acetic acid (e.g., in a ratio of 80:20:1, v/v/v).

    • Visualization: After developing the plate, visualize the spots using iodine vapor or by charring with a sulfuric acid solution.

    • Interpretation: Acyl migration can be observed by the appearance of a new spot for the 1,3-isomer, which typically has a slightly different Rf value than the 1,2-isomer. Oxidation products may appear as streaks or spots closer to the origin due to their increased polarity.

Visualizations

degradation_pathways PLG This compound (PLG) Isomers 1,3-Diacylglycerol Isomers PLG->Isomers Acyl Migration (influenced by solvent polarity, temperature) Oxidation_Products Oxidation Products (Hydroperoxides, Aldehydes, etc.) PLG->Oxidation_Products Oxidation (influenced by O2, light, metal ions)

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare PLG solution in desired solvent Aliquot Aliquot into vials under inert atmosphere Prep->Aliquot Incubate Store at defined temperature(s) Aliquot->Incubate Sample Sample at various time points Incubate->Sample Analyze Analyze by HPLC or TLC Sample->Analyze Quantify Quantify remaining PLG and degradation products Analyze->Quantify

Caption: General experimental workflow for assessing the stability of PLG.

References

Validation & Comparative

A Comparative Guide to the Signaling Activity of 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) and 1,2-Dipalmitoyl-sn-glycerol (DPG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the signaling activities of two distinct diacylglycerol (DAG) species: 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) and 1,2-Dipalmitoyl-sn-glycerol (DPG). Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways, primarily through their role in activating Protein Kinase C (PKC) isozymes and modulating intracellular calcium levels. The structural differences between PLG and DPG, specifically the presence of an unsaturated linoleoyl chain in PLG versus the fully saturated palmitoyl (B13399708) chains in DPG, are key determinants of their biological activity.

Introduction to Diacylglycerol Signaling

Diacylglycerols are produced at the cell membrane by the action of phospholipase C (PLC) on phosphatidylinositol 4,5-bisphosphate (PIP2). This enzymatic cleavage also generates inositol (B14025) 1,4,5-trisphosphate (IP3), which diffuses into the cytosol to trigger the release of calcium from intracellular stores. The membrane-bound DAG, in concert with calcium and phosphatidylserine, recruits and activates members of the PKC family. This activation initiates a cascade of phosphorylation events that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.

The specific molecular species of DAG can influence the magnitude and duration of signaling events. The acyl chain composition, including length and degree of saturation, dictates the biophysical properties of the DAG molecule and its interaction with effector proteins like PKC.

Comparative Analysis of PLG and DPG Signaling Activity

While direct head-to-head quantitative comparisons of PLG and DPG in the scientific literature are limited, a comparative analysis can be constructed based on established principles of structure-activity relationships for DAGs and data from studies on analogous saturated and unsaturated DAG species.

Protein Kinase C (PKC) Activation

The presence of at least one unsaturated acyl chain in a diacylglycerol molecule is strongly correlated with more potent activation of conventional and novel PKC isoforms. This is attributed to the kink introduced by the double bond(s) in the unsaturated chain, which is thought to facilitate a more favorable conformation for interaction with the C1 domain of PKC within the cell membrane.

This compound (PLG) contains a saturated palmitoyl (16:0) chain at the sn-1 position and an unsaturated linoleoyl (18:2) chain at the sn-2 position. In contrast, 1,2-Dipalmitoyl-sn-glycerol (DPG) possesses two saturated palmitoyl (16:0) chains. Based on the current understanding of PKC activation, PLG is predicted to be a significantly more potent activator of PKC than DPG. In fact, DPG has been described in the literature as a weak PKC activator[1].

Intracellular Calcium Mobilization

Diacylglycerols can also contribute to the amplification of intracellular calcium signals. This can occur through a positive feedback loop where DAG enhances the activity of PLC, leading to increased production of IP3 and subsequent calcium release[2]. The efficacy of this amplification is likely dependent on the DAG species' ability to interact with and modulate the activity of PLC and other signaling components within the membrane. Given that unsaturated DAGs are generally more effective at activating signaling proteins, it is plausible that PLG would have a greater impact on calcium mobilization compared to DPG, although direct comparative experimental data is scarce.

Data Presentation: Predicted Comparative Signaling Potency

The following table summarizes the predicted differences in the signaling activity of PLG and DPG based on their structural characteristics and findings from related studies.

Signaling Parameter This compound (PLG) 1,2-Dipalmitoyl-sn-glycerol (DPG) Supporting Rationale
Protein Kinase C (PKC) Activation Higher PotencyLower Potency (Weak Activator)The unsaturated linoleoyl chain in PLG is expected to facilitate a more efficient interaction with the C1 domain of PKC compared to the saturated chains of DPG. Saturated DAGs are generally less effective PKC activators.
Intracellular Calcium Mobilization Amplification Predicted to be More EffectivePredicted to be Less EffectiveThe ability of DAG to amplify calcium signaling is linked to its modulation of PLC activity. The higher signaling potency of PLG suggests it would be more effective in this feedback loop.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key signaling pathways and experimental workflows discussed in this guide, generated using the DOT language.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG (PLG or DPG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Ca_ER Ca²⁺ Store (ER) IP3->Ca_ER triggers release Ca_cytosol [Ca²⁺]i ↑ Ca_ER->Ca_cytosol Ca_cytosol->PKC_inactive co-activates Receptor GPCR/RTK Receptor->PLC Ligand Ligand Ligand->Receptor

Caption: Canonical PLC-DAG-PKC Signaling Pathway.

G start Start prepare_vesicles Prepare Lipid Vesicles (PC/PS ± DAG) start->prepare_vesicles add_pkc Add Purified PKC and Ca²⁺ prepare_vesicles->add_pkc add_atp Initiate Reaction with [γ-³²P]ATP add_pkc->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction separate_proteins Separate Proteins (SDS-PAGE) stop_reaction->separate_proteins detect_phosphorylation Detect Phosphorylation (Autoradiography) separate_proteins->detect_phosphorylation end End detect_phosphorylation->end

Caption: In Vitro PKC Activity Assay Workflow.

G start Start plate_cells Plate Cells in Microplate start->plate_cells load_dye Load Cells with Fluo-4 AM plate_cells->load_dye incubate Incubate load_dye->incubate add_dag Add DAG (PLG or DPG) incubate->add_dag measure_fluorescence Measure Fluorescence (λex=490nm, λem=525nm) add_dag->measure_fluorescence analyze_data Analyze Data (Δ Fluorescence) measure_fluorescence->analyze_data end End analyze_data->end

References

Unveiling 1-Palmitoyl-2-linoleoyl-sn-glycerol as a Potential Biomarker for Type 2 Diabetes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the validation of 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) as a potential biomarker for Type 2 Diabetes reveals a compelling biological rationale rooted in its role as a signaling lipid in insulin (B600854) resistance. While direct quantitative performance metrics for PLG as a standalone biomarker remain to be definitively established in large-scale clinical validation studies, its mechanistic involvement presents a strong case for its consideration alongside established diagnostic and prognostic markers. This guide provides a comparative overview of PLG against current standards of care, details the experimental methodologies for its validation, and visualizes the underlying biological pathways.

Comparative Analysis of Biomarkers for Type 2 Diabetes

The landscape of Type 2 Diabetes biomarkers is dominated by measures of glycemia. However, the emergence of lipidomics has introduced novel candidates like PLG that may offer earlier and more mechanistic insights into disease development.

BiomarkerTypeBiological Role/SignificancePerformance Metrics
This compound (PLG) Diacylglycerol (Lipid)An intracellular second messenger implicated in the activation of protein kinase C (PKC), which can lead to impaired insulin signaling and contribute to insulin resistance. Elevated levels are associated with metabolic dysregulation.Specific sensitivity, specificity, and AUC values for PLG as a standalone biomarker for Type 2 Diabetes are not yet established in large-scale validation studies. However, studies have shown that certain diacylglycerol species are significantly elevated in individuals with Type 2 Diabetes.[1]
Glycated Hemoglobin (HbA1c) Glycated ProteinReflects average plasma glucose over the previous 2-3 months. It is a widely accepted marker for long-term glycemic control.[2][3]- Diagnosis: ≥6.5% (48 mmol/mol)[3][4]- Prediabetes: 5.7% to 6.4% (39-47 mmol/mol)[3]- Sensitivity for diagnosis: Can be lower compared to glucose tests, with one study reporting 28.1% when referenced against 2-hour plasma glucose.[5]- Specificity for diagnosis: Generally high, around 99.3% in the same study.[5]
Fasting Plasma Glucose (FPG) GlucoseMeasures plasma glucose concentration after a period of fasting (typically ≥8 hours). It is a primary diagnostic tool for diabetes.- Diagnosis: ≥126 mg/dL (7.0 mmol/L)[6]- Prediabetes: 100 to 125 mg/dL (5.6 to 6.9 mmol/L)[7]- Performance: ROC curve analyses have found fasting glucose to be superior to HbA1c in detecting diabetes when diabetic retinopathy is used as the gold standard.[8]
2-Hour Postprandial Glucose (2hPG) GlucoseMeasures plasma glucose concentration 2 hours after a 75g oral glucose tolerance test (OGTT). It assesses the body's ability to clear glucose.- Diagnosis: ≥200 mg/dL (11.1 mmol/L)[6]- Prediabetes: 140 to 199 mg/dL (7.8 to 11.0 mmol/L)[7]- Performance: Often considered a more sensitive measure for detecting glucose intolerance than FPG.
Lipid Ratios (e.g., TC/HDL-C, LDL-C/HDL-C) Lipid PanelRatios of different cholesterol components can indicate dyslipidemia, which is often associated with insulin resistance and Type 2 Diabetes.One study reported that TC/HDL-C and LDL-C/HDL-C ratios can be predictive models for poor glycemic control, with AUC values >0.7.[2] For the LDL-C/HDL-C ratio, a cutoff of 3.06 showed a sensitivity of 98% and a specificity of 56% for predicting poor glycemic control.[2]

Signaling Pathway and Experimental Workflow

The potential of PLG as a biomarker is intrinsically linked to its role in cellular signaling pathways that are disrupted in Type 2 Diabetes. The validation of this and other biomarkers follows a rigorous experimental workflow.

G cluster_0 Insulin Signaling Cascade cluster_1 Diacylglycerol-Mediated Insulin Resistance Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PLG This compound (PLG) (Elevated Levels) PKC Protein Kinase C (PKC) PLG->PKC Activates IR_inhib Insulin Receptor PKC->IR_inhib Inhibits (Serine Phosphorylation) IRS_inhib IRS Proteins PKC->IRS_inhib Inhibits (Serine Phosphorylation)

Caption: Hypothetical signaling pathway of PLG-mediated insulin resistance.

G cluster_workflow Biomarker Validation Workflow Sample_Collection Sample Collection (e.g., Plasma, Serum) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis (Quantification of PLG) Lipid_Extraction->LCMS_Analysis Data_Processing Data Processing and Statistical Analysis LCMS_Analysis->Data_Processing Biomarker_Performance Biomarker Performance Evaluation (Sensitivity, Specificity, AUC) Data_Processing->Biomarker_Performance Clinical_Validation Clinical Validation in Large Cohorts Biomarker_Performance->Clinical_Validation

Caption: Experimental workflow for the validation of PLG as a biomarker.

Experimental Protocols

The validation of this compound as a biomarker for Type 2 Diabetes requires robust and standardized experimental protocols. The primary method for quantifying specific lipid species like PLG is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

ParameterProtocol for this compound (PLG)Protocol for Established Biomarkers (HbA1c, FPG)
Sample Type Plasma or SerumWhole blood (for HbA1c), Plasma (for FPG)
Sample Preparation Lipid Extraction: Typically involves a liquid-liquid extraction method, such as the Bligh-Dyer or Folch method, using a mixture of chloroform (B151607) and methanol (B129727) to separate lipids from other plasma/serum components.[9] An internal standard (a deuterated or odd-chain DAG) is added before extraction for accurate quantification.[9]HbA1c: No specific pre-analytical sample preparation is required for most automated analyzers.[10] FPG: Requires fasting for at least 8 hours. Blood is collected in a tube containing a glycolytic inhibitor (e.g., sodium fluoride) to prevent glucose metabolism.[6]
Analytical Method LC-MS/MS: The extracted lipids are separated using liquid chromatography (LC), typically reversed-phase, and then ionized and detected by a tandem mass spectrometer (MS/MS).[11][12] Quantification is achieved using Multiple Reaction Monitoring (MRM) by selecting specific precursor and product ion transitions for PLG and the internal standard.HbA1c: Methods include immunoassay, ion-exchange high-performance liquid chromatography (HPLC), and capillary electrophoresis.[10][13] Standardization is crucial and is overseen by organizations like the National Glycohemoglobin Standardization Program (NGSP).[10] FPG: Typically measured using enzymatic assays (e.g., glucose oxidase or hexokinase) on automated clinical chemistry analyzers.
Data Analysis The concentration of PLG is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Statistical analyses are then performed to determine the association with disease status and to evaluate diagnostic performance (e.g., ROC curve analysis).Results are compared to established diagnostic cutoff values.[3][4]

Conclusion

This compound holds significant promise as a biomarker for Type 2 Diabetes due to its direct involvement in the molecular mechanisms of insulin resistance. While it is not yet a clinically validated standalone biomarker with established performance metrics, its potential to provide early and mechanistic insights into the disease process is a compelling area of ongoing research. Further large-scale prospective studies are necessary to quantify its sensitivity, specificity, and clinical utility in diagnosing and predicting the risk of Type 2 Diabetes. A multi-omics approach, integrating lipidomics with genomics and proteomics, may ultimately provide a more comprehensive understanding of an individual's risk and progression of this complex metabolic disease.

References

Comparative Lipidomics of Cell Lines with Altered 1-Palmitoyl-2-linoleoyl-sn-glycerol Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the lipidomic profiles of mammalian cell lines with altered levels of 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG), a key diacylglycerol (DAG) species. As a critical second messenger, fluctuations in PLG can significantly impact cellular signaling cascades, making it a molecule of interest for researchers in oncology, immunology, and metabolic diseases.

This document outlines the expected shifts in the cellular lipidome following the experimental elevation of PLG levels. The data presented is based on a representative model system where the gene for diacylglycerol kinase (DGK), an enzyme that phosphorylates and consumes DAGs, is knocked out, leading to an accumulation of various DAG species, including PLG.

Introduction to this compound (PLG)

This compound is a specific diacylglycerol (DAG) composed of a glycerol (B35011) backbone with a palmitic acid at the sn-1 position and a linoleic acid at the sn-2 position[1]. Like other sn-1,2-DAGs, it is a crucial signaling molecule primarily located within the plasma membrane. Its most well-documented function is the recruitment and activation of Protein Kinase C (PKC) isoforms, which in turn regulate a vast number of cellular processes, including proliferation, differentiation, and apoptosis[2][3][4]. Given its role, abnormal accumulation of PLG and other DAGs is implicated in various pathologies, including cancer and metabolic disorders like diabetes[5][6].

Hypothetical Experimental Model: DGK Knockout Cell Line

To illustrate the effects of elevated PLG, we present a hypothetical comparative lipidomics study between a wild-type (WT) mammalian cell line and a derived cell line in which a key DAG-consuming enzyme, Diacylglycerol Kinase (DGK), has been knocked out (KO). DGK enzymes phosphorylate DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling. A knockout of a DGK isoform is expected to cause a significant accumulation of total DAGs, including PLG.

Comparative Quantitative Lipidomics Data

The following table summarizes the anticipated quantitative changes in major lipid classes between the WT and DGK KO cell lines, as determined by a comprehensive, untargeted lipidomics workflow.[7][8] Data is presented as a representative fold change in the DGK KO line relative to the WT line.

Lipid ClassRepresentative SpeciesExpected Fold Change (DGK KO vs. WT)Putative Biological Implication
Diacylglycerols (DAG) DG(16:0/18:2) (PLG) ↑ 5.8 Primary accumulation due to blocked conversion
DG(18:0/20:4)↑ 4.5Enhanced PKC/PKD signaling activation[2]
DG(16:0/18:1)↑ 3.9Increased signaling pool
Phosphatidic Acids (PA) PA(16:0/18:2)↓ 0.4Direct consequence of DGK enzyme knockout
PA(18:0/20:4)↓ 0.5Reduced substrate for downstream lipid synthesis
Phosphatidylcholines (PC) PC(16:0/18:2)↓ 0.8Potential shift away from de novo PC synthesis
PC(34:1)↔ 1.1Homeostatic maintenance of major membrane component
Phosphatidylethanolamines (PE) PE(18:0/20:4)↔ 0.9Generally stable membrane component
PE-O(38:4) (ether-linked)↓ 0.7Alterations in ether lipid metabolism
Triacylglycerols (TAG) TAG(16:0/18:2/18:1)↑ 2.1Shunting of excess DAG into neutral lipid storage
TAG(52:2)↑ 1.8Increased lipid droplet formation (lipotoxicity defense)
Sphingomyelins (SM) SM(d18:1/16:0)↔ 1.0No direct expected change in sphingolipid pathways

Note: The data presented in this table is hypothetical and for illustrative purposes to represent typical outcomes of such an experiment.

Visualizations

Signaling Pathway

The diagram below illustrates the central role of PLG (as a representative DAG) in activating the Protein Kinase C (PKC) signaling cascade. In our model, the knockout of DGK prevents the conversion of DAG to Phosphatidic Acid (PA), leading to sustained PKC activation.

DAG_PKC_Signaling_Pathway PLC Phospholipase C (PLC) PLG DAG (e.g., PLG) PLC->PLG IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC Hydrolysis PKC Protein Kinase C (PKC) PLG->PKC Activation DGK Diacylglycerol Kinase (DGK) PLG->DGK Phosphorylation Downstream Downstream Substrates PKC->Downstream Phosphorylation CellularResponse Cellular Responses (Proliferation, etc.) Downstream->CellularResponse PA Phosphatidic Acid (PA) DGK->PA KO Knockout (Experimental Block) KO->DGK Inhibition

DAG-PKC signaling pathway with experimental DGK knockout.
Experimental Workflow

The following diagram outlines the robust, step-by-step workflow used for the comparative lipidomics analysis of the cell lines.[7][8][9]

Lipidomics_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Lipid Extraction cluster_analysis 3. Data Acquisition & Analysis Culture Cell Culture (WT & DGK KO) Harvest Harvest & Quench (≥10^6 cells) Culture->Harvest Wash Wash Pellet (Cold Buffer) Harvest->Wash Store Store at -80°C Wash->Store Spike Spike Internal Standards Store->Spike Folch Folch Extraction (Chloroform:Methanol) Spike->Folch Separate Phase Separation (Centrifugation) Folch->Separate Collect Collect Organic Layer Separate->Collect Dry Dry Under N2 Collect->Dry Reconstitute Reconstitute in Isopropanol (B130326) Dry->Reconstitute UHPLC UHPLC Separation Reconstitute->UHPLC HRMS HRMS Detection (Mass Spectrometry) UHPLC->HRMS Processing Data Processing (Feature Detection) HRMS->Processing Identify Lipid Identification Processing->Identify Quantify Statistical Analysis Identify->Quantify

Workflow for mammalian cell comparative lipidomics.

Experimental Protocols

A detailed methodology is crucial for reproducible lipidomics research. The protocol outlined below is a robust method for analyzing lipids from mammalian cells.[7][8][9]

Cell Culture and Harvesting
  • Culture: Wild-type and DGK KO cells are cultured under standard conditions until they reach approximately 80-90% confluency. A minimum of 1 x 10⁶ cells is required for sufficient signal.[8]

  • Harvesting: Adherent cells are washed with ice-cold PBS before being scraped into a conical tube. Suspension cells are directly pelleted.

  • Pelleting: Cells are pelleted by centrifugation at 300-500 x g for 5 minutes at 4°C.[8][9]

  • Washing: The cell pellet is washed 2-3 times with an ice-cold, volatile rinsing solution (e.g., 150 mM ammonium (B1175870) acetate) to remove media contaminants.[8]

  • Storage: The final cell pellet is flash-frozen in liquid nitrogen and stored at -80°C until extraction.

Sample-Dependent Folch Lipid Extraction

All solvents should be pre-chilled, and samples should be kept on ice throughout the procedure to minimize lipid degradation.[9]

  • Internal Standards: An aliquot of a lipid internal standard mix is spiked into each cell pellet to correct for extraction efficiency and instrument variability.[8]

  • Solvent Addition: 2 mL of ice-cold methanol (B129727) is added to the cell pellet, followed by vortexing. Then, 4 mL of ice-cold chloroform (B151607) is added (final ratio Chloroform:Methanol 2:1 v/v).

  • Incubation: The mixture is incubated on ice for 30 minutes with occasional vortexing to ensure complete extraction.

  • Phase Separation: 1.5 mL of ice-cold water is added to the mixture, resulting in a final Chloroform:Methanol:Water ratio of 8:4:3 (v/v/v). The sample is vortexed and centrifuged at 500 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.[8]

  • Collection: The lower organic layer, containing the lipids, is carefully collected using a glass pipette and transferred to a new tube.

  • Drying: The collected lipid extract is dried down under a gentle stream of nitrogen gas at 30°C.[9]

  • Reconstitution: The dried lipid film is reconstituted in 100 µL of 100% isopropanol (or a solvent compatible with the chromatography) and transferred to an LC vial for analysis.[9]

UHPLC-HRMS Data Acquisition and Processing
  • Chromatography: Lipids are separated using an ultra-high-performance liquid chromatography (UHPLC) system, typically with a C18 reversed-phase column.

  • Mass Spectrometry: The eluent is introduced into a high-resolution mass spectrometer (HRMS) (e.g., a Q-TOF or Orbitrap instrument) for detection. Data is acquired in both positive and negative ionization modes to cover a broad range of lipid classes.[7][10]

  • Data Processing: Raw data files are processed using specialized software (e.g., MS-DIAL, LipidSearch) for peak picking, feature detection, and alignment across samples.

  • Identification and Quantification: Lipids are identified based on accurate mass, retention time, and fragmentation patterns (MS/MS spectra) by matching against lipid databases. Semi-quantification is performed by normalizing the peak area of each identified lipid to the peak area of the corresponding internal standard.

References

functional differences between sn-1,2 and sn-1,3 diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of sn-1,2- and sn-1,3-Diacylglycerols in Cellular Signaling and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional differences between sn-1,2-diacylglycerol (sn-1,2-DAG) and sn-1,3-diacylglycerol (sn-1,3-DAG). The distinct stereochemistry of these molecules dictates their roles in cellular signaling, with sn-1,2-DAG acting as a pivotal second messenger and sn-1,3-DAG serving primarily as a metabolic intermediate. This comparison is supported by experimental data and detailed methodologies for key assays.

Core Functional Differences: Signaling vs. Metabolism

The most significant functional distinction between sn-1,2- and sn-1,3-diacylglycerols lies in their ability to activate Protein Kinase C (PKC), a family of enzymes crucial for a multitude of cellular processes.

  • sn-1,2-Diacylglycerol: The Signaling Mediator Generated at the plasma membrane from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), sn-1,2-DAG is a canonical second messenger.[1][2] Its specific stereochemical arrangement, with fatty acid chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, allows it to bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[3] This activation is a critical step in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. The affinity of the C1 domain for DAG-containing membranes is a key determinant in this process, with some PKC isoforms showing a higher affinity than others.[4][5]

  • sn-1,3-Diacylglycerol: The Metabolic Intermediate In contrast, sn-1,3-diacylglycerol, with fatty acids at the sn-1 and sn-3 positions, is not a physiological activator of PKC.[1] This isomer is primarily an intermediate in the synthesis and breakdown of triacylglycerols (TAGs).[6] For instance, the hydrolysis of TAGs by certain lipases can yield sn-1,3-DAG.[6][7] Due to its inability to activate PKC, sn-1,3-DAG does not participate in the same signal transduction pathways as its sn-1,2 counterpart.

Quantitative Comparison of Biochemical Properties

The following tables summarize the available quantitative data comparing the two diacylglycerol isomers. It is important to note that quantitative data for the interaction of sn-1,3-DAG with signaling proteins like PKC is scarce, primarily because it is considered biologically inactive in this context.

Table 1: Interaction with Protein Kinase C (PKC)

Parametersn-1,2-Diacylglycerolsn-1,3-DiacylglycerolReferences
PKC Activation Potent ActivatorInactive[1]
Binding to C1 Domain High Affinity (Kd values can be in the low µM to nM range depending on the PKC isoform and membrane composition)Very Low to No Affinity (Specific Kd values are not well-documented due to inactivity)[4][5][8]
Effect on PKC Translocation Induces translocation from cytosol to membranesNo significant effect[5]

Table 2: Metabolic Fate

Enzyme/Processsn-1,2-Diacylglycerolsn-1,3-DiacylglycerolReferences
Diacylglycerol Kinase (DGK) Preferred Substrate (Converted to phosphatidic acid)Poor Substrate[9][10]
Cellular Lipases (e.g., HSL) Substrate (hydrolyzed to monoacylglycerol and fatty acid)Substrate (hydrolyzed to monoacylglycerol and fatty acid)[6][7][11]
Acyl-CoA:diacylglycerol acyltransferase (DGAT) Substrate (Converted to triacylglycerol)Substrate (Converted to triacylglycerol)[1]

Note: Specific kinetic parameters (Km, Vmax) are highly dependent on the specific enzyme isoform, the fatty acid composition of the diacylglycerol, and the assay conditions.

Signaling and Metabolic Pathways

The distinct roles of sn-1,2- and sn-1,3-DAG are rooted in their separate metabolic pathways and signaling cascades.

cluster_0 sn-1,2-DAG Signaling Pathway PIP2 PIP2 PLC PLC PIP2->PLC Signal sn-1,2-DAG sn-1,2-DAG PLC->sn-1,2-DAG Hydrolysis PKC PKC sn-1,2-DAG->PKC Activation Downstream Targets Downstream Targets PKC->Downstream Targets Phosphorylation Cellular Response Cellular Response Downstream Targets->Cellular Response

Figure 1. sn-1,2-DAG signaling pathway.

cluster_1 Metabolic Fates of DAG Isomers cluster_sn12 sn-1,2-DAG Metabolism cluster_sn13 sn-1,3-DAG Metabolism sn-1,2-DAG_met sn-1,2-DAG DGK DGK sn-1,2-DAG_met->DGK DGAT_12 DGAT sn-1,2-DAG_met->DGAT_12 Lipase_12 Lipase sn-1,2-DAG_met->Lipase_12 PA Phosphatidic Acid TAG_12 Triacylglycerol MAG_FA_12 MAG + Fatty Acid DGK->PA DGAT_12->TAG_12 Lipase_12->MAG_FA_12 sn-1,3-DAG_met sn-1,3-DAG DGAT_13 DGAT sn-1,3-DAG_met->DGAT_13 Lipase_13 Lipase sn-1,3-DAG_met->Lipase_13 TAG_13 Triacylglycerol MAG_FA_13 MAG + Fatty Acid DGAT_13->TAG_13 Lipase_13->MAG_FA_13 Start Start Prep_Micelles Prepare Lipid Micelles (PS +/- DAG isomer) Start->Prep_Micelles Setup_Assay Set up Assay in 96-well Plate (Buffer, Micelles, Substrate, PKC) Prep_Micelles->Setup_Assay Initiate_Reaction Initiate with ATP Setup_Assay->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Terminate_Detect Terminate Reaction & Detect Signal Incubate->Terminate_Detect Analyze Analyze Data Terminate_Detect->Analyze End End Analyze->End Start Start Lipid_Extraction Lipid Extraction from Sample (with Internal Standard) Start->Lipid_Extraction Sample_Prep Dry and Reconstitute Extract Lipid_Extraction->Sample_Prep HPLC_MS HPLC-MS Analysis (Separation and Detection) Sample_Prep->HPLC_MS Data_Analysis Data Analysis (Peak Identification and Quantification) HPLC_MS->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Cross-Validation of HPLC and MS Methods for Diacylglycerol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methods for the quantitative analysis of diacylglycerols (DAGs). The information herein is supported by established analytical principles and data from various studies to assist researchers in selecting the most suitable methodology for their specific analytical needs.

Introduction to Diacylglycerol Analysis

Diacylglycerols are crucial lipid molecules that serve as metabolic intermediates and key second messengers in cellular signaling pathways.[1] Accurate quantification of DAG molecular species is essential for understanding various physiological and pathological processes. The two predominant analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), often coupled with UV or fluorescence detection, and Mass Spectrometry (MS), typically interfaced with liquid chromatography (LC-MS or LC-MS/MS). The choice between these methods depends on the specific requirements of the research, including sensitivity, specificity, throughput, and the desired level of molecular detail.

Quantitative Method Comparison

The selection of an analytical technique for diacylglycerol quantification is a critical decision that impacts the quality and utility of the resulting data. Both HPLC with UV/fluorescence detection and LC-MS/MS are powerful methods, each with distinct advantages and limitations. The following table summarizes key validation parameters for these techniques, compiled from various sources.

ParameterHPLC with UV/Fluorescence DetectionLC-MS/MS
Principle Separation by chromatography, followed by detection of UV absorbance or fluorescence of native or derivatized analytes.Separation by chromatography, followed by mass-based detection and fragmentation for structural confirmation.[2]
Sample Preparation Lipid extraction, often followed by derivatization to introduce a chromophore or fluorophore.[2]Lipid extraction, with the option for direct injection or simplified solid-phase extraction.[2]
Sensitivity (LLOQ) Typically in the low picomole (pmol) to nanogram (ng) range.[2]Can reach the low nanomolar (nM) to picomolar (pM) range, with detection limits as low as 16 attomolar (aM) reported with derivatization.[3]
Specificity Good, but co-elution of structurally similar lipids can interfere with accurate quantification.[2]High, due to the ability to select for precursor and product ions specific to individual DAG molecular species.[2][4]
Linearity (R²) Generally ≥ 0.99Typically ≥ 0.99
Accuracy (% Recovery) Typically within 85-115%Generally within 85-115%
Precision (%RSD) Typically < 15%Generally < 15%
Throughput Moderate, limited by chromatographic run times.Higher, with modern UPLC systems enabling faster separations.
Cost Lower initial instrument cost and maintenance.Higher initial instrument cost and maintenance.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are generalized protocols for the analysis of diacylglycerols using HPLC with UV/fluorescence detection and LC-MS/MS.

HPLC Method with UV/Fluorescence Derivatization

This protocol outlines a general procedure for the analysis of DAGs following derivatization.

  • Lipid Extraction: Extract total lipids from the biological sample using a suitable method, such as the Folch or Bligh and Dyer method.

  • Derivatization (optional but common for UV/Fluorescence): To enhance detection, derivatize the hydroxyl group of DAGs with a UV-absorbing or fluorescent tag.

  • Purification (if necessary): Purify the derivatized DAGs using Thin-Layer Chromatography (TLC) or Solid-Phase Extraction (SPE) to remove interfering substances.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is commonly used for separating DAG molecular species.

    • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326) is often employed.

    • Detection: A UV or fluorescence detector is set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

LC-MS/MS Method

This protocol provides a general workflow for the sensitive and specific quantification of DAGs.

  • Internal Standard Spiking: Add a suitable internal standard (e.g., a stable isotope-labeled DAG) to the sample to correct for matrix effects and variations in sample processing.[2]

  • Lipid Extraction: Perform lipid extraction using a method such as the Folch or a methyl-tert-butyl ether (MTBE) based protocol.

  • LC Separation:

    • Column: A C18 or C8 reversed-phase column is typically used.

    • Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and water with additives like ammonium (B1175870) formate (B1220265) or formic acid to enhance ionization.[3]

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, where specific precursor-to-product ion transitions for each DAG species and the internal standard are monitored.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway involving diacylglycerol and a typical experimental workflow for its analysis.

Diacylglycerol_Signaling_Pathway cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 4. Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive 5. Recruitment PKC_active PKC (active) PKC_inactive->PKC_active 6. Activation Cellular_Response Cellular Response PKC_active->Cellular_Response 7. Phosphorylation of target proteins Receptor Receptor G_protein G-protein Receptor->G_protein 2. Activation Ligand Ligand Ligand->Receptor 1. Binding G_protein->PLC 3. Activation

Caption: Diacylglycerol (DAG) signaling pathway.

Experimental_Workflow cluster_hplc HPLC Analysis cluster_lcms LC-MS/MS Analysis Sample Biological Sample (e.g., cells, tissue, plasma) Extraction Lipid Extraction (e.g., Folch, Bligh & Dyer) Sample->Extraction Derivatization Derivatization (for HPLC-UV/Fluorescence) Extraction->Derivatization LC_Separation Chromatographic Separation (Reversed-Phase) Extraction->LC_Separation LC-MS/MS Path HPLC_Separation Chromatographic Separation (Reversed-Phase) Derivatization->HPLC_Separation HPLC Path UV_Fluorescence UV or Fluorescence Detection HPLC_Separation->UV_Fluorescence Data_Analysis Data Analysis and Quantification UV_Fluorescence->Data_Analysis MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection MS_Detection->Data_Analysis

Caption: Experimental workflow for DAG analysis.

Conclusion

The cross-validation of HPLC and MS methods for diacylglycerol analysis is crucial for ensuring data accuracy and reliability. HPLC with UV or fluorescence detection offers a cost-effective approach with good performance, particularly when high sensitivity is not the primary concern. In contrast, LC-MS/MS provides superior sensitivity and specificity, enabling the detailed profiling and quantification of a wide range of DAG molecular species. The choice of method should be guided by the specific research question, available resources, and the required level of analytical detail. For comprehensive lipidomic studies, the high specificity and sensitivity of LC-MS/MS make it the preferred method. However, for routine analysis where cost and simplicity are major factors, a well-validated HPLC method can provide reliable quantitative data.

References

A Comparative Analysis of 1-Palmitoyl-2-linoleoyl-sn-glycerol and its Acetylated Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) and its acetylated form, 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (Ac-PLG), also known by the research chemical name PLAG. While both are structurally related diacylglycerols (DAGs), the addition of an acetyl group to the sn-3 position significantly alters the molecule's biological activities, transforming it from a metabolic intermediate into a potent immunomodulatory agent. This guide synthesizes available experimental data to highlight these differences.

I. Overview of Biological Activities

This compound (PLG) is a naturally occurring diacylglycerol that serves as an intermediate in lipid metabolism.[1] Diacylglycerols, in general, are known to be second messengers that can activate Protein Kinase C (PKC), a family of enzymes involved in a wide range of cellular processes.[2] However, specific, independent signaling roles of PLG are not extensively documented in the current literature.

In stark contrast, the acetylated form, Ac-PLG (PLAG), has been the subject of numerous studies demonstrating its significant immunomodulatory and therapeutic effects. The acetylation at the sn-3 position appears to confer stability and novel biological properties to the molecule, allowing it to modulate inflammatory pathways effectively.[3][4]

II. Comparative Effects on Immunomodulation

A substantial body of evidence highlights the potent anti-inflammatory and immunomodulatory effects of Ac-PLG. These effects are primarily attributed to its ability to regulate cytokine production and inhibit the activation and migration of immune cells.

Table 1: Comparative Effects on Key Immunomodulatory Parameters

ParameterThis compound (PLG)1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (Ac-PLG/PLAG)
IL-4 Secretion No specific data available. General diacylglycerols can be involved in T-cell activation, which may lead to IL-4 production.Dose-dependent inhibition of IL-4 secretion from activated T-cells and mast cells.[5][6]
IL-6 and TNF-α Secretion No specific data available.Significant reduction in serum levels of IL-6 and TNF-α in mouse models of autoimmune arthritis.[7]
STAT6 Phosphorylation No specific data available.Inhibits IL-4-induced phosphorylation of STAT6, a key transcription factor for Th2 differentiation and IL-4 expression.[5][8]
PKC Activation As a diacylglycerol, it is expected to activate conventional and novel PKC isoforms.[2]Attenuates atypical PKC activation in hepatocytes.[3] Other studies suggest it can activate PKC in certain contexts.[9]
Neutrophil Migration No specific data available.Inhibits neutrophil migration to sites of inflammation.[3][4]

III. Signaling Pathways and Mechanisms of Action

The acetylation of PLG appears to be a critical modification that endows the molecule with specific signaling properties, particularly in the context of inflammation.

Ac-PLG has been shown to exert its immunomodulatory effects by targeting key signaling pathways involved in the inflammatory cascade. A primary mechanism is the inhibition of the IL-4/STAT6 signaling axis. By preventing the phosphorylation and subsequent activation of STAT6, Ac-PLG can suppress the expression of Th2-associated cytokines like IL-4, thereby mitigating allergic and inflammatory responses.[5][6]

Ac_PLG_Signaling cluster_cell Immune Cell (e.g., T-cell) IL-4_Receptor IL-4 Receptor STAT6 STAT6 IL-4_Receptor->STAT6 activates pSTAT6 pSTAT6 STAT6->pSTAT6 Phosphorylation Nucleus Nucleus pSTAT6->Nucleus Translocation IL-4_Gene IL-4 Gene Transcription Nucleus->IL-4_Gene IL-4_Secretion IL-4_Secretion IL-4_Gene->IL-4_Secretion leads to IL-4 IL-4 IL-4->IL-4_Receptor Ac-PLG Ac-PLG Ac-PLG->STAT6 inhibits phosphorylation

Caption: Ac-PLG inhibits IL-4 signaling by blocking STAT6 phosphorylation.

As a generic diacylglycerol, PLG is presumed to participate in the canonical PKC activation pathway. The binding of DAGs to the C1 domain of conventional and novel PKC isoforms leads to their activation and the subsequent phosphorylation of downstream targets. However, the specific downstream effects of PLG-mediated PKC activation have not been elucidated in detail.

PLG_Signaling cluster_membrane Cell Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes PLG PLG (DAG) PIP2->PLG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) PLG->PKC activates Active_PKC Active PKC PKC->Active_PKC Substrate Downstream Substrates Active_PKC->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrates Substrate->Phospho_Substrate Receptor Receptor Receptor->PLC activates Signal External Signal Signal->Receptor

Caption: General diacylglycerol (PLG) signaling through PKC activation.

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of PLG and Ac-PLG.

This assay measures the phosphotransferase activity of PKC.

  • Preparation of Reagents: Prepare substrate cocktail, inhibitor cocktail, lipid activator, and Mg²⁺/ATP cocktail containing [γ-³²P]ATP. The lipid activator, which may contain diacylglycerols like PLG, must be sonicated on ice.

  • Reaction Setup: In a microcentrifuge tube, combine the substrate cocktail, inhibitor cocktail (or assay dilution buffer for control), lipid activator, and the enzyme preparation (purified PKC or cell lysate).

  • Initiation of Reaction: Start the reaction by adding the Mg²⁺/ATP cocktail.

  • Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes.

  • Termination and Detection: Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.[10]

This protocol is used to detect the phosphorylation status of STAT6.

  • Cell Culture and Treatment: Culture cells (e.g., U937, A549, or Jurkat) and treat with IL-4 to induce STAT6 phosphorylation. In experimental groups, co-treat with various concentrations of Ac-PLG.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The membrane can be stripped and re-probed for total STAT6 as a loading control.[1][5][11]

This assay evaluates the ability of a compound to inhibit neutrophil migration towards a chemoattractant.

  • Neutrophil Isolation: Isolate neutrophils from whole blood using methods such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.

  • Assay Setup: Use a Boyden chamber or a similar transwell system with a porous membrane.

    • Add a chemoattractant (e.g., IL-8 or fMLP) to the lower chamber.

    • In the upper chamber, add the isolated neutrophils along with the test compound (Ac-PLG) or vehicle control.

  • Incubation: Incubate the chamber to allow neutrophils to migrate through the membrane towards the chemoattractant.

  • Quantification of Migration:

    • After incubation, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting, or by using a viability assay that measures ATP content (e.g., CellTiter-Glo®).

    • Alternatively, in microfluidic devices, migration can be tracked and quantified in real-time using microscopy and image analysis software.[4][12][13]

V. Conclusion

The available scientific evidence strongly indicates that the acetylation of this compound fundamentally alters its biological function, converting it from a simple metabolic intermediate into a potent immunomodulatory agent. Ac-PLG exhibits well-documented anti-inflammatory properties, primarily through the suppression of pro-inflammatory cytokines and the inhibition of key inflammatory signaling pathways. In contrast, the specific biological activities of PLG, beyond its general role as a diacylglycerol and PKC activator, remain largely uncharacterized.

For researchers and drug development professionals, Ac-PLG represents a promising lead compound for the development of novel anti-inflammatory and immunomodulatory therapies. Future research should focus on a direct, head-to-head comparison of PLG and Ac-PLG in various in vitro and in vivo models to fully elucidate the structure-activity relationship and the precise molecular mechanisms conferred by the acetyl group. Such studies will be invaluable in understanding the therapeutic potential of acetylated diacylglycerols.

References

A Researcher's Guide to Validating Enzyme Stereoselectivity Using 1-Palmitoyl-2-linoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of an enzyme's stereoselectivity is a critical step in understanding its function and potential applications. This guide provides a comprehensive comparison of methodologies for validating enzyme stereoselectivity, with a primary focus on the use of the defined substrate 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG). We present detailed experimental protocols, comparative data, and explore alternative substrates and analytical techniques.

The stereochemical preference of an enzyme, particularly lipases that act on triglycerides, dictates its biological role and its utility in various biotechnological applications, from the production of structured lipids for nutritional purposes to the synthesis of chiral intermediates in the pharmaceutical industry. This compound serves as an excellent substrate for these studies due to its defined stereochemistry, allowing for the precise assessment of an enzyme's preference for the sn-1 versus the sn-3 position.

Comparative Analysis of Methodologies

The validation of enzyme stereoselectivity primarily involves the enzymatic hydrolysis of a prochiral or chiral triglyceride, followed by the analysis of the resulting diacylglycerol (DAG) enantiomers. The two predominant analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) after chiral derivatization and direct analysis by chiral Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS).

FeatureChiral HPLC with DerivatizationChiral SFC-MS
Principle Enzymatic hydrolysis followed by reaction of DAGs with a chiral derivatizing agent to form diastereomers, which are then separated on a standard HPLC column.Direct separation of DAG enantiomers on a chiral stationary phase using supercritical CO2 as the mobile phase, coupled with mass spectrometry for detection.
Sample Preparation Multi-step: enzymatic reaction, extraction of lipids, derivatization, and purification of derivatives.Minimal: enzymatic reaction and extraction of lipids.
Analysis Time Longer, due to the derivatization step and potentially longer HPLC run times.Faster, with typical run times under 10 minutes for baseline separation.[1]
Sensitivity High, especially with fluorescent derivatizing agents.High, with the added advantage of mass-based detection for structural confirmation.
Resolution Excellent resolution of diastereomers can be achieved.Excellent baseline separation of enantiomers is possible with the appropriate chiral column.[1]
Cost & Complexity Lower initial instrument cost, but derivatization adds complexity and potential for artifacts.Higher initial instrument cost, but simpler workflow.

Experimental Protocols

Below are detailed protocols for the validation of enzyme stereoselectivity using this compound.

I. Enzymatic Hydrolysis of this compound

This protocol outlines the initial enzymatic reaction to generate the diacylglycerol products.

Materials:

  • Lipase (B570770) of interest

  • This compound (PLG)

  • Tris-HCl buffer (or other suitable buffer, pH determined by enzyme optimum)

  • Triton X-100 or other suitable detergent

  • Sodium chloride (NaCl)

  • Chloroform (B151607) and Methanol (B129727) for extraction

  • Microcentrifuge tubes

  • Thermomixer or shaking water bath

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform). For the assay, evaporate a known amount of the substrate solution in a microcentrifuge tube under a stream of nitrogen to form a thin film.

  • Emulsification: Add a solution of Triton X-100 to the tube containing the dried substrate. Vortex vigorously to create an emulsion.

  • Reaction Mixture Preparation: In a separate tube, prepare the reaction buffer containing Tris-HCl at the optimal pH for the lipase, and NaCl.

  • Enzyme Addition: Add the lipase solution to the reaction buffer. The amount of enzyme should be optimized to achieve a desired level of hydrolysis within a reasonable timeframe.

  • Initiation of Reaction: Add the enzyme-buffer mixture to the emulsified substrate to start the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the lipase with constant shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol (e.g., 2:1 v/v). Vortex thoroughly and centrifuge to separate the phases.

  • Sample Collection: Carefully collect the lower organic phase containing the lipids (unreacted substrate, diacylglycerols, monoacylglycerols, and free fatty acids) for subsequent analysis.

II. Analysis of Diacylglycerol Enantiomers by Chiral HPLC with Derivatization

This method involves converting the chiral diacylglycerols into diastereomers, which can be separated on a non-chiral HPLC column.

Materials:

  • Dried lipid extract from the hydrolysis reaction

  • Chiral derivatizing agent (e.g., (R)-(+)-1-phenylethyl isocyanate or 4-nitrophenyl isocyanate)[2][3]

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

  • Tertiary amine catalyst (e.g., pyridine (B92270) or triethylamine)

  • HPLC system with UV or fluorescence detector

  • Normal-phase HPLC column (e.g., silica)

  • Hexane (B92381) and isopropanol (B130326) (or other suitable mobile phase components)

Procedure:

  • Derivatization: To the dried lipid extract, add the anhydrous solvent, the chiral derivatizing agent, and the catalyst. Incubate the reaction at room temperature or a slightly elevated temperature until the reaction is complete.

  • Purification: After the reaction, the excess derivatizing agent and by-products can be removed using solid-phase extraction (SPE) or thin-layer chromatography (TLC).

  • HPLC Analysis: Dissolve the purified diastereomeric derivatives in the mobile phase and inject them into the HPLC system.

  • Separation: Separate the diastereomers using a normal-phase column with an isocratic or gradient elution of hexane and isopropanol.

  • Detection and Quantification: Detect the separated diastereomers using a UV or fluorescence detector. The peak areas of the two diastereomers correspond to the amounts of the sn-1,2- and sn-2,3-diacylglycerol enantiomers.

  • Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [([sn-1,2-DAG] - [sn-2,3-DAG]) / ([sn-1,2-DAG] + [sn-2,3-DAG])] x 100

III. Direct Analysis of Diacylglycerol Enantiomers by Chiral SFC-MS

This method allows for the direct separation of the diacylglycerol enantiomers without derivatization.

Materials:

  • Dried lipid extract from the hydrolysis reaction

  • Supercritical Fluid Chromatography (SFC) system coupled to a Mass Spectrometer (MS)

  • Chiral SFC column (e.g., amylose (B160209) or cellulose-based)[1]

  • Supercritical CO2

  • Co-solvent (e.g., methanol, ethanol, or isopropanol)

Procedure:

  • Sample Preparation: Dissolve the dried lipid extract in a suitable solvent compatible with the SFC system.

  • SFC-MS Analysis: Inject the sample into the SFC-MS system.

  • Separation: Separate the diacylglycerol enantiomers on the chiral column using a gradient of supercritical CO2 and the co-solvent.

  • Detection and Quantification: Detect the eluting enantiomers using the mass spectrometer. The peak areas from the extracted ion chromatograms for the two enantiomers are used for quantification.

  • Calculation of Enantiomeric Excess (e.e.): The e.e. is calculated using the same formula as in the HPLC method.

Alternative Substrates for Stereoselectivity Validation

While this compound is a well-defined substrate, other triglycerides can also be used to assess enzyme stereoselectivity. The choice of substrate can influence the observed selectivity.[2]

SubstrateStructureAdvantagesDisadvantages
Triolein Triglyceride with three oleic acid moieties.Commercially available, well-studied, allows for the assessment of selectivity towards a common unsaturated fatty acid.[2]As a prochiral substrate, the initial hydrolysis products are a racemic mixture unless the enzyme is stereoselective.
Trioctanoin Triglyceride with three octanoic acid moieties.Shorter chain fatty acids can lead to different solubility and reaction kinetics, providing insights into the enzyme's substrate specificity.[2]May not be representative of the enzyme's activity on longer-chain, more physiologically relevant triglycerides.
1,3-Dioleoyl-2-palmitoylglycerol (OPO) A structured triglyceride.Allows for the study of selectivity in the context of a mixed-acid triglyceride, which is common in natural fats and oils.Synthesis can be more complex than for simple triglycerides.

Quantitative Comparison of Lipase Stereoselectivity

The stereoselectivity of a lipase is often expressed as the enantiomeric excess (e.e.) of the diacylglycerol product. The following table provides a summary of reported stereoselectivities for different lipases with various substrates.

Lipase SourceSubstrateEnantiomeric Excess (e.e.) of sn-1,2(2,3)-diacylglycerol (%)Preferred PositionReference
Human Gastric LipaseTrioctanoin54sn-3[2]
Human Gastric LipaseTriolein74sn-3[2]
Rabbit Gastric LipaseTrioctanoin70sn-3[2]
Rabbit Gastric LipaseTriolein47sn-3[2]
Porcine Pancreatic LipaseTrioctanoin3Non-specific[2]
Porcine Pancreatic LipaseTriolein8Non-specific[2]
Rhizomucor miehei LipaseTrioleinHighsn-1[4]
Recombinant Dog Gastric LipaseTrioleinHighsn-3[4]

Note: The enantiomeric excess can vary depending on the reaction conditions and the extent of the hydrolysis.

Visualizing the Workflow and Concepts

To better illustrate the experimental processes and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results enz_hydrolysis Enzymatic Hydrolysis of PLG lipid_extraction Lipid Extraction enz_hydrolysis->lipid_extraction derivatization Chiral Derivatization (for HPLC) lipid_extraction->derivatization Option 1 sfcms Chiral SFC-MS Analysis lipid_extraction->sfcms Option 2 hplc Chiral HPLC Analysis derivatization->hplc quantification Quantification of DAG Enantiomers hplc->quantification sfcms->quantification ee_calc Enantiomeric Excess Calculation quantification->ee_calc stereoselectivity_concept PLG This compound (PLG) Lipase Lipase PLG->Lipase sn1_hydrolysis Hydrolysis at sn-1 Lipase->sn1_hydrolysis sn-1 selective sn3_hydrolysis Hydrolysis at sn-3 Lipase->sn3_hydrolysis sn-3 selective DAG1 2-Linoleoyl-3-palmitoyl-sn-glycerol (sn-2,3-DAG) sn1_hydrolysis->DAG1 DAG2 This compound (sn-1,2-DAG) sn3_hydrolysis->DAG2

References

comparative analysis of 1-Palmitoyl-2-linoleoyl-sn-glycerol in healthy vs. diseased tissue

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative analysis of 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) reveals its fluctuating presence in healthy versus diseased tissues, highlighting its potential as a biomarker and therapeutic target. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing quantitative data, experimental methodologies, and the intricate signaling pathways governed by this specific diacylglycerol.

This compound (PLG) is a specific diacylglycerol (DAG) molecule, a class of lipids that are fundamental components of cellular membranes and crucial signaling molecules. The precise concentration of individual lipid species like PLG can vary significantly between healthy and diseased states, reflecting underlying pathological processes. This comparative analysis synthesizes available data on PLG levels in various conditions, offering insights into its role in disease pathogenesis.

Quantitative Comparison of PLG and Related Diacylglycerols

The following table summarizes the quantitative data on the concentration of PLG and structurally similar diacylglycerols in various healthy and diseased tissues. It is important to note that while direct quantification of PLG is not always available, data for closely related DAG species provide valuable insights into the metabolic perturbations in different diseases.

Tissue/FluidConditionDiacylglycerol SpeciesConcentration/ChangeCitation
Skeletal MuscleHealthy (Lean Athletes)Total Diacylglycerol10.0 ± 0.78 pmol/μg protein[1]
Skeletal MuscleObeseTotal Diacylglycerol13.3 ± 1.0 pmol/μg protein[1]
Skeletal MuscleType 2 DiabetesTotal Diacylglycerol15.2 ± 1.0 pmol/μg protein[1]
PlasmaOvarian Cancer (vs. Benign Tumor)DAG(16:1/18:1)Significantly altered, improved diagnostic accuracy of CA125[2][3]
Colorectal Cancer TissueColorectal Cancer (vs. Paracancerous Tissue)Total Triglycerides (precursors to DAGs)Significantly lower in cancerous tissue (16.3 ± 19.8 μmol/g vs 44.1 ± 38.1 μmol/g)[4][5]
Brain (Neocortex)Alzheimer's Disease (Mild)Total DiacylglycerolElevated[5]
Brain (Neocortex)Alzheimer's Disease (Severe)Total DiacylglycerolSignificantly elevated[5]

Deciphering the Message: The Diacylglycerol Signaling Pathway

Diacylglycerols, including PLG, are key second messengers in a multitude of cellular signaling pathways. Their primary role is to activate a family of enzymes known as protein kinase C (PKC). The activation of PKC isoforms triggers a cascade of downstream events that regulate various cellular processes such as cell proliferation, differentiation, apoptosis, and metabolism. Dysregulation of this pathway is a hallmark of several diseases, including cancer and metabolic disorders.

Below is a diagram illustrating the central role of diacylglycerol in cellular signaling.

Diacylglycerol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG This compound (PLG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (Proliferation, Differentiation, Metabolism) PKC->Downstream Phosphorylates target proteins leading to Receptor G-protein coupled receptor / Receptor Tyrosine Kinase Receptor->PLC Activates Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample (Healthy vs. Diseased) Homogenize Homogenization (Chloroform/Methanol) Tissue->Homogenize Extract Lipid Extraction (Bligh-Dyer/Folch) Homogenize->Extract Dry Drying and Reconstitution Extract->Dry LC Liquid Chromatography (LC) (Separation of Lipids) Dry->LC MS Tandem Mass Spectrometry (MS/MS) (Detection and Quantification) LC->MS Data Data Analysis (Quantification of PLG) MS->Data

References

A Researcher's Guide to Assessing the Purity of Synthetic 1-Palmitoyl-2-linoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG), a crucial diacylglycerol (DAG) species, is paramount for the accuracy and reproducibility of experimental results. As a key second messenger in cellular signaling, particularly in the activation of Protein Kinase C (PKC), even minor impurities can lead to significant variations in biological activity. This guide provides a comprehensive comparison of analytical methods for assessing PLG purity, complete with experimental protocols and data to aid in the selection of the most appropriate technique for your research needs.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity assessment depends on several factors, including the required sensitivity, the need to resolve isomers, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods employed.

Analytical Technique Principle Information Provided Advantages Limitations Typical Purity Specification
HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) Separation based on polarity, with near-universal detection of non-volatile analytes.Quantitative purity, separation of major lipid classes (mono-, di-, triglycerides).Robust, relatively low cost, good for quantifying major components.Lower sensitivity than MS, may not resolve all isomers effectively.>98%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass-to-charge ratio analysis and fragmentation.High-sensitivity quantification, isomer differentiation, impurity identification.High sensitivity and specificity, excellent for trace impurity detection and isomer analysis.[1]Higher cost and complexity, potential for ion suppression effects.>99%
Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Absolute purity determination, structural confirmation, identification of impurities with distinct proton signals.Non-destructive, provides absolute quantification without a reference standard of the analyte.[2]Lower sensitivity than MS, signal overlap can complicate analysis in complex mixtures.>99%

Potential Impurities in Synthetic this compound

The synthesis and storage of PLG can introduce various impurities that may interfere with experimental outcomes. Understanding these potential contaminants is crucial for accurate purity assessment.

Synthesis-Related Impurities:

  • Positional Isomers: 1,3-diacylglycerol and 2,3-diacylglycerol isomers can form during synthesis.[3]

  • Acyl Chain Isomers: Isomers with different fatty acids at the sn-1 and sn-2 positions.

  • Mono- and Triacylglycerols: Incomplete or excessive acylation can result in the presence of monopalmitin, monolinolein, or triglycerides.

  • Residual Solvents and Reagents: Solvents and catalysts used in the synthesis may remain in the final product.

Degradation-Related Impurities:

  • Oxidation Products: The linoleoyl chain is susceptible to oxidation, leading to the formation of hydroperoxides and other oxidation products.

  • Hydrolysis Products: Breakdown of the ester bonds can result in free fatty acids (palmitic and linoleic acid) and glycerol.

  • Acyl Migration: The acyl chains can migrate, leading to the formation of the more stable 1,3-isomer from the 1,2-isomer.[3]

Comparison with Alternative Diacylglycerols

While PLG is a widely used research tool, other synthetic diacylglycerols with varying fatty acid compositions are also available. The choice of analogue can influence the specific biological response.

Product Structure Typical Purity Key Features & Applications
This compound (PLG) sn-1 Palmitic acid, sn-2 Linoleic acid>99%Activator of conventional and novel PKC isoforms.[4] Used in studies of lipid signaling and metabolism.
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) sn-1 Stearic acid, sn-2 Arachidonic acid>98%Potent activator of specific PKC isoforms, particularly PKCα and PKCδ.[5]
1-Oleoyl-2-acetyl-sn-glycerol (OAG) sn-1 Oleic acid, sn-2 Acetic acid>97%A cell-permeable DAG analog that activates Ca²⁺-dependent PKC isoforms.[6]

Experimental Protocols

Quantitative Analysis by HPLC with Charged Aerosol Detection (CAD)

This protocol is suitable for the quantification of the main PLG component and major lipid class impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Charged Aerosol Detector (CAD)

  • C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Hexane, HPLC grade

  • Ammonium (B1175870) acetate

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the PLG sample in a suitable solvent (e.g., chloroform (B151607)/methanol 2:1 v/v) to a final concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 50:50 ACN/Water with 10 mM ammonium acetate

    • Mobile Phase B: 90:10 IPA/ACN with 10 mM ammonium acetate

  • Chromatographic Conditions:

    • Flow rate: 0.3 mL/min

    • Column temperature: 40 °C

    • Injection volume: 5 µL

    • Gradient: 30% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • CAD Settings:

    • Evaporation temperature: 35 °C

    • Gas (Nitrogen) pressure: 35 psi

  • Data Analysis: Integrate the peak area of PLG and any impurity peaks. Calculate the purity as the percentage of the PLG peak area relative to the total peak area.

Impurity Profiling by LC-MS/MS

This protocol is designed for the sensitive detection and identification of trace impurities and isomers.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph (UHPLC)

  • High-Resolution Tandem Mass Spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

Reagents:

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid

Procedure:

  • Sample Preparation: Prepare a dilute solution of the PLG sample (e.g., 10 µg/mL) in methanol.

  • Mobile Phase Preparation:

    • Mobile Phase A: 60:40 Water/Acetonitrile with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: 90:10 Isopropanol/Acetonitrile with 0.1% formic acid and 10 mM ammonium formate.

  • Chromatographic Conditions:

    • Flow rate: 0.4 mL/min

    • Column temperature: 55 °C

    • Injection volume: 2 µL

    • Gradient: Start at 32% B, increase to 100% B over 25 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Mass Spectrometry Settings:

    • Ionization mode: Positive Electrospray Ionization (ESI+)

    • Capillary voltage: 3.0 kV

    • Source temperature: 150 °C

    • Desolvation temperature: 500 °C

    • Full scan range: m/z 100-1200

    • MS/MS: Data-dependent acquisition with collision-induced dissociation (CID) on the top 5 most intense ions. Use a collision energy ramp (e.g., 20-40 eV).

  • Data Analysis: Identify potential impurities by comparing their mass spectra and fragmentation patterns to known databases and fragmentation prediction tools. Quantify impurities using an internal standard if available.

Absolute Purity Determination by ¹H-NMR

This protocol provides a method for determining the absolute purity of PLG without the need for a specific PLG reference standard.[7]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the PLG sample into a vial.

    • Accurately weigh a known amount of the internal standard (e.g., 2-3 mg of maleic anhydride) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum. Key parameters include:

      • Pulse angle: 90°

      • Relaxation delay (d1): at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for lipids).

      • Number of scans: 16 or more for good signal-to-noise.

  • Data Processing:

    • Process the spectrum with an exponential window function (line broadening of 0.3 Hz).

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved signals of both the PLG and the internal standard.

  • Purity Calculation:

    • Calculate the purity of the PLG sample using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Visualizing Experimental Workflows and Signaling Pathways

Workflow for Purity Assessment

purity_assessment_workflow Overall Workflow for PLG Purity Assessment cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting sample Synthetic PLG Sample weigh Accurate Weighing sample->weigh dissolve Dissolution in Appropriate Solvent weigh->dissolve hplc HPLC-CAD/ELSD dissolve->hplc Quantitative Purity lcms LC-MS/MS dissolve->lcms Impurity ID & Isomer Analysis nmr q¹H-NMR dissolve->nmr Absolute Purity & Structure ID quant Quantification of Purity & Impurities hplc->quant lcms->quant nmr->quant report Certificate of Analysis quant->report

Workflow for PLG Purity Assessment
PLG-Mediated Protein Kinase C Activation Pathway

pkc_pathway Simplified PKC Activation by 1,2-Diacylglycerol cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor Gq-Protein Coupled Receptor (GPCR) plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP₂ plc->pip2 plg 1,2-Diacylglycerol (e.g., PLG) pip2->plg Hydrolysis ip3 IP₃ pip2->ip3 Hydrolysis pkc_active Active PKC plg->pkc_active Binds to C1 domain er Endoplasmic Reticulum ip3->er Binds to receptor pkc_inactive Inactive PKC downstream Phosphorylation of Substrate Proteins pkc_active->downstream ligand Agonist (Hormone/Neurotransmitter) ligand->receptor ca2 Ca²⁺ er->ca2 Release ca2->pkc_active Binds to C2 domain (for conventional PKCs) response Cellular Response (e.g., proliferation, differentiation) downstream->response

References

A Comparative Guide to Inter-laboratory Quantification of 1-Palmitoyl-2-linoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the quantification of 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG), a significant diacylglycerol (DAG) species involved in cellular signaling. Given the inherent challenges in lipid analysis, this document emphasizes the importance of standardized protocols to ensure data reproducibility across different laboratories. While a formal inter-laboratory comparison study for this specific lipid is not publicly available, this guide presents a hypothetical comparison to illustrate potential variability and highlight critical aspects of the analytical process.

Data Presentation: A Hypothetical Inter-laboratory Comparison

The following table summarizes hypothetical quantitative data for PLG concentration in a standard reference material as might be determined by three different laboratories. This illustrates the typical inter-laboratory variability that can be encountered in lipidomics.[1][2][3]

LaboratoryMethodMean Concentration (µg/mL)Standard Deviation (µg/mL)Coefficient of Variation (%)
Lab ALC-MS/MS with derivatization9.80.99.2
Lab BShotgun Lipidomics (Direct Infusion)12.12.520.7
Lab CLC-MS/MS without derivatization10.51.211.4

Note: This data is illustrative and intended to highlight the potential for variation in quantitative results due to methodological differences.

Experimental Protocols

Accurate quantification of PLG requires meticulous attention to the experimental protocol. The following sections detail a typical workflow for PLG analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted and robust method for lipid analysis.[4][5][6]

Sample Preparation and Lipid Extraction

The initial and most critical step is the efficient extraction of lipids from the biological matrix while minimizing degradation and contamination.

  • Internal Standard Addition: Prior to extraction, a known amount of an appropriate internal standard (e.g., a deuterated or odd-chain DAG) is added to the sample. This is crucial for correcting for sample loss during preparation and for variations in instrument response.

  • Lipid Extraction: A common method is the Bligh-Dyer or Folch extraction, which uses a chloroform/methanol/water solvent system to partition lipids into an organic phase. The specific ratios of solvents may need to be optimized depending on the sample matrix.

  • Solvent Evaporation and Reconstitution: The organic phase containing the lipids is collected, and the solvent is evaporated under a stream of nitrogen. The dried lipid extract is then reconstituted in a suitable solvent for LC-MS/MS analysis, typically a mixture of isopropanol (B130326) and acetonitrile.

(Optional) Derivatization

Due to the low ionization efficiency of native DAGs, a derivatization step can be employed to introduce a charged group, thereby enhancing the signal intensity in the mass spectrometer.[7][8]

  • Reagent: A common derivatizing agent is N,N-dimethylglycine, which adds a permanently positive charge to the DAG molecule.

  • Procedure: The dried lipid extract is incubated with the derivatizing agent and a coupling reagent at a controlled temperature. The reaction is then quenched, and the derivatized lipids are purified before analysis.

LC-MS/MS Analysis

The separation and detection of PLG are performed using a liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic Separation: A reverse-phase C18 column is typically used to separate the different lipid species based on their hydrophobicity. A gradient elution with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water with additives such as formic acid and ammonium (B1175870) formate (B1220265) is employed.

  • Mass Spectrometry Detection: The mass spectrometer is operated in positive ion mode. For quantification, Multiple Reaction Monitoring (MRM) is used, where a specific precursor ion (the molecular ion of PLG) is selected and fragmented, and a specific product ion is monitored. This provides high selectivity and sensitivity.

Data Analysis and Quantification
  • Peak Integration: The chromatographic peaks corresponding to the internal standard and the endogenous PLG are integrated.

  • Calibration Curve: A calibration curve is generated using a series of known concentrations of a PLG analytical standard.

  • Concentration Calculation: The concentration of PLG in the sample is determined by comparing the peak area ratio of the endogenous PLG to the internal standard against the calibration curve.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis a Biological Sample b Addition of Internal Standard a->b c Lipid Extraction (e.g., Bligh-Dyer) b->c d Solvent Evaporation c->d e Reconstitution d->e f LC-MS/MS Analysis e->f Injection g Data Processing (Peak Integration) f->g h Quantification (Calibration Curve) g->h i Result h->i Final Concentration

Caption: A typical workflow for PLG quantification.

Signaling Pathway

This compound, as a diacylglycerol, is a key second messenger in cellular signaling, most notably in the activation of Protein Kinase C (PKC).[4][9][10]

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes PLG This compound (PLG) PIP2->PLG IP3 IP3 PIP2->IP3 PKC_active Active PKC PLG->PKC_active activates Downstream Downstream Targets PKC_active->Downstream PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocation to membrane Cellular_Response Cellular Response Downstream->Cellular_Response Receptor Receptor Activation Receptor->PLC Ca_release Ca2+ Release IP3->Ca_release Ca_release->PKC_active co-activates

Caption: PLG-mediated activation of Protein Kinase C.

References

Validating the Role of 1-Palmitoyl-2-linoleoyl-sn-glycerol in Protein Kinase C Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Palmitoyl-2-linoleoyl-sn-glycerol's (PLG) performance in activating Protein Kinase C (PKC) against other alternatives, supported by experimental data. Detailed methodologies for key experiments are also presented to aid in the design and interpretation of related research.

Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal in a myriad of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[1] The activation of conventional and novel PKC isoforms is initiated by second messengers, most notably diacylglycerols (DAGs) like PLG.[2][3] The specific molecular species of DAG can differentially regulate the activation of various PKC isoenzymes, highlighting the importance of understanding the role of individual isomers such as PLG.[4]

Comparative Analysis of PKC Activation

The efficacy of PKC activation is highly dependent on the structure of the diacylglycerol molecule, including the length and saturation of its fatty acyl chains.[5] Unsaturated 1,2-diacylglycerols are generally more potent activators than their saturated counterparts.[5] The tables below summarize the comparative performance of various DAGs and other activators on different PKC isoforms.

Table 1: Comparative Activation of PKC Isoforms by Diacylglycerol (DAG) Species

Activator (DAG Species)PKC IsoformRelative Activation PotencyKey Findings
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCα, PKCδHighSignificantly higher stimulatory effects on PKCα and PKCδ compared to SDG and SEG.[4]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)PKCβIHighHigher activation of PKCβI compared to SAG.[4]
1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)PKCβIHighHigher activation of PKCβI compared to SAG.[4]
18:0/22:6-DGPKCγ, PKCθModerate to HighPKCγ showed a moderate preference, while PKCθ exhibited the strongest activation with this DG species.[6]
1,2-dioctanoyl-sn-glycerol (DOG)PKCαLowDisplayed reduced potency for PKCα activation.[7]
Phorbol (B1677699) 12-myristate 13-acetate (PMA)Conventional and Novel PKCsHighA potent activator that can mimic DAG, often used as a positive control.[2][8]

Table 2: Influence of Fatty Acyl Chain Composition on PKC Activation

Fatty Acyl Chain CharacteristicsGeneral Effect on PKC ActivationSupporting Observations
Unsaturation Increased PotencyUnsaturated 1,2-diacylglycerols are generally more potent activators than saturated ones.[5]
Chain Length Optimal Length ExistsDiacylglycerols with short fatty acyl chains show high activation capacity.[5] A range of saturated DAGs defined an optimal acyl chain length of around 14 carbons for binding.[7]
sn-2 Position Substitution Modulates PotencySubstitution with specific n-3 and n-6 polyunsaturated fatty acids at the sn-2 position increases the potency of DAG to stimulate PKC activity in vitro.[9]

Signaling Pathway and Experimental Workflows

The activation of conventional PKC isoforms by PLG is a multi-step process initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). This reaction generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG (in this case, PLG).[1] IP3 triggers the release of intracellular calcium, which, along with PLG, recruits PKC to the plasma membrane, leading to its activation.[1][2]

Below are diagrams illustrating the PKC activation pathway and standard experimental workflows used to validate the role of activators like PLG.

PKC_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Signal Signal Receptor Receptor Signal->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis PLG PLG PIP2->PLG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC PLG->PKC_inactive 7. Binding PKC_active Active PKC Substrate Substrate PKC_active->Substrate 9. Phosphorylation ER ER Ca²⁺ Store IP3->ER 4. Binds to Receptor Ca2+ Ca²⁺ Ca2+->PKC_inactive 6. Binding PKC_inactive->PKC_active 8. Translocation & Activation ER->Ca2+ 5. Release

Canonical signaling pathway of Protein Kinase C activation by PLG.

In_Vitro_Kinase_Assay_Workflow Start Start Prepare_Reaction 1. Prepare Reaction Mixture (Buffer, PKC Enzyme, Substrate Peptide) Start->Prepare_Reaction Add_Activator 2. Add Activator (PLG or other DAGs) Prepare_Reaction->Add_Activator Initiate_Reaction 3. Initiate with [γ-³²P]ATP Add_Activator->Initiate_Reaction Incubate 4. Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction 5. Spot onto P81 paper & Stop Reaction Incubate->Stop_Reaction Wash 6. Wash to remove free [γ-³²P]ATP Stop_Reaction->Wash Quantify 7. Quantify incorporated ³²P (Scintillation Counting) Wash->Quantify End End Quantify->End

Workflow for a radioactive in vitro Protein Kinase C assay.

PKC_Translocation_Assay_Workflow Start Start Cell_Culture 1. Culture Cells Start->Cell_Culture Stimulate 2. Stimulate with PLG or other activators Cell_Culture->Stimulate Lyse_Cells 3. Lyse Cells & Separate Fractions Stimulate->Lyse_Cells Fractions Cytosolic vs. Membrane Fractions Lyse_Cells->Fractions Western_Blot 4. Western Blot for PKC Isoform Fractions->Western_Blot Analyze 5. Quantify band intensity to determine translocation Western_Blot->Analyze End End Analyze->End

Workflow for a cellular PKC translocation assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to measure PKC activation.

1. In Vitro PKC Kinase Assay (Radioactive Method)

This assay measures the phosphotransferase activity of PKC by quantifying the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into a specific substrate peptide.[10][11]

  • Materials and Reagents:

    • Purified PKC enzyme

    • PKC substrate peptide (e.g., KRTLRR)[1]

    • Lipid activator solution (containing phosphatidylserine (B164497) and the diacylglycerol to be tested, such as PLG)

    • Assay Dilution Buffer (ADB)

    • [γ-³²P]ATP

    • P81 phosphocellulose paper

    • 0.75% Phosphoric acid

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare the lipid activator by combining phosphatidylserine and the test diacylglycerol, evaporating the solvent, and resuspending in buffer with sonication.[11]

    • In a microcentrifuge tube, combine the substrate cocktail, assay dilution buffer, and the prepared lipid activator.[11]

    • Add the purified PKC enzyme to the mixture.

    • Initiate the kinase reaction by adding the [γ-³²P]ATP mixture.[11]

    • Incubate the reaction for 10 minutes at 30°C.[11]

    • Terminate the reaction by spotting an aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper.

    • Wash the P81 paper squares multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[11]

    • Perform a final wash with acetone.[11]

    • Transfer the dried paper to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

2. Cellular PKC Translocation Assay

This assay is used to assess PKC activation within intact cells.[12] Upon activation, many PKC isoforms translocate from the cytosol to the plasma membrane.[12][13] This translocation can be visualized and quantified by subcellular fractionation followed by Western blotting.

  • Materials and Reagents:

    • Cultured cells of interest

    • Test activator (e.g., PLG, PMA)

    • Cell lysis buffer (non-detergent based for initial fractionation)

    • Ultracentrifuge

    • SDS-PAGE and Western blotting reagents

    • Primary antibody specific to the PKC isoform of interest

    • HRP-conjugated secondary antibody

    • Chemiluminescence detection reagents

  • Procedure:

    • Plate and culture cells to the desired confluency.

    • Treat the cells with the test activator (PLG) or controls (e.g., vehicle, PMA) for a specified time.

    • Wash the cells with ice-cold PBS and harvest.

    • Lyse the cells using a hypotonic buffer and mechanical disruption (e.g., dounce homogenization).

    • Perform a low-speed centrifugation to pellet nuclei and unbroken cells.

    • Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).

    • Resuspend the membrane pellet in a buffer containing a non-ionic detergent.

    • Determine the protein concentration of both the cytosolic and membrane fractions.

    • Resolve equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific to the PKC isoform being studied.

    • Detect the signal using chemiluminescence and quantify the band intensities to determine the relative amount of the PKC isoform in the cytosolic versus membrane fraction. An increase in the membrane-associated fraction indicates activation.[12]

References

A Comparative Guide to 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) Levels in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG), a significant diacylglycerol (DAG), across various human biological matrices. While direct absolute quantification of PLG is not uniformly available across all tissues in a single comprehensive study, this document synthesizes findings from multiple lipidomics studies to offer insights into its presence, relative abundance, and potential roles.

Data Presentation: Quantitative Comparison of PLG

Direct comparative studies on the absolute concentration of this compound across different human tissues are limited. The following table summarizes the available quantitative and qualitative data to provide a comparative perspective.

Biological MatrixConcentration of this compound (DG 16:0/18:2)Key Findings & Remarks
Human Plasma/Serum Absolute concentration not consistently reported in healthy individuals.A significant association has been found between plasma DG(16:0/18:2) levels and the prevalence of hypertension in middle-aged and elderly Chinese individuals[1]. The Human Metabolome Database confirms its presence in blood.
Human Skeletal Muscle Specific absolute concentration in healthy resting muscle is not readily available.Studies have shown that DAG species containing linoleic acid (18:2), such as C18:0/18:2, increase in the skeletal muscle of individuals with type 2 diabetes during acute hyperinsulinemia[2]. Total DAG concentration in healthy, athletic individuals is approximately 10.0 ± 0.78 pmol/μg protein, with the majority localized to the membrane fraction[3].
Human Adipose Tissue Absolute concentrations of individual DAG species are not well-documented in publicly available literature.Adipose tissue is a primary site for the synthesis and storage of triacylglycerols, with diacylglycerols serving as key intermediates. Lipidomic analyses have revealed that the composition of lipids, including triacylglycerols, varies between different adipose tissue depots (e.g., thigh vs. abdomen)[4][5][6].

Experimental Protocols

The quantification of this compound and other diacylglycerols in biological matrices is typically achieved through advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction from Biological Matrices

A crucial first step is the efficient extraction of lipids from the biological sample. The Folch or Bligh-Dyer methods are commonly employed.

  • Objective: To isolate lipids from other cellular components.

  • Procedure (Modified Bligh-Dyer):

    • Homogenize the tissue or liquid sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).

    • Add chloroform and water to the homogenate to induce phase separation, resulting in a final chloroform:methanol:water ratio of 2:2:1.8.

    • Centrifuge the mixture to separate the phases.

    • The lower organic phase, containing the lipids, is carefully collected.

    • The solvent is evaporated under a stream of nitrogen.

    • The dried lipid extract is reconstituted in an appropriate solvent for LC-MS/MS analysis.

  • Internal Standards: To ensure accurate quantification, a known amount of a non-endogenous, stable isotope-labeled diacylglycerol internal standard (e.g., d5-DAG 16:0/18:1) is added to the sample before extraction.

Quantification by LC-MS/MS
  • Objective: To separate and quantify individual diacylglycerol species.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Separation:

    • Column: A reverse-phase column (e.g., C18) is typically used to separate diacylglycerol species based on their hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acyl chains.

    • Mobile Phase: A gradient of two or more solvents is used for elution. A common mobile phase system consists of an aqueous solvent with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) and an organic solvent mixture (e.g., acetonitrile/isopropanol).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used. Diacylglycerols are often detected as their ammonium adducts [M+NH4]+.

    • Quantification: Multiple Reaction Monitoring (MRM) is a sensitive and specific method used on triple quadrupole mass spectrometers. It involves monitoring a specific precursor ion-to-product ion transition for the analyte and the internal standard. For this compound, the precursor ion would be the m/z of its ammonium adduct, and the product ions would correspond to the neutral loss of one of the fatty acyl chains.

Mandatory Visualizations

Signaling Pathway of Diacylglycerol

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling PKC->Downstream phosphorylates Ca_release Ca2+ Release from ER IP3->Ca_release induces Ca_release->Downstream co-activates Cellular_Response Cellular Response Downstream->Cellular_Response leads to GPCR GPCR Activation GPCR->PLC activates

Caption: Diacylglycerol signaling pathway.

Experimental Workflow for PLG Quantification

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Tissue, etc.) Spike Spike with Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Bligh-Dyer) Spike->Extraction Drydown Dry Extract Extraction->Drydown Reconstitute Reconstitute in LC-MS compatible solvent Drydown->Reconstitute LC_Separation Chromatographic Separation (Reverse Phase) Reconstitute->LC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification against Internal Standard Integration->Quantification Results Concentration Data (e.g., nmol/g tissue) Quantification->Results

Caption: Experimental workflow for PLG quantification.

References

Safety Operating Guide

A Guide to the Safe Disposal of 1-Palmitoyl-2-linoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information on the proper disposal procedures for 1-Palmitoyl-2-linoleoyl-sn-glycerol, a common glycerolipid used in various research applications.

Immediate Safety and Handling Precautions

While this compound and similar glycerolipids are generally not classified as hazardous substances, it is crucial to follow standard laboratory safety protocols.[1][2] Always handle the substance in a well-ventilated area.[3][4] Personal protective equipment (PPE), including suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles, should be worn to avoid contact with skin and eyes.[3][4] In case of accidental contact, rinse the affected area thoroughly with water.[2][5] If symptoms persist after exposure, consult a physician.[1][2]

Disposal Procedures

The primary method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3] It is imperative to prevent the chemical from entering drains or sewer systems.[3][4]

Step-by-Step Disposal Plan:

  • Collection: Collect the waste material in a suitable, closed, and properly labeled container.[3]

  • Storage: Store the waste container in a dry, cool, and well-ventilated place, away from foodstuffs and incompatible materials.[3]

  • Licensed Disposal: Arrange for the collection and disposal of the chemical waste by a licensed chemical destruction plant.[3]

  • Container Decontamination: Empty containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[3]

  • Combustible Packaging: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[3]

Quantitative Data Summary

Safety data sheets for similar compounds indicate that they are not classified as hazardous. The following table summarizes the key safety classifications for related glycerolipids.

Property1-Palmitoyl-sn-glycerol1,3-Dipalmitoyl-2-Linoleoyl Glycerol
GHS Hazard Pictograms NoneNone
GHS Signal Word NoneNone
GHS Hazard Statements NoneNone
NFPA Health Rating 00
NFPA Fire Rating 00
NFPA Reactivity Rating 00
HMIS Health Rating 00
HMIS Fire Rating 00
HMIS Reactivity Rating 00

Data sourced from available Safety Data Sheets for similar compounds.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste collect Collect waste in a suitable, closed, and labeled container start->collect storage Store in a dry, cool, well-ventilated area collect->storage disposal_decision Engage licensed chemical waste disposal service? storage->disposal_decision licensed_disposal Arrange for collection and disposal via incineration or chemical destruction plant disposal_decision->licensed_disposal Yes improper_disposal Do NOT discharge to sewer or environment disposal_decision->improper_disposal No container_decon Triple-rinse empty container licensed_disposal->container_decon recycle Recycle or recondition container container_decon->recycle landfill Puncture and dispose in sanitary landfill container_decon->landfill end End recycle->end landfill->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Palmitoyl-2-linoleoyl-sn-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 1-Palmitoyl-2-linoleoyl-sn-glycerol. These guidelines are compiled to ensure the safety of laboratory personnel and the integrity of research by promoting best practices in chemical handling.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following recommendations are based on the safety data for structurally similar compounds and general laboratory safety standards. It is imperative to handle this substance with the care accorded to all laboratory chemicals.

Personal Protective Equipment (PPE)

When handling this compound, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personal safety. The recommended PPE is detailed below.

Protective EquipmentSpecification and Use
Eye Protection Chemical safety glasses or goggles should be worn to protect against splashes or dust particles.[1][2][3][4]
Hand Protection Wear impermeable chemical-resistant gloves, such as nitrile or latex, to prevent skin contact.[1][2][4] Gloves should be inspected before use and changed immediately if contaminated.[1]
Body Protection A standard laboratory coat should be worn to protect personal clothing from contamination.[1][3]
Respiratory Protection Under normal conditions with adequate ventilation, respiratory protection is not typically required.[1][5] If the material is handled in a way that generates dust or aerosols, a dust mask or respirator may be necessary.[6][7]

Operational and Disposal Plans

Proper handling and disposal of this compound are critical for maintaining a safe and compliant laboratory environment.

Handling and Storage:

  • Work in a well-ventilated area to prevent the accumulation of dust or aerosols.[8][9]

  • Avoid direct contact with eyes, skin, and clothing.[8][9]

  • Store in a tightly sealed container in a cool, dry place.[8]

  • Follow good industrial hygiene and safety practices.[8]

First Aid Procedures:

  • After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5][7]

  • After skin contact: Wash the affected area with soap and plenty of water.[7] If irritation persists, consult a physician.

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

  • After ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[7][9]

Accidental Release Measures:

  • In case of a spill, wear appropriate PPE.

  • For solids, sweep up the material and place it into a suitable, closed container for disposal.[7] Avoid generating dust.

  • For solutions, absorb the spill with an inert material (e.g., sand, diatomite) and place it in a sealed container for disposal.[9]

  • Ensure the area is well-ventilated.

Disposal Plan:

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration.[8]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[8]

  • Do not discharge into sewer systems.[8]

  • Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[8]

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (or equivalent for similar compounds) B Don Personal Protective Equipment (Lab Coat, Gloves, Safety Glasses) A->B C Weigh/Measure Compound in Ventilated Area (Fume Hood) B->C D Perform Experimental Procedure C->D E Clean Work Area and Equipment D->E F Dispose of Waste in Designated Chemical Waste Container E->F G Remove and Dispose of PPE Properly F->G H Wash Hands Thoroughly G->H

Caption: Standard Laboratory Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Palmitoyl-2-linoleoyl-sn-glycerol
Reactant of Route 2
1-Palmitoyl-2-linoleoyl-sn-glycerol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.